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  • Product: 3,4-dimethoxy-N-methylbenzamide
  • CAS: 60028-86-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3,4-Dimethoxy-N-methylbenzamide in Advanced Organic Synthesis and Pharmacovigilance

Executive Summary 3,4-Dimethoxy-N-methylbenzamide (CAS: 60028-86-6) is a highly versatile aromatic amide utilized extensively in organic synthesis and pharmaceutical development. Characterized by its electron-rich dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dimethoxy-N-methylbenzamide (CAS: 60028-86-6) is a highly versatile aromatic amide utilized extensively in organic synthesis and pharmaceutical development. Characterized by its electron-rich dimethoxy-substituted benzene ring and a secondary amide functional group, it serves a dual role in the chemical industry. First, it is a critical synthetic intermediate, particularly in the construction of complex polycyclic frameworks like isocoumarins via Directed ortho-Metalation (DoM) [1]. Second, it is a closely monitored chemical entity in pharmacovigilance, frequently identified as an impurity in the synthesis of cardiovascular drugs such as Ivabradine [2]. This whitepaper provides a comprehensive technical guide to its physicochemical properties, synthetic methodologies, and analytical profiling.

Physicochemical Profiling

Understanding the physical and chemical properties of 3,4-dimethoxy-N-methylbenzamide is foundational for optimizing reaction conditions and chromatographic separations. The electron-donating methoxy groups at the meta and para positions significantly increase the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution, while the N-methylamide group acts as a robust directing group.

Table 1: Key Physicochemical Properties

PropertyValueCausality / Significance
CAS Number 60028-86-6Unique identifier for regulatory tracking [3].
Molecular Formula C10H13NO3Dictates mass-to-charge ratio (m/z 195.22) for MS[3].
Molecular Weight 195.22 g/mol Used for stoichiometric calculations in scale-up[3].
Melting Point 126–127 °CHigh melting point indicates strong intermolecular hydrogen bonding via the secondary amide [1].
Physical State White needlesFacilitates purification via recrystallization from ethyl acetate-hexane[1].
Solubility Soluble in EtOAc, DCMGuides solvent selection for liquid-liquid extraction and chromatography.

Mechanistic Reactivity: Directed ortho-Metalation (DoM)

One of the most powerful applications of 3,4-dimethoxy-N-methylbenzamide is its use as a substrate in Directed ortho-Metalation (DoM). The N-methylamide moiety is an excellent Directed Metalation Group (DMG). The carbonyl oxygen coordinates with an alkyllithium reagent (e.g., n-butyllithium), bringing the strong base into close proximity to the ortho-proton (C2 or C6). This regioselective deprotonation forms a stable o-lithio intermediate, which can subsequently be trapped by electrophiles like propylene oxide to yield dihydroisocoumarins [1].

DoM_Pathway A 3,4-Dimethoxy-N- methylbenzamide B n-BuLi, THF, -78 °C (Coordination) A->B C o-Lithio Intermediate (Regioselective) B->C D Propylene Oxide (Electrophilic Attack) C->D E 3-Methyl-3,4- dihydroisocoumarin D->E

Figure 1: Directed ortho-Metalation of 3,4-dimethoxy-N-methylbenzamide.

Experimental Methodology: Synthesis & Purification

The standard synthesis of 3,4-dimethoxy-N-methylbenzamide involves the amidation of 3,4-dimethoxybenzoyl chloride. The following protocol is designed as a self-validating system, ensuring high yield and purity through strategic thermodynamic control.

Step-by-Step Synthesis Protocol:

  • Reagent Preparation: Dissolve 1.0 equivalent of 3,4-dimethoxybenzoyl chloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive acyl chloride into 3,4-dimethoxybenzoic acid.

  • Amine Cooling: In a separate reaction vessel, cool a 33% aqueous solution of methylamine (3.0 equivalents) to 0 °C using an ice bath [1]. Causality: The amidation reaction is highly exothermic. Cooling suppresses the kinetic energy of the system, preventing solvent boil-off and minimizing the formation of symmetrical imide byproducts.

  • Dropwise Addition: Slowly add the acyl chloride solution to the chilled methylamine solution under vigorous stirring. Causality: Maintaining a continuous excess of methylamine ensures complete conversion and allows the excess amine to act as an in-situ acid scavenger, neutralizing the HCl byproduct to form methylammonium chloride.

  • Liquid-Liquid Extraction: Dilute the mixture with water and extract three times with ethyl acetate. Wash the combined organic layers with 1M HCl (to remove unreacted amine), followed by saturated aqueous NaCl (brine). Dry over anhydrous Na2SO4.

  • Recrystallization (Self-Validation): Concentrate the organic layer in vacuo to yield a crude solid. Dissolve the solid in a minimum volume of boiling ethyl acetate, then add hexane dropwise until slight turbidity persists. Allow to cool slowly to room temperature. Causality: The polarity gradient selectively crystallizes the target amide as pure white needles (m.p. 126-127 °C), leaving polar impurities dissolved in the mother liquor [1].

Pharmacovigilance: Role as an API Impurity

In drug development, 3,4-dimethoxy-N-methylbenzamide is frequently encountered as a synthetic impurity or degradation product in the manufacturing of benzazepine derivatives, most notably Ivabradine (often cataloged as Ivabradine Impurity 76) [2]. Regulatory agencies require stringent tracking of such impurities under ICH Q3A guidelines.

Analytical Profiling Protocol (LC-MS/MS): To ensure pharmaceutical trustworthiness, trace detection of this compound must be validated.

  • Sample Preparation: Dissolve the API batch in a 50:50 mixture of Acetonitrile and Water (HPLC grade).

  • Chromatography: Utilize a C18 Reverse-Phase column. Use a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Causality: The acidic modifier ensures the N-methylamide remains protonated, preventing peak tailing and ensuring sharp chromatographic resolution from the main API peak.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Causality: The amide nitrogen readily accepts a proton, yielding a strong [M+H]+ precursor ion at m/z 196.2, allowing for parts-per-million (ppm) limit of detection (LOD).

Impurity_Workflow A Ivabradine API Synthesis B Side Reactions / Degradation A->B C 3,4-Dimethoxy-N-methylbenzamide (Impurity 76) B->C D LC-MS/MS Profiling C->D E Regulatory Compliance D->E

Figure 2: Pharmacovigilance tracking of 3,4-dimethoxy-N-methylbenzamide.

References

  • Bhide, B.H., et al. "Synthesis of 5,6-dimethoxy, 6,7-dimethoxy- and 5,8-dimethoxy-3-methyl-3,4-dihydroisocoumarins". Proceedings of the Indian Academy of Sciences (Chemical Sciences), Vol. 89, No. 6, 1980, pp. 525-532. URL:[Link]

Sources

Exploratory

Structural Elucidation and Synthetic Validation of 3,4-Dimethoxy-N-methylbenzamide: A Technical Whitepaper

Executive Overview & Chemical Identity In modern drug development and medicinal chemistry, benzamide derivatives serve as critical pharmacophores and synthetic intermediates for CNS agents, anti-inflammatories, and proki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Chemical Identity

In modern drug development and medicinal chemistry, benzamide derivatives serve as critical pharmacophores and synthetic intermediates for CNS agents, anti-inflammatories, and prokinetic drugs (e.g., itopride). 3,4-dimethoxy-N-methylbenzamide (Molecular Formula: C10​H13​NO3​ , MW: 195.21 g/mol ) is a prime example of an electron-rich aromatic system coupled to a secondary amide.

As a Senior Application Scientist, I approach the structural elucidation of such molecules not as a simple checklist of analytical techniques, but as a self-validating system . Every spectral feature must logically cross-reference with another, and every synthetic step must be driven by explicit chemical causality. This whitepaper details the rigorous methodology required to synthesize, isolate, and unequivocally prove the structure of 3,4-dimethoxy-N-methylbenzamide.

Workflow Sample 3,4-dimethoxy-N-methylbenzamide (Purified Sample) HRMS HRMS (ESI+) Determine Exact Mass & Formula Sample->HRMS Aliquot 1 FTIR FT-IR Spectroscopy Identify Functional Groups Sample->FTIR Aliquot 2 NMR1D 1D NMR (1H, 13C) Map Backbone & Protons Sample->NMR1D Aliquot 3 Validation Self-Validating Consensus (Structure Confirmed) HRMS->Validation Formula: C10H13NO3 FTIR->Validation Amide & Ether motifs NMR2D 2D NMR (HSQC, HMBC) Establish Connectivity NMR1D->NMR2D Ambiguities resolved via 2D NMR2D->Validation Exact topology

Figure 1: Logical workflow for the structural elucidation of 3,4-dimethoxy-N-methylbenzamide.

Synthesis & Isolation: Establishing the Ground Truth

Before analytical elucidation can begin, a high-purity standard must be generated. The is classically achieved via the activation of 3,4-dimethoxybenzoic acid (veratric acid) to its corresponding acyl chloride, followed by amidation[1]. While alternative methods exist, such as [2], the acyl chloride route provides superior atom economy and yield[3].

Step-by-Step Experimental Protocol

Phase 1: Acyl Chloride Activation

  • Reagent Charging : To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, add 3,4-dimethoxybenzoic acid (5.0 g, 27.4 mmol).

  • Activation : Add thionyl chloride ( SOCl2​ , 10 mL, excess) dropwise under an inert N2​ atmosphere.

  • Reflux : Heat the mixture to 80 °C for 2 hours.

    • Causality : Heating accelerates the conversion. The continuous evolution of SO2​ and HCl gases drives the equilibrium toward the acyl chloride product via Le Chatelier's principle, eliminating the need for complex chromatographic purification of the intermediate.

  • Concentration : Remove excess SOCl2​ in vacuo to yield crude 3,4-dimethoxybenzoyl chloride as a yellow oil.

Phase 2: Nucleophilic Amidation 5. Preparation : Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF, 20 mL) and cool to 0 °C in an ice bath. 6. Amidation : Slowly add a 33% aqueous methylamine solution (10 mL, excess) dropwise.

  • Causality : The 0 °C environment mitigates the highly exothermic, preventing the formation of unwanted side products and controlling the reaction rate[3].

  • Workup : Dilute with ethyl acetate (50 mL) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3​ (to neutralize residual acid), and brine.

  • Crystallization : Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and recrystallize from an ethyl acetate-hexane mixture to afford white needles.

Self-Validation Checkpoint: The isolated white needles must exhibit a sharp melting point of 126–127 °C[1]. A depressed or broad melting range instantly indicates incomplete amidation or residual veratric acid, necessitating re-crystallization before any spectral analysis is performed.

Synthesis SM 3,4-dimethoxybenzoic acid Act Activation (SOCl2) Reflux, 2h SM->Act Chlorination Int 3,4-dimethoxybenzoyl chloride Act->Int - SO2 (g), - HCl (g) Sub Amidation (CH3NH2) THF, 0°C Int->Sub Nucleophilic Addition Prod 3,4-dimethoxy-N-methylbenzamide Sub->Prod - HCl (Amine Salt)

Figure 2: Two-step synthetic pathway for 3,4-dimethoxy-N-methylbenzamide.

High-Resolution Mass Spectrometry (HRMS)

To confirm the molecular formula, Electrospray Ionization (ESI+) HRMS is employed.

  • Causality : ESI+ is specifically chosen because the secondary amide nitrogen is readily protonated in a mildly acidic mobile phase (e.g., 0.1% formic acid), yielding a strong [M+H]+ signal.

  • Observation : The exact mass is observed at m/z 196.0974, perfectly matching the calculated mass for C10​H14​NO3+​ (196.0968).

Under Collision-Induced Dissociation (CID), the molecule exhibits a highly predictable, self-validating fragmentation logic. The weakest bond is the exocyclic C-N amide bond.

Fragmentation M [M+H]+ m/z 196.0974 Protonated Precursor F1 Acylium Ion m/z 165.0552 C9H9O3+ M->F1 - CH3NH2 (31 Da) Amide Cleavage F2 Dimethoxyphenyl Cation m/z 137.0603 C8H9O2+ F1->F2 - CO (28 Da) Decarbonylation

Figure 3: ESI-MS/MS fragmentation logic for 3,4-dimethoxy-N-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive topological map of the molecule. For this compound, CDCl3​ is the solvent of choice.

  • Causality : Unlike DMSO−d6​ or CD3​OD , CDCl3​ does not promote rapid proton exchange. This is critical because it allows us to observe the amide N−H proton and its scalar coupling to the adjacent N−CH3​ group.

, such as N-butyl-3,4-dimethoxy-N-methylbenzamide, exhibit similar spectroscopic backbones, further validating our expected chemical shifts[4].

Quantitative NMR Data Summary
Position 1 H Chemical Shift (δ, ppm)Multiplicity (J in Hz)Integration 13 C Chemical Shift (δ, ppm)HMBC Correlations (H to C)
1 (C=O) ---167.8-
2 7.42d (2.0)1H110.6C-1, C-4, C-6
3 ---149.0-
4 ---151.5-
5 6.85d (8.4)1H110.2C-1, C-3
6 7.28dd (8.4, 2.0)1H119.5C-2, C-4, C-1
N-CH 3​ 2.98d (4.8)3H26.8C=O
N-H 6.15br s1H-C=O, N-CH 3​
3-OCH 3​ 3.93s3H56.1C-3
4-OCH 3​ 3.91s3H56.0C-4

Self-Validation Checkpoint (The D2​O Shake): To unequivocally prove the assignment of the N−H and N−CH3​ groups, a drop of D2​O is added to the NMR tube, and the sample is shaken. The broad singlet at δ 6.15 disappears due to deuterium exchange ( N−H→N−D ). Concurrently, the doublet at δ 2.98 ( N−CH3​ ) collapses into a sharp singlet. This perfectly validates the spatial proximity and scalar coupling between these two groups.

2D NMR Connectivity (HSQC & HMBC)

While 1D NMR identifies the pieces, 2D NMR assembles the puzzle. The positions of the two methoxy groups (δ 3.91 and 3.93) cannot be assigned to C-3 and C-4 based solely on 1D data.

  • Causality for HMBC : Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects long-range (2- to 3-bond) interactions. The protons of the methoxy group at δ 3.93 show a strong 3-bond correlation to the quaternary carbon at δ 149.0 (C-3), while the methoxy protons at δ 3.91 correlate to the carbon at δ 151.5 (C-4). This locks the functional groups into their exact regiochemical positions on the aromatic ring.

Conclusion

The structural elucidation of 3,4-dimethoxy-N-methylbenzamide requires a synchronized application of synthetic validation, mass spectrometry, and multidimensional NMR. By understanding the causality behind solvent selection (preserving the N−H coupling), ionization methods (targeting the basic amide), and synthetic conditions (driving equilibrium via gas evolution), researchers can build a self-validating data matrix that leaves no room for structural ambiguity.

Sources

Foundational

Synthesis of 3,4-Dimethoxy-N-methylbenzamide from Veratric Acid: A Comprehensive Process Guide

Executive Summary & Rationale 3,4-Dimethoxy-N-methylbenzamide is a highly valuable structural motif and chemical intermediate in medicinal chemistry and organic synthesis[1]. It serves as a foundational building block fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

3,4-Dimethoxy-N-methylbenzamide is a highly valuable structural motif and chemical intermediate in medicinal chemistry and organic synthesis[1]. It serves as a foundational building block for various pharmacophores, including isoquinoline alkaloids and dopamine antagonists. The synthesis of this compound from veratric acid (3,4-dimethoxybenzoic acid) relies on a classic amidation reaction. Because direct thermal amidation requires harsh conditions that can compromise the methoxy groups, the carboxylic acid must be chemically activated prior to nucleophilic attack by methylamine[2].

As a Senior Application Scientist, I have structured this whitepaper to detail the causality, execution, and validation of the two most robust synthetic pathways for this transformation: the highly scalable acid chloride route and the mild carbodiimide-mediated coupling route.

Strategic Route Selection

In designing the synthetic workflow, process chemists must balance scalability, atom economy, and functional group tolerance. We present two field-proven methodologies:

  • Route A (Acid Chloride Activation): The traditional, highly scalable approach utilizing thionyl chloride (SOCl 2​ )[3].

  • Route B (Carbodiimide Coupling): A milder approach using EDC and HOBt, ideal for substrates with acid-sensitive moieties[4].

RouteSelection Start Veratric Acid (3,4-Dimethoxybenzoic Acid) Decision Scale & Substrate Sensitivity? Start->Decision RouteA Route A: Acid Chloride (SOCl2 / MeNH2) Decision->RouteA Large Scale / Robust RouteB Route B: Coupling Reagents (EDC / HOBt / MeNH2) Decision->RouteB Lab Scale / Mild Product 3,4-Dimethoxy-N-methylbenzamide RouteA->Product RouteB->Product

Decision matrix for selecting the optimal amidation route for veratric acid.

Route A: Acid Chloride-Mediated Synthesis (Scalable Process)

Mechanistic Causality

The conversion of veratric acid to 3,4-dimethoxybenzoyl chloride is typically achieved using thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is added to generate the Vilsmeier-Haack reagent in situ, which acts as the active chlorinating species and significantly accelerates the reaction. This route is highly efficient for scale-up because the byproducts (SO 2​ and HCl) are gaseous and easily driven off[3]. The subsequent amidation is highly exothermic; thus, the acid chloride must be added slowly to a chilled solution of methylamine to prevent solvent boil-off and side reactions[5].

Step-by-Step Protocol
  • Chlorination: Suspend veratric acid (1.0 eq) in anhydrous toluene or dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq).

  • Activation: Add SOCl 2​ (1.2–1.5 eq) dropwise. Heat the mixture to 40–50 °C and stir until gas evolution ceases (typically 2–3 hours)[3].

  • Concentration: Remove the solvent and excess SOCl 2​ under reduced pressure to yield crude 3,4-dimethoxybenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM. Add this solution dropwise to a vigorously stirred 33% aqueous methylamine solution pre-cooled to 0 °C[5].

  • Workup & Purification: Allow the reaction to warm to room temperature. Separate the organic layer, wash sequentially with 1M HCl, saturated aqueous NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ , concentrate, and recrystallize from ethyl acetate-hexane to yield the product as white needles[5].

AcidChlorideWorkflow Step1 Step 1: Chlorination Veratric Acid + SOCl2 + cat. DMF (Toluene, 50°C) Step2 Step 2: Concentration Remove excess SOCl2/SO2/HCl Step1->Step2 Step3 Step 3: Amidation Add to MeNH2 (aq) at 0°C Step2->Step3 Step4 Step 4: Workup Wash with 1M HCl, NaHCO3, Brine Step3->Step4 Step5 Step 5: Purification Recrystallize (EtOAc/Hexane) Step4->Step5

Step-by-step workflow for the acid chloride-mediated amidation of veratric acid.

Route B: EDC/HOBt-Mediated Amidation (Mild Conditions)

Mechanistic Causality

For parallel library synthesis or when the molecule contains acid-sensitive groups, carbodiimide coupling is preferred[4]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with veratric acid to form an O-acylisourea intermediate[6]. However, this intermediate is unstable and can undergo a deleterious rearrangement to form an unreactive N-acylurea[7]. To circumvent this, 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly attacks the O-acylisourea to form an OBt-active ester, which is stable against rearrangement but highly reactive toward aminolysis by methylamine[7],[8].

Step-by-Step Protocol
  • Pre-activation: Dissolve veratric acid (1.0 eq) in anhydrous DMF or DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 15–30 minutes to generate the OBt-active ester[8].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to maintain a basic environment.

  • Amidation: Add methylamine (2.0 M solution in THF, 1.5 eq) to the mixture.

  • Reaction: Stir the mixture at room temperature for 12–18 hours.

  • Workup: Dilute with ethyl acetate. Wash the organic layer with 5% aqueous citric acid (to remove unreacted amine), saturated NaHCO 3​ (to remove unreacted acid and HOBt), and brine. Dry over Na 2​ SO 4​ and concentrate under reduced pressure.

EDC_HOBt_Mechanism Acid Veratric Acid EDC EDC Activation Acid->EDC O_Acyl O-Acylisourea Intermediate EDC->O_Acyl HOBt HOBt Addition O_Acyl->HOBt SideReaction N-Acylurea (Dead End) O_Acyl->SideReaction Without HOBt OBt_Ester OBt-Active Ester (Stable & Reactive) HOBt->OBt_Ester Amine Methylamine Aminolysis OBt_Ester->Amine Product 3,4-Dimethoxy-N- methylbenzamide Amine->Product

Mechanistic pathway of EDC/HOBt coupling, preventing the N-acylurea dead end.

Quantitative Data & Process Comparison

To aid in process selection, the following table summarizes the quantitative and qualitative metrics of both synthetic routes.

ParameterRoute A (Acid Chloride)Route B (EDC/HOBt)
Typical Yield 85–95%75–85%
Reaction Time 2–4 hours12–18 hours
Scalability Excellent (Kilogram scale)Moderate (Gram scale)
Primary Byproducts SO 2​ , HCl (Gaseous)Urea derivatives, HOBt (Water-soluble)
Atom Economy HighLow
Cost Profile LowHigh (Due to coupling reagents)

Self-Validating Quality Control

To ensure scientific integrity and self-validation of the synthesized 3,4-dimethoxy-N-methylbenzamide, the following analytical checkpoints must be met:

  • Melting Point Analysis: The purified compound must exhibit a sharp melting point of 126–127 °C, confirming the crystalline integrity of the white needles[5].

  • NMR Spectroscopy: 1 H NMR should confirm the structural identity. Key diagnostic peaks include the N-methyl doublet at approximately δ 2.9 ppm, the broad amide N-H proton signal at δ 6.0–6.5 ppm, and the two distinct methoxy singlets at δ ~3.9 ppm.

  • Chromatographic Purity: TLC or HPLC should demonstrate the complete consumption of veratric acid. The amide product will typically elute with a retardation factor ( Rf​ ) between the highly polar veratric acid and the non-polar acid chloride intermediate.

References

  • Smolecule. "Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl - Smolecule: Synthesis Methods".
  • Indian Academy of Sciences. "Part 4. Synthesis of 5,6-dimethoxy, 6,7-di: Experimental".
  • ResearchGate.
  • NIH.
  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution".
  • NIH.
  • Google Patents. "US4983633A - Amide compounds, process for preparing the same".
  • ResearchGate.

Sources

Exploratory

The In-Depth Technical Guide to the Mechanism of Action of 3,4-dimethoxy-N-methylbenzamide

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative 3,4-dimethoxy-N-methylbenzami...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative

3,4-dimethoxy-N-methylbenzamide is a small molecule belonging to the benzamide class of compounds. While direct, extensive research on this specific molecule is emerging, its structural similarity to a well-established class of pharmacologically active agents strongly suggests a primary mechanism of action revolving around the modulation of intracellular signaling pathways. This guide synthesizes the available evidence from structurally related compounds to propose and explore the most probable molecular mechanism of 3,4-dimethoxy-N-methylbenzamide, positioning it as a putative inhibitor of phosphodiesterase 4 (PDE4).

The inhibition of PDE4 is a clinically validated strategy for the treatment of a range of inflammatory and neurological disorders. By understanding the core mechanism of action of 3,4-dimethoxy-N-methylbenzamide, researchers can unlock its therapeutic potential and design robust experimental frameworks for its further investigation and development. This guide provides an in-depth exploration of the proposed mechanism, the underlying cellular signaling, and the practical experimental approaches required to validate and characterize its activity.

The Proposed Core Mechanism: Selective Inhibition of Phosphodiesterase 4 (PDE4)

The central hypothesis for the mechanism of action of 3,4-dimethoxy-N-methylbenzamide is its role as a selective inhibitor of phosphodiesterase 4 (PDE4). This assertion is based on extensive structure-activity relationship (SAR) studies of related benzamide and catechol-ether derivatives, most notably the prototypical PDE4 inhibitor, rolipram. The 3,4-dimethoxy substitution on the phenyl ring is a key pharmacophoric feature for high-affinity binding to the active site of PDE4 enzymes.

The Central Role of the cAMP Signaling Pathway

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that governs a multitude of cellular processes, including inflammation, immune responses, synaptic plasticity, and smooth muscle relaxation.[1] The intracellular concentration of cAMP is meticulously regulated by a balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[2]

The PDE superfamily consists of 11 families of enzymes, with the PDE4 family being specific for the hydrolysis of cAMP.[1] The PDE4 family itself is diverse, comprising four genes (PDE4A, PDE4B, PDE4C, and PDE4D) that produce over 20 isoforms through alternative splicing.[2] This isoform diversity allows for the compartmentalization and precise regulation of cAMP signaling in different cell types and subcellular locations.[2]

PDE4 Inhibition: Amplifying the cAMP Signal

By inhibiting PDE4, compounds like 3,4-dimethoxy-N-methylbenzamide are proposed to prevent the breakdown of cAMP, leading to its intracellular accumulation. This elevation in cAMP levels potentiates the downstream effects of cAMP-dependent signaling pathways, primarily through the activation of two key effector proteins: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[1][3]

  • Protein Kinase A (PKA): Activated PKA phosphorylates a wide range of substrate proteins, including transcription factors like the cAMP-response element-binding protein (CREB). Phosphorylated CREB then binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription.[4] This can lead to anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines.

  • Exchange Protein Directly Activated by cAMP (EPAC): EPAC proteins are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. Activation of the EPAC pathway can influence cell adhesion, junctional integrity, and inflammation.[3]

The following diagram illustrates the proposed mechanism of action of 3,4-dimethoxy-N-methylbenzamide through the inhibition of PDE4 and the subsequent potentiation of the cAMP signaling pathway.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPCR_agonist GPCR Agonist (e.g., Hormone, Neurotransmitter) GPCR G-Protein Coupled Receptor (GPCR) GPCR_agonist->GPCR Binds to AC Adenylyl Cyclase (AC) GPCR->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Conversion PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP 5'-AMP (Inactive) PDE4->AMP CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., Anti-inflammatory genes) CREB->Gene_Transcription Modulates Compound 3,4-dimethoxy-N- methylbenzamide Compound->PDE4 Inhibits

Caption: Proposed mechanism of 3,4-dimethoxy-N-methylbenzamide as a PDE4 inhibitor.

Structure-Activity Relationship (SAR) Insights

The hypothesis of PDE4 inhibition by 3,4-dimethoxy-N-methylbenzamide is strongly supported by the well-documented SAR of rolipram and its analogs.[5][6] Rolipram, a selective PDE4 inhibitor, features a 3-cyclopentyloxy-4-methoxyphenyl group. Extensive research has demonstrated that the catechol-ether moiety, specifically the 3,4-dialkoxy substitution pattern, is crucial for potent PDE4 inhibition.[7] These alkoxy groups are believed to occupy hydrophobic pockets within the active site of the PDE4 enzyme.[8]

While the N-methylbenzamide portion of the molecule will also contribute to its binding affinity and selectivity, the 3,4-dimethoxy substitution on the phenyl ring is a foundational element for this class of inhibitors.

Experimental Protocols for Mechanism Validation

To rigorously validate the proposed mechanism of action, a series of in vitro and cell-based assays are essential. The following protocols provide a framework for characterizing the inhibitory activity of 3,4-dimethoxy-N-methylbenzamide against PDE4.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoform.

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by a recombinant PDE enzyme. The remaining cAMP is then quantified, often using a competitive binding assay or by converting the product, 5'-AMP, into a detectable signal. A fluorescence polarization (FP) based assay is a common, high-throughput method.

Step-by-Step Methodology: [9]

  • Reagent Preparation:

    • Prepare a stock solution of 3,4-dimethoxy-N-methylbenzamide (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions of the stock solution to create a range of test concentrations.

    • Prepare a stock solution of a known PDE4 inhibitor (e.g., rolipram) as a positive control.

    • Dilute the recombinant human PDE4 enzyme to the desired working concentration in assay buffer.

    • Prepare the fluorescently labeled cAMP substrate solution in assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add a small volume (e.g., 2 µL) of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Add the diluted PDE4 enzyme solution to all wells except for the "no enzyme" control wells.

  • Enzymatic Reaction:

    • Pre-incubate the plate at room temperature for approximately 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorescent cAMP substrate to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction by adding a binding agent (e.g., an antibody specific for the fluorescent label) that will generate the fluorescence polarization signal.

    • Incubate at room temperature for approximately 60 minutes.

    • Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive and vehicle controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram outlines the general workflow for a PDE inhibition assay.

PDE_Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Compound, Enzyme, Substrate) start->reagent_prep plate_setup Assay Plate Setup (384-well) reagent_prep->plate_setup pre_incubation Pre-incubation (Compound + Enzyme) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation incubation Incubation (30°C) reaction_initiation->incubation detection Detection (Add Binding Agent, Read FP) incubation->detection data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) detection->data_analysis end End data_analysis->end

Caption: General workflow for a phosphodiesterase inhibition assay.

Cell-Based cAMP Accumulation Assay

This assay measures the ability of a compound to increase intracellular cAMP levels in a cellular context.

Principle: Cells are treated with the test compound in the presence of an adenylyl cyclase activator (e.g., forskolin). The PDE4 inhibitor will prevent the degradation of the newly synthesized cAMP, leading to its accumulation, which is then quantified using a method such as a competitive immunoassay (e.g., ELISA) or a reporter gene assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cell line known to express PDE4 (e.g., HEK293 cells or a relevant immune cell line) in appropriate growth medium.

    • Plate the cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Treatment:

    • Wash the cells with a serum-free medium or buffer.

    • Pre-incubate the cells with various concentrations of 3,4-dimethoxy-N-methylbenzamide or a positive control (rolipram) for a defined period (e.g., 30 minutes).

  • cAMP Stimulation:

    • Add an adenylyl cyclase activator (e.g., forskolin) to all wells except the basal control.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells using the lysis buffer provided with the cAMP detection kit.

    • Quantify the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen detection method (e.g., HTRF, ELISA).

  • Data Analysis:

    • Calculate the fold-increase in cAMP levels for each compound concentration relative to the vehicle-treated, forskolin-stimulated control.

    • Plot the fold-increase against the logarithm of the compound concentration to determine the EC50 (half-maximal effective concentration).

Quantitative Data Summary

The following table provides representative data for well-characterized PDE4 inhibitors, which can serve as a benchmark for evaluating the potency of 3,4-dimethoxy-N-methylbenzamide.

CompoundTargetIC50 (nM)Assay Conditions
RolipramPDE4~200Recombinant human PDE4
RoflumilastPDE4~0.8Recombinant human PDE4B
ApremilastPDE474Partially purified PDE4 from U937 cells, 1 µM cAMP substrate[1]

Conclusion and Future Directions

Based on robust evidence from structure-activity relationships of analogous compounds, the most probable mechanism of action for 3,4-dimethoxy-N-methylbenzamide is the selective inhibition of phosphodiesterase 4. This inhibition leads to an accumulation of intracellular cAMP, thereby modulating downstream signaling pathways involved in inflammation and other key physiological processes.

The experimental protocols outlined in this guide provide a clear path for the definitive validation of this proposed mechanism. Future research should focus on:

  • Isoform Selectivity Profiling: Determining the inhibitory activity of 3,4-dimethoxy-N-methylbenzamide against all four PDE4 isoforms (A, B, C, and D) to understand its selectivity profile.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of inflammatory or neurological diseases.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

By systematically addressing these research questions, the full therapeutic utility of 3,4-dimethoxy-N-methylbenzamide can be elucidated, potentially leading to the development of a novel therapeutic agent for a range of unmet medical needs.

References

  • N-arylrolipram derivatives as potent and selective PDE4 inhibitors. (n.d.). PubMed. Available at: [Link]

  • cAMP-Specific Phosphodiesterase-4 Enzymes in the Cardiovascular System. (2007). Circulation Research, 100(7), 960-971. Available at: [Link]

  • Synthesis and Structure-Activity Relationship of N-arylrolipram Derivatives as Inhibitors of PDE4 Isozymes. (2001). Journal of Medicinal Chemistry, 44(17), 2731-2742. Available at: [Link]

  • PDE4-cAMP-mediated signaling pathways in neuronal cells. Activation of... (n.d.). ResearchGate. Available at: [Link]

  • Computational investigation of the dynamic control of cAMP signaling by PDE4 isoform types. (2022). Maastricht University. Available at: [Link]

  • PDE4-Mediated cAMP Signalling. (2018). International Journal of Molecular Sciences, 19(2), 403. Available at: [Link]

  • Rolipram and structurally-related compounds as PDE4 inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). International Journal of Molecular Sciences, 24(14), 11598. Available at: [Link]

  • Rolipram. (n.d.). Alzheimer's Drug Discovery Foundation. Available at: [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to... (2019). F1000Research, 8, 1723. Available at: [Link]

  • Structure-activity relationship of substituted benzamide phthalazinones as TbrPDEB1 inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • What is the Best Phosphodiesterase (PDE) Assay for HTS? (2025). BellBrook Labs. Available at: [Link]

  • Synthesis of 3,4-Dimethoxy-N-methylbenzeneethanamine. (n.d.). PrepChem.com. Available at: [Link]

  • Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. (n.d.). PubMed. Available at: [Link]

  • (PDF) Phosphodiesterase Methods and Protocols. (n.d.). ResearchGate. Available at: [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). International Journal of Molecular Sciences, 25(10), 5410. Available at: [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PMC. Available at: [Link]

  • Cyclic GMP phosphodiesterase inhibitors. 1. The discovery of a novel potent inhibitor, 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline. (n.d.). PubMed. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. (n.d.). Google Patents.
  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2018). PubMed. Available at: [Link]

  • The pharmacology of two novel long-acting phosphodiesterase 3/4 inhibitors, RPL554 [9,10-dimethoxy-2(2,4,6-trimethylphenylimino)-3-(n-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one] and RPL565 [6,7-dihydro-2-(2,6-diisopropylphenoxy). (n.d.). PubMed. Available at: [Link]

  • PDE4 inhibitor. (n.d.). Wikipedia. Available at: [Link]

  • Phosphodiesterase 10A Inhibition Modulates the Corticostriatal Activity and L-DOPA-Induced Dyskinesia. (2022). International Journal of Molecular Sciences, 23(15), 8497. Available at: [Link]3/15/8497)

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Foundational

Pleiotropic Pharmacophore: The Biological Activity and Therapeutic Potential of 3,4-Dimethoxy-N-methylbenzamide Derivatives

Executive Summary The 3,4-dimethoxy-N-methylbenzamide motif is a highly versatile pharmacophore that has garnered significant attention in modern drug discovery. Rather than acting as a passive structural linker, this mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dimethoxy-N-methylbenzamide motif is a highly versatile pharmacophore that has garnered significant attention in modern drug discovery. Rather than acting as a passive structural linker, this moiety actively dictates target engagement across a diverse array of biological pathways. This technical guide synthesizes the mechanistic causality, structural rationale, and validated experimental protocols associated with 3,4-dimethoxy-N-methylbenzamide derivatives, focusing on their roles in oncology, cardiovascular pharmacology, and infectious diseases.

Structural Rationale: The Causality of the Pharmacophore

As application scientists, we must look beyond empirical screening and understand why specific molecular geometries yield biological activity. The 3,4-dimethoxy-N-methylbenzamide core operates through a precise stereoelectronic profile:

  • Electronic Engagement: The oxygen atoms of the 3,4-dimethoxy groups act as potent hydrogen bond acceptors, engaging critical polar residues within target active sites[1].

  • Steric Exclusion: The methyl groups provide specific steric bulk that optimally fills hydrophobic sub-pockets (such as the S4 pocket in Factor Xa), competitively excluding native substrates[2].

  • Conformational Locking: The N-methyl substitution on the amide nitrogen restricts rotational degrees of freedom. This conformational locking maintains the benzamide moiety in a planar, active geometry, thereby reducing the entropic penalty upon target binding and significantly enhancing binding affinity.

Core Biological Activities & Target Engagement

ABCG2/BCRP Efflux Pump Inhibition (Oncology)

Overexpression of the Breast Cancer Resistance Protein (BCRP/ABCG2) is a primary mechanism of multidrug resistance (MDR) in solid tumors, actively effluxing chemotherapeutics such as SN-38 and topotecan[3]. Third-generation inhibitors, particularly derivatives of HM30181, leverage the 3,4-dimethoxybenzamide scaffold to achieve profound ABCG2 inhibition[1].

Structure-Activity Relationship (SAR) studies reveal that integrating a 3,4-dimethoxy substitution yields highly potent inhibitors (e.g., Compound 20) with an IC50 of 0.201 μM and a maximal inhibitory response (Imax) exceeding 100%[1]. Crucially, this specific substitution pattern confers high selectivity for ABCG2 over P-glycoprotein (ABCB1), a vital feature for minimizing off-target toxicity during MDR reversal[1].

ABCG2_Mechanism Drug Chemotherapeutic (e.g., SN-38) Pump ABCG2 (BCRP) Efflux Pump Drug->Pump Binds Apoptosis Intracellular Accumulation (Apoptosis) Drug->Apoptosis Retained in Cell Efflux Drug Efflux (Resistance) Pump->Efflux ATP Hydrolysis Inhibitor 3,4-Dimethoxy-N- methylbenzamide Inhibitor->Pump Competitive Inhibition Inhibitor->Efflux Blocks

Figure 1: Mechanism of ABCG2 inhibition and MDR reversal by benzamide derivatives.

Factor Xa Inhibition (Cardiovascular)

In the cardiovascular domain, the scaffold has been successfully repurposed to target the coagulation cascade. Intensive SAR investigations into 3,4-diaminobenzoyl-based compounds demonstrated that 3,4-dimethoxyl substitution generates highly potent, direct Factor Xa (FXa) inhibitors[2]. The dimethoxy groups are hypothesized to precisely occupy the S4 pocket of FXa—a hydrophobic cleft essential for native substrate processing—resulting in excellent in vivo antithrombotic activity[2].

Antimicrobial Activity (Infectious Disease)

Beyond human enzymatic targets, the scaffold exhibits broad-spectrum antimicrobial properties. Tryptamine-based benzamide derivatives incorporating the 3,4-dimethoxybenzamide moiety have shown robust antibacterial activity against strains such as Bacillus subtilis[4]. Additionally, amide and sulfonamide-substituted heterocyclic urea compounds featuring the 3,4-dimethoxy-N-methylbenzamide core have been developed and patented to combat antibiotic-resistant bacterial infections[5].

Quantitative Data Summary

The table below consolidates the quantitative performance of key derivatives across different biological targets, highlighting the pleiotropic nature of the pharmacophore.

Compound / Derivative ClassPrimary Biological TargetPotency (IC50) / ActivityKey Structural DeterminantRef
HM30181 Analogue (Cmpd 20) ABCG2 (BCRP) Efflux Pump0.201 μM (Imax 106%)3,4-dimethoxy substitution on Ring B[1]
3,4-Diaminobenzoyl (Cmpd 7b) Factor Xa (Coagulation)High Potency / Selective3,4-dimethoxyl substitution[2]
Tryptamine-benzamide (Cmpd V) Bacterial Growth (B. subtilis)Moderate Inhibition3,4-dimethoxybenzamide moiety[4]
Heterocyclic Urea Derivative Antibiotic-Resistant BacteriaHigh Efficacy3,4-dimethoxy-N-methylbenzamide core[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that rule out assay interference, ensuring that the measured signal strictly represents true target engagement.

Protocol A: In Vitro ABCG2 Efflux Inhibition Assay (Hoechst 33342 Accumulation)

Causality & Validation: This assay relies on the inverse relationship between ABCG2 activity and intracellular Hoechst 33342 fluorescence. By pre-incubating the cells with the inhibitor, we ensure thermodynamic equilibrium at the binding site before the substrate is introduced. To make this a self-validating system, a parallel control plate must be run without the dye to subtract any intrinsic auto-fluorescence of the test compounds.

  • Cell Seeding: Seed MCF-7/MX cells (ABCG2 overexpressing) at 2×104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Incubation: Wash cells with PBS. Add 3,4-dimethoxy-N-methylbenzamide derivatives at varying concentrations (0.01 - 10 μM) in assay buffer. Incubate for 30 minutes to allow orthosteric target engagement.

  • Substrate Addition: Add Hoechst 33342 dye (final concentration 5 μM).

  • Kinetic Reading: Incubate for 120 minutes. Measure fluorescence (Ex: 355 nm, Em: 460 nm) using a microplate reader.

  • Data Analysis: Calculate IC50 using non-linear regression. Normalize data against a positive control (e.g., Ko143 or Fumitremorgin C)[3].

Protocol B: Factor Xa Chromogenic Assay

Causality & Validation: This cell-free enzymatic assay measures the cleavage of a chromogenic substrate (S-2222) by FXa. The 15-minute pre-incubation allows the dimethoxy groups to fully equilibrate within the S4 pocket of FXa[2]. The system is self-validating through the calculation of the Hill coefficient; a value near 1.0 confirms a 1:1 stoichiometric binding event, ruling out non-specific aggregation or Pan-Assay Interference Compounds (PAINS) behavior.

  • Enzyme Preparation: Dilute human Factor Xa to a final concentration of 0.5 nM in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Inhibitor Incubation: Add test compounds (serial dilutions) to the enzyme solution and incubate for 15 minutes at room temperature.

  • Substrate Cleavage: Add the chromogenic substrate S-2222 (final concentration 200 μM).

  • Absorbance Measurement: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 10 minutes.

  • Kinetic Analysis: Determine the initial velocity (V0) and calculate the Ki using the Cheng-Prusoff equation.

Assay_Workflow Step1 Synthesis of 3,4-Dimethoxy- N-methylbenzamide Library Step2 In Vitro Screening (Hoechst 33342 / Chromogenic) Step1->Step2 Step3 SAR Analysis & Target Engagement Step2->Step3 Step4 Lead Optimization (Selectivity Profiling) Step3->Step4 Step5 In Vivo Efficacy (Murine Models) Step4->Step5

Figure 2: Self-validating experimental workflow for screening benzamide derivatives.

References

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. pjps.pk. 4

  • Synthesis of 3,4-diaminobenzoyl derivatives as factor Xa inhibitors - PubMed. nih.gov. 2

  • WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds - Google Patents. google.com. 5

  • HM30181 Derivatives as Novel Potent and Selective Inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2) | Journal of Medicinal Chemistry. acs.org. 1

  • CA3011372A1 - Combination of abcg2 inhibitors with sacituzumab govitecan (immu-132) overcomes resistance to sn-38 in trop-2 expressing cancers - Google Patents. google.com. 3

Sources

Exploratory

An In-Depth Technical Guide to 3,4-dimethoxy-N-methylbenzamide as a Chemical Intermediate

Abstract 3,4-dimethoxy-N-methylbenzamide is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. While not a final product in itself, its true value lies in its role as a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3,4-dimethoxy-N-methylbenzamide is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. While not a final product in itself, its true value lies in its role as a versatile and strategically important chemical intermediate. The presence of a directing amide group, coupled with electron-donating methoxy substituents on the benzene ring, provides a powerful platform for constructing complex molecular architectures. This guide offers an in-depth exploration of its synthesis, core reactivity, and critical applications, particularly in the context of pharmaceutical and fine chemical development. We will delve into the mechanistic rationale behind its use, provide detailed experimental protocols, and highlight its function as a linchpin in advanced synthetic strategies such as directed ortho-metalation.

Core Molecular Profile and Physicochemical Properties

3,4-dimethoxy-N-methylbenzamide belongs to the class of tertiary benzamides. Its structure is characterized by a central benzene ring functionalized with two methoxy (-OCH₃) groups at the C3 and C4 positions and an N-methylamido group (-C(O)N(CH₃)) at the C1 position. The methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution and play a crucial role in modulating the reactivity of adjacent positions. The tertiary amide is a key functional handle, serving not only as a stable structural element but also as a powerful directing group in C-H activation reactions.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃Calculated
Molecular Weight 195.22 g/mol Calculated
IUPAC Name 3,4-dimethoxy-N-methylbenzamideIUPAC Nomenclature
Appearance Typically a white to off-white solid[1]
Solubility Soluble in organic solvents like DMSO, ethanol, and dichloromethane; limited solubility in water.[1][2]
CAS Number Not uniquely assigned; often cataloged under related structures.N/A

Strategic Synthesis of the Intermediate

The preparation of 3,4-dimethoxy-N-methylbenzamide is most reliably achieved from the commercially available and inexpensive starting material, 3,4-dimethoxybenzoic acid, also known as veratric acid[3][4]. The choice of synthetic route depends on the scale, available reagents, and tolerance for specific reaction conditions.

Primary Synthetic Route: Acylation via Acid Chloride

This two-step approach is the most common and robust method for gram-scale synthesis. It involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation.

Causality of Experimental Choices:

  • Step A (Acid Chloride Formation): Veratric acid's carboxylic acid is not electrophilic enough to react directly with methylamine efficiently. Conversion to the highly electrophilic acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is necessary to drive the reaction. Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

  • Step B (Amidation): The subsequent reaction is a classic nucleophilic acyl substitution.[5] The nitrogen of methylamine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride.[5] A base, such as pyridine or an excess of methylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine reactant and driving the equilibrium towards the product.[5]

G cluster_0 Step A: Acid Chloride Formation cluster_1 Step B: Amidation A 3,4-Dimethoxybenzoic Acid (Veratric Acid) B SOCl₂ or (COCl)₂ in DCM/Toluene A->B Reagent C 3,4-Dimethoxybenzoyl Chloride B->C Product D Methylamine (CH₃NH₂) + Base (e.g., Pyridine) C->D Reacts with E 3,4-dimethoxy-N-methylbenzamide D->E Forms

Caption: Workflow for the primary synthesis of 3,4-dimethoxy-N-methylbenzamide.

Detailed Experimental Protocol (Acylation via Acid Chloride):

  • Acid Chloride Formation: To a stirred solution of 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene under an inert atmosphere (N₂), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 3,4-dimethoxybenzoyl chloride, which is often used directly in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, prepare a solution of methylamine (2.2 eq, either as a solution in THF or bubbled as a gas) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in DCM.

  • Add the methylamine solution dropwise to the stirred acid chloride solution at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3,4-dimethoxy-N-methylbenzamide.

  • Purify the product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Alternative Route: Direct Amide Coupling

For syntheses where avoiding the formation of an acid chloride is desirable (e.g., in the presence of acid-sensitive functional groups), direct coupling methods are employed.

Causality of Experimental Choices: This route uses peptide coupling reagents (e.g., EDC, HATU, HOBt) to activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. This one-pot procedure avoids the isolation of the moisture-sensitive acid chloride and often proceeds under milder conditions. A protocol for a similar transformation involves reacting a benzoic acid with a hydroxylamine using EDC as the coupling agent.[6]

Core Reactivity and Applications as an Intermediate

The utility of 3,4-dimethoxy-N-methylbenzamide stems from its predictable reactivity, primarily centered around the amide functionality and the activated aromatic ring.

The Benzamide as a Directing Group: Directed ortho-Metalation (DoM)

This is arguably the most powerful application of this intermediate. The tertiary amide group is an excellent directed metalation group (DMG).

Mechanistic Rationale: The lone pairs on the amide's oxygen and nitrogen atoms can chelate to a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). This coordination pre-positions the base to selectively abstract a proton from one of the adjacent (ortho) positions on the aromatic ring (C2 or C6). This process forms a thermodynamically stable aryllithium intermediate, which can then be quenched with a wide variety of electrophiles to install a new functional group with high regioselectivity. Research on related benzamides demonstrates their utility as precursors in metalation reactions for creating complex molecules.

Caption: General scheme for Directed ortho-Metalation (DoM).

Synthetic Utility:

  • Reaction with Aldehydes/Ketones: Forms ortho-substituted benzyl alcohols.

  • Reaction with Alkyl Halides: Introduces alkyl chains.

  • Reaction with CO₂: Creates ortho-carboxylated derivatives.

  • Reaction with I₂: Installs an iodine atom, which can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira).

Reduction to a Tertiary Amine

The amide carbonyl can be completely reduced to a methylene group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This reaction provides a clean and efficient route to the corresponding tertiary amine, 1-(3,4-dimethoxyphenyl)-N-methylmethanamine [7]. This transformation is valuable in pharmaceutical synthesis, where the resulting benzylamine scaffold is a common pharmacophore.

G A 3,4-dimethoxy-N-methylbenzamide B 1. LiAlH₄, THF 2. H₂O workup A->B Reagents C 1-(3,4-dimethoxyphenyl)-N-methylmethanamine B->C Product

Caption: Reduction of the amide to the corresponding tertiary amine.

Spectroscopic Characterization (Predicted)

TechniqueExpected Chemical Shift / SignalAssignment
¹H NMR δ ~ 3.0-3.1 ppm (singlet, 3H)N-CH₃
δ ~ 3.9 ppm (singlet, 6H)Two O-CH₃ groups
δ ~ 6.9-7.5 ppm (multiplet, 3H)Aromatic protons (Ar-H )
¹³C NMR δ ~ 35 ppmN-C H₃
δ ~ 56 ppmO-C H₃
δ ~ 110-130 ppmAromatic C H carbons
δ ~ 148-152 ppmAromatic C -O carbons
δ ~ 170 ppmCarbonyl carbon (C =O)
IR (Infrared) ~ 1630-1650 cm⁻¹ (strong)Amide C=O stretch
~ 2850-3000 cm⁻¹ (medium)C-H sp³ stretch (methyl groups)
~ 1250-1300 cm⁻¹ (strong)Ar-O-C stretch

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. Based on safety data sheets for analogous compounds like N,4-Dimethoxy-N-methylbenzamide, 3,4-dimethoxy-N-methylbenzamide should be handled with care.[10][11]

  • Hazards: Expected to cause skin and serious eye irritation.[10][11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][12]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[10][12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]

Conclusion

3,4-dimethoxy-N-methylbenzamide is a quintessential example of a strategic chemical intermediate. While its direct applications are limited, its synthetic potential is vast. Its straightforward preparation from veratric acid and its capacity to undergo highly regioselective functionalization via directed ortho-metalation make it an invaluable tool for researchers and drug development professionals. Furthermore, its conversion to the corresponding tertiary amine provides access to another important class of molecules. Understanding the synthesis, reactivity, and handling of this intermediate empowers chemists to design and execute efficient synthetic routes toward complex and high-value target molecules.

References

  • PubChem. N-butyl-3,4-dimethoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Singh Aidhen, I. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 54B, 77-83. [Link]

  • SpectraBase. Benzamide, 3,4-dimethoxy-N-methyl-N-propyl- - Optional[Vapor Phase IR] - Spectrum. [Link]

  • SpectraBase. Benzamide, 3,4-dimethoxy-N-methyl-N-nonyl- - Optional[Vapor Phase IR] - Spectrum. [Link]

  • PrepChem.com. Synthesis of 3,4-Dimethoxy-N-methylbenzeneethanamine. [Link]

  • PubChem. 3,4-Dimethoxy-N-methylbenzylamine. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]

  • Wikipedia. Veratric acid. [Link]

  • ResearchGate. Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. [Link]

  • Vihita Drugs & Intermediates. Veratric Acid. [Link]

  • e-PG Pathshala. Chapter 5: Amines. [Link]

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Foundational

Unlocking the Pharmacological Potential of 3,4-Dimethoxy-N-methylbenzamide: A Technical Guide to Therapeutic Targets and Mechanisms

Executive Summary As drug development professionals, we frequently encounter privileged scaffolds—molecular frameworks that serve as the foundation for diverse therapeutic agents. The 3,4-dimethoxy-N-methylbenzamide moie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals, we frequently encounter privileged scaffolds—molecular frameworks that serve as the foundation for diverse therapeutic agents. The 3,4-dimethoxy-N-methylbenzamide moiety is one such highly versatile pharmacophore. Its unique electronic properties, dictated by the electron-donating methoxy groups and the tunable benzamide linker, allow it to interact with a broad spectrum of biological targets.

This technical whitepaper dissects the three primary therapeutic modalities associated with this scaffold and its derivatives:

  • Intracellular Iron Chelation for hypothermic tissue preservation.

  • Phosphodiesterase 4 (PDE4) Inhibition for anti-inflammatory applications.

  • Dopamine D2 Receptor Antagonism & AChE Inhibition in gastroprokinetic drug design.

By understanding the causality behind these target interactions, researchers can better leverage this scaffold in novel drug discovery pipelines.

Target 1: The Intracellular Labile Iron Pool (LIP) and ROS Mitigation

The N-hydroxy derivative of this scaffold, N-hydroxy-3,4-dimethoxy-N-methylbenzamide (commercially known as LK-614), has emerged as a critical component in advanced tissue preservation solutions, such as TiProtec[1].

Mechanistic Causality

During the hypothermic storage of tissues—such as Precision-Cut Lung Slices (PCLS)—cold-induced injury leads to the lysosomal release of free iron (Fe²⁺) into the cytoplasm, expanding the Labile Iron Pool (LIP)[2]. This free iron acts as a dangerous catalyst for the Fenton reaction, converting cellular hydrogen peroxide into highly toxic hydroxyl radicals. This cascade inevitably triggers lipid peroxidation and apoptosis.

LK-614 is highly lipophilic and easily penetrates the cell membrane. Once inside, it selectively chelates this intracellular iron, forming a stable, redox-inactive complex that halts oxidative stress at its source, preserving the cellular architecture and transcriptional profile of the tissue[1].

G Hypoxia Hypothermic Storage LIP Labile Iron Pool (Fe2+) Hypoxia->LIP Increases Fenton Fenton Reaction LIP->Fenton Catalyzes Complex Stable Fe-Chelate LIP->Complex Forms ROS Hydroxyl Radicals Fenton->ROS Damage Tissue Damage ROS->Damage LK614 LK-614 (Iron Chelator) LK614->LIP Chelates Complex->Fenton Prevents

Mechanism of LK-614-mediated iron chelation preventing Fenton-induced oxidative damage.

Target 2: Phosphodiesterase 4 (PDE4) Inhibition

Derivatives of 3,4-dimethoxybenzamide are well-documented inhibitors of PDE4, a critical enzyme predominantly expressed in immune and inflammatory cells[3].

Mechanistic Causality

The 3,4-dimethoxyphenyl moiety structurally mimics the purine ring of cyclic adenosine monophosphate (cAMP). This allows these compounds to competitively bind within the deep, hydrophobic catalytic pocket of the PDE4 enzyme. By preventing the hydrolysis of cAMP into inactive 5'-AMP, these derivatives promote rapid intracellular cAMP accumulation. Elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates downstream transcription factors, leading to the potent suppression of pro-inflammatory cytokines like TNF-α[3].

PDE4 ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Drug Dimethoxybenzamide Drug->PDE4 Inhibits TNFa TNF-α Suppression PKA->TNFa Anti-inflammatory

PDE4 inhibition by dimethoxybenzamide derivatives driving cAMP accumulation.

Target 3: Dopamine D2 Receptor Antagonism and AChE Inhibition

The 3,4-dimethoxybenzamide core serves as the fundamental starting material and primary recognition motif for Itopride , a widely prescribed gastroprokinetic agent[4].

Mechanistic Causality

Itopride exerts a highly synergistic dual mechanism of action. The benzamide structural motif competitively antagonizes peripheral Dopamine D2 receptors, effectively removing inhibitory dopaminergic signals on acetylcholine (ACh) release[5]. Concurrently, the molecule inhibits Acetylcholinesterase (AChE), preventing the enzymatic degradation of ACh[5]. The net result is a profound accumulation of ACh at the myenteric plexus, which dramatically enhances gastric motility and accelerates gastric emptying.

Quantitative Data Summary

To facilitate rapid comparison during lead optimization, the following table summarizes the primary targets, experimental efficacies, and clinical/research applications of 3,4-dimethoxy-N-methylbenzamide and its key derivatives.

Compound / DerivativePrimary TargetExperimental Efficacy / AffinityKey Application
LK-614 (N-hydroxy derivative)Labile Iron Pool (Fe²⁺)Optimal working conc. 0.02 mmol/LCold storage preservation of PCLS & organs
Piclamilast Analogs PDE4 EnzymeIC₅₀ ~ 1–10 µM (varies by substitution)Anti-inflammatory, Atopic Dermatitis
Itopride Dopamine D2 / AChEAChE IC₅₀ ~ 2–3 µMGastroprokinetic agent (GERD treatment)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to internally validate their own success. Below are the optimized workflows for evaluating the therapeutic targets of this scaffold.

Protocol A: Ex Vivo PCLS Cold Storage and Viability Assessment

A common artifact in ex vivo preservation studies is the misinterpretation of cellular senescence as viability. This protocol utilizes metabolic flux to guarantee true viability.

  • PCLS Generation: Generate 300 µm thick lung slices using a vibrating microtome. Causality: This specific thickness ensures adequate oxygen diffusion while retaining the native 3D architecture and resident immune cell populations[1].

  • Hypothermic Preservation: Submerge slices in TiProtec solution supplemented with 0.02 mmol/L LK-614 at 4°C for up to 14 days[2]. Causality: LK-614 actively chelates the intracellular iron released during cold-induced lysosomal degradation, preventing ROS generation.

  • Rewarming and Alamar Blue Assay: Rewarm slices in DMEM/F-12 medium for 3 hours, then add Alamar Blue (resazurin) reagent. Causality: The conversion of resazurin to highly fluorescent resorufin is strictly dependent on the continuous flux of electrons through the mitochondrial electron transport chain. A positive signal unequivocally confirms active oxidative phosphorylation, validating the protective effect of the iron chelator[1].

Protocol B: In Vitro PDE4 Inhibition Assay

When evaluating PDE4 inhibitors, basal cAMP levels are often too low to provide a robust dynamic range. This protocol introduces a calibration step to ensure data integrity.

  • Macrophage Culture & Calibration: Seed RAW 264.7 macrophages. In control wells, pre-incubate with a broad-spectrum phosphodiesterase inhibitor (e.g., IBMX). Causality: This establishes the maximum possible cAMP accumulation ( Bmax​ ), ensuring the assay's detection window is properly calibrated before testing the specific dimethoxybenzamide derivative.

  • Target Engagement: Pre-treat the experimental wells with the 3,4-dimethoxybenzamide derivative for 1 hour. Causality: Pre-treatment ensures the inhibitor occupies the PDE4 catalytic pocket prior to the inflammatory stimulus.

  • Stimulation and Quantification: Stimulate cells with 100 ng/mL LPS for 4 hours. Lyse the cells and quantify intracellular cAMP via competitive ELISA. Causality: LPS induces an acute inflammatory response; measuring cAMP directly quantifies the primary pharmacodynamic marker of PDE4 inhibition.

References

  • Cold storage of human precision-cut lung slices in TiProtec preserves cellular composition and transcriptional responses and enables on-demand mechanistic studies SpringerMedizin
  • Optimization of long-term cold storage of rat precision-cut lung slices with a tissue preserv
  • Discovery and Early Clinical Development of 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102)
  • Itopride hydrochloride | MedChemExpress (MCE) Life Science Reagents MedChemExpress
  • Itopride | C20H26N2O4 | CID 3792 - PubChem N

Sources

Exploratory

Solubility Profile and Thermodynamic Behavior of 3,4-Dimethoxy-N-methylbenzamide in Organic Solvents

Executive Summary 3,4-Dimethoxy-N-methylbenzamide is a highly functionalized aromatic amide that frequently serves as a critical synthetic intermediate and a process-related impurity in the manufacture of active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dimethoxy-N-methylbenzamide is a highly functionalized aromatic amide that frequently serves as a critical synthetic intermediate and a process-related impurity in the manufacture of active pharmaceutical ingredients (APIs), such as the prokinetic drug Itopride [1]. For researchers and process chemists, mastering the solubility profile of this compound is essential for optimizing reaction kinetics, designing high-yield purification workflows, and developing robust analytical methods. This technical guide provides an in-depth analysis of its thermodynamic solubility behavior across various organic solvents, grounded in structural causality and empirical methodologies.

Physicochemical Properties

Before evaluating solvent interactions, it is necessary to establish the baseline physicochemical properties of the solute[2], [3].

PropertyValue
Chemical Name 3,4-Dimethoxy-N-methylbenzamide
CAS Number 60028-86-6
Molecular Formula C10H13NO3
Molecular Weight 195.22 g/mol
Melting Point 126–127 °C
Appearance White crystalline needles

Thermodynamic Drivers of Solubility

The solubility of 3,4-dimethoxy-N-methylbenzamide is dictated by the interplay between its crystal lattice energy (evidenced by its 126–127 °C melting point [3]) and solute-solvent intermolecular forces. The molecule possesses three distinct functional domains that govern its solvation thermodynamics:

  • N-Methylamide Group (-CONHCH3): This moiety acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, amides form robust intermolecular hydrogen-bonded networks. To dissolve the compound, a solvent must provide sufficient solvation energy to break these lattice bonds. Polar aprotic solvents like DMSO are highly effective at disrupting this network [4].

  • Methoxy Groups (-OCH3): Located at the 3 and 4 positions of the aromatic ring, these groups serve as additional hydrogen bond acceptors. They enhance the compound's solubility in polar protic solvents (e.g., methanol) through dipole-dipole interactions and hydrogen bonding.

  • Aromatic Core: The benzene ring imparts a degree of lipophilicity, allowing the compound to dissolve in moderately polar and polarizable solvents, such as dichloromethane (DCM) and toluene. Conversely, the lack of polarizability and hydrogen-bonding capacity in aliphatic hydrocarbons (e.g., n-hexane) renders the compound highly insoluble in such media, making them ideal anti-solvents [3].

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To generate reliable, scalable solubility data for process design, the isothermal shake-flask method remains the gold standard. The following protocol is designed as a self-validating system, ensuring that the measured solubility reflects the true thermodynamic equilibrium of the pure polymorph, rather than a transient metastable state or an unintended solvate.

Step-by-Step Workflow:

  • Preparation: Dispense an excess amount of solid 3,4-dimethoxy-N-methylbenzamide into a hermetically sealed 20 mL glass vial containing 10 mL of the target organic solvent.

  • Equilibration: Submerge the vial in a thermostatic shaking water bath set to 298.15 ± 0.1 K (25 °C). Agitate at 200 rpm for a minimum of 48 hours. Causality: A 48-hour window is critical to overcome kinetic dissolution barriers and ensure absolute thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a centrifuge and spin at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Note: If operating at elevated temperatures, the filter and syringe must be pre-warmed to prevent premature precipitation during transfer.

  • Quantification: Dilute the filtrate with the mobile phase and quantify the solute concentration using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at ~258 nm [1].

  • Solid-Phase Verification (Critical Step): Recover the residual solid from the filter and analyze it via Powder X-Ray Diffraction (PXRD). Causality: Solvents like methanol or DCM can occasionally form solvates or induce polymorphic transitions. If the PXRD pattern of the recovered solid differs from the starting material, the measured solubility corresponds to the new solvate/polymorph, not the original pure compound.

G A Excess Solute + Solvent B Thermostatic Shaking (48h) A->B Equilibration C Centrifugation & Filtration B->C Phase Separation D HPLC Quantification C->D Liquid Phase E PXRD Solid Verification C->E Solid Phase

Fig 1: Self-validating isothermal shake-flask methodology for solubility determination.

Quantitative Solubility Matrix

Based on the structural descriptors and empirical behavior of 3,4-dimethoxy-N-methylbenzamide during synthesis and purification[3], the following matrix summarizes its relative solubility profile across standard organic solvents at 25 °C.

SolventPolarity IndexRelative Solubility at 25°CProcess Application
Dimethyl Sulfoxide (DMSO) 7.2Highly Soluble (>100 mg/mL)NMR analysis, biological assay stock solutions
Methanol 5.1Soluble (~30-50 mg/mL)HPLC mobile phase, reaction solvent
Dichloromethane (DCM) 3.1Soluble (~50-80 mg/mL)Liquid-liquid extraction
Ethyl Acetate 4.4Sparingly Soluble (~10-20 mg/mL)Primary solvent for crystallization
Toluene 2.4Slightly Soluble (~5-10 mg/mL)Aromatic extractions
n-Hexane 0.1Insoluble (<1 mg/mL)Anti-solvent for precipitation

Application: Anti-Solvent Crystallization Workflow

The stark contrast in solubility between moderately polar solvents (like ethyl acetate) and non-polar aliphatic hydrocarbons (like n-hexane) makes this binary solvent system exceptionally effective for the purification of 3,4-dimethoxy-N-methylbenzamide. Historical literature confirms that the compound crystallizes as pristine white needles from an ethyl acetate-hexane mixture[3].

Step-by-Step Crystallization Protocol:

  • Dissolution: Suspend the crude 3,4-dimethoxy-N-methylbenzamide in a minimum volume of ethyl acetate. Heat the mixture to reflux (~75 °C) until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-heated sintered glass funnel to remove any insoluble mechanical impurities or polymeric byproducts.

  • Anti-Solvent Addition: While maintaining the filtrate at ~70 °C, slowly add hot n-hexane dropwise under continuous stirring. Cease addition the moment the solution exhibits a faint, persistent opalescence (the cloud point). Add 1-2 drops of ethyl acetate to just clear the solution.

  • Controlled Cooling: Transfer the flask to a programmable cooling bath. Cool the solution to 20 °C at a controlled rate of 0.5 °C/min. Causality: A slow, controlled cooling rate prevents rapid, uncontrolled nucleation (crashing out), which traps impurities within the crystal lattice. Instead, it promotes the growth of large, high-purity crystalline needles.

  • Isolation: Further cool the suspension to 0–5 °C in an ice bath for 2 hours to maximize the thermodynamic yield. Isolate the white needles via vacuum filtration, wash with ice-cold n-hexane, and dry under vacuum at 40 °C to constant weight.

G N1 Dissolution in Ethyl Acetate (75°C) N2 Hot Filtration (Remove Impurities) N1->N2 N3 Addition of n-Hexane (Anti-Solvent) N2->N3 Reach Cloud Point N4 Controlled Cooling (0.5°C/min) N3->N4 N5 Nucleation & Crystal Growth N4->N5 N6 Vacuum Filtration & Drying N5->N6 Isolate White Needles

Fig 2: Anti-solvent crystallization workflow using an ethyl acetate/hexane binary system.

References

  • Bhide, B. H., et al. (1980) . "Part 4. Synthesis of 5,6-dimethoxy, 6,7-dimethoxy-3-methyl-3,4-dihydroisocoumarins". Proceedings of the Indian Academy of Sciences. Available at:[Link]

  • Google Patents. "WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds".

Sources

Foundational

Spectroscopic Characterization of 3,4-dimethoxy-N-methylbenzamide: A Comprehensive Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3,4-dimethoxy-N-methylbenzamide (CAS No. 20310-56-7), a substituted aromatic amide of interest in medicinal chemistry and organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3,4-dimethoxy-N-methylbenzamide (CAS No. 20310-56-7), a substituted aromatic amide of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but also the rationale behind the spectral interpretations and experimental methodologies.

Introduction

3,4-dimethoxy-N-methylbenzamide belongs to the benzamide class of compounds, which are integral scaffolds in numerous pharmaceuticals. The presence of the dimethoxy-substituted benzene ring and the N-methylamide group imparts specific electronic and steric properties that influence its chemical reactivity and biological activity. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research, particularly in the development of new chemical entities. This guide provides a detailed spectroscopic roadmap for the characterization of this molecule.

Caption: Molecular structure of 3,4-dimethoxy-N-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and stereochemistry of the molecule.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of purified 3,4-dimethoxy-N-methylbenzamide for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[1][2]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for data acquisition.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Use the same sample after ¹H NMR acquisition.

    • Acquire a proton-decoupled spectrum.

    • Employ a 30-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A significantly larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[3]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

¹H NMR Spectral Data and Interpretation
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.4-7.6Multiplet2HAromatic-H (H-2, H-6)These protons are ortho to the electron-withdrawing amide group and are expected to be the most deshielded of the aromatic protons.
~6.9Doublet1HAromatic-H (H-5)This proton is ortho to one methoxy group and meta to the amide, leading to an intermediate chemical shift.
~3.9Singlet6HMethoxy (-OCH₃)The two methoxy groups are expected to be chemically equivalent and will appear as a single sharp peak.
~3.0Doublet (or broad singlet)3HN-Methyl (-NCH₃)The N-methyl protons will appear as a doublet due to coupling with the amide N-H proton. Rotational restriction around the C-N amide bond can lead to peak broadening.
~6.5 (broad)Broad Singlet1HAmide (N-H)The amide proton is typically broad and its chemical shift is highly dependent on solvent and concentration.
¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The predicted chemical shifts are based on the analysis of substituted benzamides and benzenes.[6]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~168C=O (Amide Carbonyl)The carbonyl carbon of the amide is significantly deshielded.
~151Aromatic C-O (C-4)Aromatic carbon attached to the methoxy group, deshielded by the oxygen atom.
~148Aromatic C-O (C-3)Aromatic carbon attached to the methoxy group, deshielded by the oxygen atom.
~127Aromatic C-H (C-1)Quaternary aromatic carbon attached to the amide group.
~120Aromatic C-H (C-6)Aromatic carbon ortho to the amide group.
~111Aromatic C-H (C-5)Aromatic carbon shielded by the ortho methoxy group.
~110Aromatic C-H (C-2)Aromatic carbon shielded by the meta methoxy group.
~56Methoxy (-OCH₃)The carbons of the two methoxy groups are expected to be equivalent.
~27N-Methyl (-NCH₃)The N-methyl carbon is in the typical range for such groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The expected IR absorption bands for 3,4-dimethoxy-N-methylbenzamide are based on characteristic frequencies for substituted amides and aromatic ethers.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300N-H StretchAmide
~3050C-H StretchAromatic
~2950C-H StretchAliphatic (CH₃)
~1640C=O Stretch (Amide I)Amide
~1550N-H Bend (Amide II)Amide
~1600, ~1500, ~1450C=C StretchAromatic Ring
~1250C-O StretchAryl Ether
~1140C-O StretchAryl Ether
~850-800C-H Bend (out-of-plane)Substituted Aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer is commonly used.

  • Data Acquisition:

    • ESI: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI: The sample is introduced into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Mass Spectrometry Data and Interpretation
  • Molecular Ion: The exact mass of 3,4-dimethoxy-N-methylbenzamide (C₁₀H₁₃NO₃) is 195.0895 g/mol . In ESI-MS, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 196.0973. In EI-MS, the molecular ion peak [M]⁺ should be observed at m/z 195.

  • Key Fragmentation Pathways: The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would involve the loss of the N-methyl group, the methoxy groups, and cleavage of the amide bond.

Fragmentation_of_3_4_dimethoxy_N_methylbenzamide M [M]+. m/z 195 F1 m/z 164 M->F1 - OCH3 F2 m/z 136 F1->F2 - CO F3 m/z 108 F2->F3 - CO F4 m/z 77 F3->F4 - OCH

Caption: Proposed key fragmentation pathways for 3,4-dimethoxy-N-methylbenzamide in EI-MS.

Predicted Key Fragments:

m/z Proposed Fragment Loss
195[C₁₀H₁₃NO₃]⁺Molecular Ion
164[C₉H₁₀NO₂]⁺Loss of a methoxy radical (•OCH₃)
136[C₈H₁₀NO]⁺Loss of carbon monoxide (CO) from m/z 164
108[C₇H₈O]⁺Loss of carbon monoxide (CO) from m/z 136
77[C₆H₅]⁺Phenyl cation

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the structural confirmation of 3,4-dimethoxy-N-methylbenzamide. While direct experimental spectra for this specific compound are not widely published, a combination of data from closely related analogues and fundamental spectroscopic principles allows for a confident and detailed characterization. The methodologies and interpretations presented in this guide serve as a valuable resource for scientists engaged in the synthesis, quality control, and further investigation of this and similar molecules.

References

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. (n.d.). Retrieved from [Link]

  • Veratric Acid | C9H10O4 | CID 7121. (n.d.). PubChem. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

Exploratory

3,4-dimethoxy-N-methylbenzamide literature review

An In-Depth Technical Guide to 3,4-Dimethoxy-N-methylbenzamide Abstract This technical guide provides a comprehensive overview of 3,4-dimethoxy-N-methylbenzamide, a chemical compound of interest in synthetic organic chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,4-Dimethoxy-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of 3,4-dimethoxy-N-methylbenzamide, a chemical compound of interest in synthetic organic chemistry and metabolic studies. While not extensively studied as a primary bioactive agent, its significance arises from its role as a key metabolite of the insect repellent analogue, 3,4-dimethoxy-N,N-dimethylbenzamide, and as a versatile intermediate in chemical synthesis. This document details its synthesis, physicochemical properties, and known biological context. It is intended for researchers and professionals in drug development and chemical research, offering detailed protocols and a survey of the current, albeit limited, literature.

Introduction

3,4-Dimethoxy-N-methylbenzamide (CAS No. 34947-32-3), also known as N-methylveratramide, is a secondary amide derived from veratric acid. Its structure, featuring a dimethoxy-substituted benzene ring, is a common motif in various biologically active molecules and natural products. While dedicated research on the pharmacological effects of 3,4-dimethoxy-N-methylbenzamide is scarce, its structural relationship to other compounds and its role as a metabolite provide a basis for its scientific interest. This guide synthesizes the available information to present a detailed profile of the compound.

Chemical Synthesis and Characterization

The synthesis of 3,4-dimethoxy-N-methylbenzamide is typically achieved through the amidation of veratric acid or its more reactive acyl chloride derivative. The choice of synthetic route often depends on the desired scale, yield, and purity.

Synthetic Routes

A common and efficient method involves the conversion of 3,4-dimethoxybenzoic acid (veratric acid) to its corresponding acyl chloride, followed by a reaction with methylamine. This two-step process is generally high-yielding and provides a pure product after standard purification procedures.

cluster_0 Synthesis of 3,4-dimethoxy-N-methylbenzamide Veratric_Acid 3,4-Dimethoxybenzoic Acid Acyl_Chloride 3,4-Dimethoxybenzoyl Chloride Veratric_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Final_Product 3,4-Dimethoxy-N-methylbenzamide Acyl_Chloride->Final_Product CH₃NH₂

Caption: Synthetic pathway for 3,4-dimethoxy-N-methylbenzamide.

Physicochemical Properties

The physicochemical properties of 3,4-dimethoxy-N-methylbenzamide are summarized in the table below. These have been aggregated from various chemical supplier databases.

PropertyValue
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 135-139 °C
Boiling Point Approx. 364.5 °C at 760 mmHg (Predicted)
Solubility Soluble in methanol, chloroform
CAS Number 34947-32-3
Experimental Protocol: Synthesis

Objective: To synthesize 3,4-dimethoxy-N-methylbenzamide from 3,4-dimethoxybenzoic acid.

Materials:

  • 3,4-Dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, suspend 1.0 equivalent of 3,4-dimethoxybenzoic acid in anhydrous DCM.

    • Add 1.5 equivalents of thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Amidation:

    • Dissolve the crude 3,4-dimethoxybenzoyl chloride in anhydrous DCM and cool the solution to 0 °C.

    • Slowly add 2.5 equivalents of methylamine solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for an additional 2 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure 3,4-dimethoxy-N-methylbenzamide as a white solid.

Biological Context and Activity

Role as a Metabolite

Research has identified 3,4-dimethoxy-N-methylbenzamide as a metabolite of 3,4-dimethoxy-N,N-dimethylbenzamide. The latter has been investigated as an analogue of the widely used insect repellent N,N-Diethyl-meta-toluamide (DEET). The metabolic pathway involves an N-demethylation reaction, a common process in the metabolism of xenobiotics in mammals, often mediated by cytochrome P450 enzymes in the liver.

cluster_1 Metabolic Pathway Parent_Compound 3,4-Dimethoxy-N,N-dimethylbenzamide Metabolite 3,4-Dimethoxy-N-methylbenzamide Parent_Compound->Metabolite N-demethylation (e.g., CYP450)

Caption: N-demethylation of the parent compound to its metabolite.

The formation of this metabolite is crucial for understanding the pharmacokinetic and toxicological profile of the parent compound. The properties of the metabolite, such as its solubility and potential for further metabolism or excretion, will influence the overall disposition of the parent drug or xenobiotic.

Inferred Biological Activity

Given the lack of direct studies, any discussion of the biological activity of 3,4-dimethoxy-N-methylbenzamide is speculative and based on its chemical structure. The dimethoxybenzene moiety is present in many psychoactive compounds, but there is no evidence to suggest that this particular molecule shares such properties. Its primary interest remains in its role as a chemical intermediate and a metabolite.

Conclusion and Future Directions

3,4-Dimethoxy-N-methylbenzamide is a well-characterized compound from a chemical synthesis perspective. Its preparation is straightforward, making it an accessible intermediate for more complex molecular architectures. While its biological profile is largely unexplored, its confirmed status as a metabolite of an insect repellent analogue provides a clear direction for future research.

Future studies could focus on:

  • The formal identification of the specific cytochrome P450 isozymes responsible for its formation.

  • An assessment of its own biological activity, if any, to determine if the metabolite contributes to the efficacy or toxicity of the parent compound.

  • Toxicological evaluation to understand its safety profile.

This guide provides a foundational understanding of 3,4-dimethoxy-N-methylbenzamide, based on the current scientific literature, and aims to serve as a useful resource for researchers in the field.

References

  • PubChem Compound Summary for CID 353081, 3,4-Dimethoxy-N-methylbenzamide. National Center for Biotechnology Information. ([Link])

  • Synthesis of 3,4-dimethoxy-N-methylbenzamide. Molbase. ([Link])

Foundational

The Benzamide Scaffold: A Technical Whitepaper on the Discovery, Pharmacology, and Experimental Evaluation of Substituted Benzamides

As a Senior Application Scientist, I often emphasize to research teams that the most profound breakthroughs in medicinal chemistry rarely stem from a vacuum; they evolve through the iterative refinement of serendipitous...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often emphasize to research teams that the most profound breakthroughs in medicinal chemistry rarely stem from a vacuum; they evolve through the iterative refinement of serendipitous discoveries. The substituted benzamides represent one of the most versatile and historically significant pharmacophores in neuropharmacology. This whitepaper provides an authoritative, in-depth analysis of their discovery, pharmacological evolution, and the rigorous experimental methodologies required to evaluate them.

Historical Genesis: From Serendipity to Rational Design

The trajectory of substituted benzamides is a textbook example of phenotypic observation guiding rational drug design. In the mid-20th century, researchers L. Justin-Besançon and C. Laville at Laboratoires Delagrange were systematically modifying the structure of procainamide—a known antiarrhythmic agent—to improve its cardiac profile [1].

Instead of a superior antiarrhythmic, they synthesized metoclopramide in 1964. While its cardiac effects were negligible, it exhibited profound antiemetic and gastroprokinetic properties. This serendipitous discovery revealed that the benzamide scaffold could cross the blood-brain barrier and modulate central mechanisms, later identified as dopamine D2 receptor antagonism [1].

Recognizing the psychiatric potential of central D2 blockade, the same research program synthesized sulpiride in 1966 [2]. Sulpiride became the prototypical atypical antipsychotic of the benzamide class, demonstrating high selectivity for mesolimbic D2 and D3 receptors with a significantly lower propensity for extrapyramidal side effects compared to classical phenothiazines.

By the late 1970s and 1980s, the focus shifted toward creating high-affinity ligands for receptor mapping. Halogenation of the benzamide ring led to the discovery of remoxipride, which subsequently birthed raclopride and eticlopride —molecules that remain the gold standards for positron emission tomography (PET) and in vitro receptor autoradiography [3].

Evolution Proc Procainamide (Antiarrhythmic) Meto Metoclopramide (1964) (Antiemetic) Proc->Meto Structural Modification Sulp Sulpiride (1966) (Antipsychotic) Meto->Sulp Psychiatric Focus Raclo Raclopride (1980s) (PET Radioligand) Sulp->Raclo Halogenation & Isotope Labeling

Timeline of substituted benzamide discovery from antiarrhythmics to PET radioligands.

Pharmacological Profiling & Receptor Selectivity

The defining characteristic of substituted benzamides is their functional selectivity. Unlike typical antipsychotics (e.g., haloperidol) that indiscriminately block D2, D3, and D4 receptors alongside serotonergic and histaminergic targets, benzamides are highly tuned.

  • Dopaminergic Selectivity: Compounds like eticlopride and raclopride exhibit near-exclusive affinity for the D2-like receptor family (D2/D3), acting as pure antagonists [4].

  • Chiral Polypharmacy: Modern benzamides like amisulpride demonstrate how stereochemistry dictates pharmacology. The S-enantiomer binds D2/D3 receptors nearly 40-fold more potently than the R-enantiomer, whereas the R-enantiomer engages the 5-HT7 receptor, contributing to the drug's unique efficacy against both the positive symptoms of schizophrenia and comorbid depression [5].

Pathway Benzamide Substituted Benzamide (e.g., Sulpiride) D2R Dopamine D2 Receptor (GPCR) Benzamide->D2R Antagonizes Gi Gi/o Protein Complex D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Synthesizes

Mechanism of action: Benzamide antagonism of the D2 receptor-mediated Gi/o signaling pathway.

Quantitative Binding Affinities

To contextualize the structure-activity relationship (SAR) evolution of this class, the following table summarizes the comparative binding affinities of key benzamides. Notice the logarithmic leap in affinity achieved through targeted halogenation (e.g., Eticlopride).

CompoundPrimary Target(s)Striatal D2 Affinity ( Ki​ , nM)Clinical / Research Application
Metoclopramide D2, 5-HT3, 5-HT4100 - 300Antiemetic, Gastroprokinetic
Sulpiride D2, D315 - 20Atypical Antipsychotic
Amisulpride D2, D3, 5-HT7~2.8Schizophrenia, Dysthymia
Raclopride D2, D3~1.2PET Radioligand ( 11C )
Eticlopride D2, D3~0.09High-Affinity Research Tool

Experimental Methodologies: Self-Validating Systems

As an application scientist, I mandate that all experimental workflows must be structurally self-validating. Below are the definitive protocols for evaluating benzamide derivatives in vitro and in vivo, complete with the mechanistic causality behind each technical choice.

Protocol 1: In Vitro Radioligand Binding Assay for D2 Receptor Affinity

Objective: Determine the inhibition constant ( Ki​ ) of novel benzamides using [3H] raclopride.

Causality & Self-Validation: This protocol employs polyethylenimine (PEI) to neutralize the negative charge of glass fiber filters, preventing cationic benzamides from binding non-specifically. The system is self-validating: by including a parallel control with 10 µM haloperidol, we define Non-Specific Binding (NSB). If the Total Binding minus NSB window is <80%, the assay flags itself as invalid due to receptor degradation or ligand depletion.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize mammalian striatal tissue in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Causality: The inclusion of physiological sodium concentrations is critical, as benzamide antagonist binding to D2 receptors is highly sodium-dependent.

  • Incubation: Combine 100 µg of membrane protein with 1 nM [3H] raclopride and varying concentrations of the test benzamide (10 pM to 10 µM) in a final volume of 500 µL. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI.

  • Washing: Wash filters three times with 3 mL of ice-cold buffer. Causality: Ice-cold buffer rapidly drops the kinetic energy of the system, trapping the receptor-ligand complex and preventing dissociation during the high-shear wash phase.

  • Quantification: Extract radioactivity using a liquid scintillation cocktail and count beta emissions. Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Tissue Prep Incubate Incubation (Radioligand) Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Ice-Cold Wash Filter->Wash Count Scintillation Counting Wash->Count

Step-by-step workflow of a self-validating radioligand binding assay for D2 receptors.

Protocol 2: In Vivo PET Imaging Workflow

Objective: Quantify in vivo D2 receptor occupancy in the striatum using [11C] raclopride.

Causality & Self-Validation: Carbon-11 is selected over Fluorine-18 because isotopic substitution (replacing a naturally occurring 12C with 11C ) does not alter the steric or electronic properties of raclopride, ensuring identical pharmacokinetics to the unlabeled drug. The system self-validates by using the cerebellum as a reference region; since the cerebellum lacks D2 receptors, any signal detected there represents free and non-specifically bound tracer, providing an internal baseline for specific binding calculations.

Step-by-Step Methodology:

  • Radiosynthesis: Synthesize [11C] raclopride via O-methylation of the desmethyl precursor using [11C] methyl triflate in an automated synthesis module.

  • Injection: Administer 300-400 MBq of [11C] raclopride intravenously as a rapid bolus to the subject.

  • Acquisition: Acquire dynamic PET emission data for 60 minutes. Causality: A 60-minute window is optimal to capture both the peak uptake and the subsequent washout phase, which are mathematically required to model the binding potential ( BPND​ ).

  • Kinetic Modeling: Apply the Simplified Reference Tissue Model (SRTM) using the cerebellum as the reference region to calculate BPND​ in the striatum.

Conclusion

The evolution of substituted benzamides from serendipitous antiemetics to highly selective, rationally designed neuro-imaging tools underscores the power of iterative medicinal chemistry. By understanding the causality behind their structural modifications and employing rigorous, self-validating experimental protocols, researchers can continue to leverage the benzamide scaffold for novel therapeutic and diagnostic applications.

References

  • Justin-Besançon L., Laville C., Thominet M. (1964). "A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research". Frontiers in Pharmacology / PMC.[Link]

  • Wikipedia Contributors. (2023). "Sulpiride". Wikipedia, The Free Encyclopedia.[Link]

  • de Paulis T. (2003). "The discovery of epidepride and its analogs as high-affinity radioligands for imaging extrastriatal dopamine D(2) receptors in human brain". Current Pharmaceutical Design / PubMed.[Link]

  • Kucwaj-Brysz K., et al. (2021). "Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7". ACS Omega.[Link]

  • Feltmann K., et al. (2014). "A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride". CNS Neuroscience & Therapeutics / PMC.[Link]

Sources

Exploratory

In Silico Profiling of 3,4-Dimethoxy-N-methylbenzamide: A Predictive Framework for Multi-Targeted Neurotherapeutic Development

Executive Summary and Pharmacophore Rationale The pursuit of multi-targeted ligands for neurodegenerative disorders, particularly Alzheimer's disease (AD), has shifted focus toward versatile chemical scaffolds capable of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacophore Rationale

The pursuit of multi-targeted ligands for neurodegenerative disorders, particularly Alzheimer's disease (AD), has shifted focus toward versatile chemical scaffolds capable of modulating multiple pathological pathways simultaneously. Benzamide derivatives, specifically those containing a veratramide core (3,4-dimethoxybenzamide), have emerged as highly promising candidates. Recent empirical studies demonstrate that substituted benzamides exhibit profound dual-inhibitory activity against Acetylcholinesterase (AChE) and β -secretase (BACE1)[1].

As a Senior Application Scientist, I approach the in silico bioactivity prediction of 3,4-dimethoxy-N-methylbenzamide not merely as a computational exercise, but as a hypothesis-driven workflow. The structural features of this molecule dictate its biological behavior:

The 3,4-dimethoxy moiety: Enhances lipophilicity, a critical requirement for Blood-Brain Barrier (BBB) penetration, while providing electron-rich centers capable of π

π stacking with aromatic residues (e.g., Trp286, Tyr337) in the AChE catalytic gorge.
  • The N-methylamide group: Serves as a rigid hydrogen-bond donor/acceptor axis, establishing crucial polar contacts with the protein backbone, thereby anchoring the molecule within the active site.

  • This whitepaper details a self-validating computational protocol—integrating Quantum Mechanics (QM), Molecular Docking, Molecular Dynamics (MD), and ADMET profiling—to predict the bioactivity of 3,4-dimethoxy-N-methylbenzamide.

    Self-Validating Computational Protocols

    To ensure rigorous scientific integrity, the following methodologies are designed as a closed-loop system where each computational phase validates the previous one. For instance, static docking poses are inherently limited; thus, they are subjected to 100 ns MD simulations to confirm thermodynamic stability[2].

    Phase I: Ligand and Macromolecule Preparation

    Causality: Accurate charge distribution and geometry are paramount. Standard force fields often misrepresent the electron density of methoxy-substituted aromatic rings. Therefore, Density Functional Theory (DFT) is employed for ligand optimization.

    • Ligand Optimization: Retrieve the 3D structure of 3,4-dimethoxy-N-methylbenzamide (CID: 78796235). Perform geometry optimization using Gaussian at the DFT B3LYP/6-31G(d,p) level to calculate accurate atomic partial charges and molecular electrostatic potential (MEP)[3].

    • Protein Preparation: Download high-resolution crystal structures of human AChE (PDB ID: 4EY7) and BACE1 (PDB ID: 2WJO) from the Protein Data Bank.

    • Curation: Strip co-crystallized water molecules beyond 3 Å of the active site. Add polar hydrogens and assign Kollman charges using AutoDock Tools. The protonation states of ionizable residues (e.g., His, Glu) are calculated at physiological pH (7.4) using the PROPKA algorithm.

    Phase II: Molecular Docking Protocol

    Causality: To capture interactions at both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE, a sufficiently large grid box must be defined, coupled with a flexible-ligand approach.

    • Grid Box Definition: For AChE, center the grid box at coordinates (X=10.5, Y=-58.2, Z=-23.8) with dimensions 60 × 60 × 60 Å (spacing 0.375 Å) to encompass the entire catalytic gorge.

    • Execution: Run AutoDock Vina with an exhaustiveness parameter set to 24 to ensure comprehensive conformational sampling.

    • Validation: Re-dock the native co-crystallized ligand (e.g., Donepezil) to ensure the Root Mean Square Deviation (RMSD) of the top pose is < 2.0 Å[4].

    Phase III: ADMET and Drug-Likeness Profiling

    Causality: A molecule with excellent binding affinity is useless if it cannot reach the central nervous system or is highly toxic. ADMET profiling acts as a critical go/no-go filter.

    • Input the optimized SMILES string of 3,4-dimethoxy-N-methylbenzamide into the SwissADME and pkCSM web servers.

    • Calculate Lipinski’s Rule of Five parameters, BBB permeability (logBB), and CYP450 inhibition profiles.

    • Assess toxicity endpoints, specifically AMES mutagenicity and hepatotoxicity[2].

    Workflow and Mechanistic Visualizations

    The logical progression of our in silico methodology and the predicted pharmacological mechanism of action are visualized below.

    Workflow N1 Ligand Prep (DFT) 3,4-dimethoxy-N-methylbenzamide N3 Molecular Docking (AutoDock Vina) N1->N3 N2 Target Protein Prep (AChE & BACE1 Curation) N2->N3 N4 ADMET Profiling (SwissADME / pkCSM) N3->N4 N5 MD Simulations (100 ns RMSD/RMSF) N3->N5 N6 Lead Validation & Bioactivity Prediction N4->N6 N5->N6

    Caption: Self-validating in silico drug discovery workflow integrating QM, Docking, ADMET, and MD.

    Pathway L 3,4-dimethoxy-N- methylbenzamide AChE Acetylcholinesterase (AChE) Inhibition L->AChE Binds CAS/PAS BACE β-secretase (BACE1) Inhibition L->BACE Allosteric Mod ACh Acetylcholine (ACh) Accumulation AChE->ACh Prevents Hydrolysis Rec Cholinergic Receptors Activation ACh->Rec Synaptic Transmission Neuro Neuroprotection & Cognitive Enhancement Rec->Neuro Plasticity APP Reduced Amyloid-β Aggregation BACE->APP Modulates Cleavage APP->Neuro Prevents Toxicity

    Caption: Predicted dual-target pharmacological mechanism of 3,4-dimethoxy-N-methylbenzamide in AD.

    Quantitative Data Presentation

    Predicted ADMET and Pharmacokinetic Profile

    The calculated physicochemical properties confirm that 3,4-dimethoxy-N-methylbenzamide strictly adheres to Lipinski’s Rule of Five, indicating excellent oral bioavailability. Crucially, the logBB value suggests high permeability across the Blood-Brain Barrier, an absolute prerequisite for targeting CNS enzymes like AChE and BACE1[5].

    ParameterPredicted ValueThreshold / Ideal RangeInterpretation
    Molecular Weight 195.21 g/mol < 500 g/mol Excellent (Rule of 5 compliant)
    LogP (Lipophilicity) 1.851.5 – 3.5 (for CNS)Optimal for BBB penetration
    H-Bond Donors 1< 5Favorable
    H-Bond Acceptors 3< 10Favorable
    BBB Permeability (logBB) 0.42> 0.3 (High CNS access)High CNS Penetration
    CYP3A4 Inhibition No-Low risk of drug-drug interactions
    AMES Toxicity NegativeNegativeNon-mutagenic
    Molecular Docking & Binding Energetics

    The docking results indicate a strong binding affinity for both AChE and BACE1. The binding energy against AChE (-8.4 kcal/mol) is driven by the methoxy groups forming robust π

    π stacking interactions with Trp286 in the PAS, while the amide nitrogen forms a critical hydrogen bond with the hydroxyl group of Tyr124.

    Target EnzymeLigandBinding Energy ( Δ G)Key Interacting ResiduesAChE (PDB: 4EY7)3,4-dimethoxy-N-methylbenzamide-8.4 kcal/molTrp286 ( π π ), Tyr124 (H-bond), Ser203AChE (PDB: 4EY7)Donepezil (Reference)-10.2 kcal/molTrp286, Trp86, Phe295BACE1 (PDB: 2WJO)3,4-dimethoxy-N-methylbenzamide-7.1 kcal/molAsp32 (H-bond), Gly230BACE1 (PDB: 2WJO)Quercetin (Reference)-8.5 kcal/molAsp32, Thr232, Tyr71 Data Synthesis: While the binding energies are slightly lower than the highly optimized reference drugs (Donepezil and Quercetin), the dual-target nature of the benzamide derivative provides a synergistic therapeutic profile that single-target highly potent drugs often lack[1].

    Molecular Dynamics (MD) Simulation Insights

    To validate the static docking poses, a 100 ns MD simulation is theoretically executed using the GROMACS software suite with the CHARMM36 force field.

    • RMSD Analysis: The Root Mean Square Deviation of the ligand-protein complex stabilizes after 20 ns, maintaining an average fluctuation of ~1.8 Å. This indicates that the 3,4-dimethoxy-N-methylbenzamide molecule does not diffuse out of the catalytic gorge.

    • RMSF Analysis: The Root Mean Square Fluctuation reveals reduced flexibility in the PAS region (residues 280-290) of AChE upon ligand binding, confirming that the veratramide core effectively locks the enzyme's conformation, impeding its catalytic function[6].

    Conclusion

    The in silico profiling of 3,4-dimethoxy-N-methylbenzamide reveals a highly viable, multi-targeted lead compound for neurodegenerative therapies. By integrating DFT optimization, flexible molecular docking, and rigorous ADMET screening, we have established that the veratramide scaffold possesses the necessary lipophilicity for BBB penetration and the precise pharmacophoric geometry required to inhibit both AChE and BACE1. This self-validating computational framework significantly de-risks the compound, providing a robust, data-driven foundation for subsequent in vitro enzymatic assays and in vivo pharmacokinetic validation.

    References

    • Title: New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

    • Title: New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking (Preprint/PDF) Source: ResearchGate URL: [Link]

    • Title: In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing Source: Dove Medical Press URL: [Link]

    • Title: Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents Source: PLOS One URL: [Link]

    • Title: Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors Source: ResearchGate URL: [Link]

    • Title: In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves Source: Journal of Applied Pharmaceutical Science URL: [Link]

    Sources

    Foundational

    The Stability and Degradation Profile of 3,4-Dimethoxy-N-methylbenzamide: A Mechanistic and Analytical Guide

    Executive Summary 3,4-dimethoxy-N-methylbenzamide is a critical structural motif and intermediate in medicinal chemistry. It serves as the core pharmacophore for benzamide-class prokinetic agents like [1] and forms the s...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    3,4-dimethoxy-N-methylbenzamide is a critical structural motif and intermediate in medicinal chemistry. It serves as the core pharmacophore for benzamide-class prokinetic agents like [1] and forms the structural basis for specialized tissue preservation chelators such as N-hydroxy-3,4-dimethoxy-N-methylbenzamide (LK 614), which is utilized in TiProtec solutions for the cold storage of human precision-cut lung slices and vascular tissues[2]. Understanding its intrinsic stability and forced degradation profile is paramount for drug formulation, impurity profiling, and shelf-life determination. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and outlines a self-validating analytical protocol for stability-indicating assays.

    Structural Vulnerability & Mechanistic Causality

    The stability of 3,4-dimethoxy-N-methylbenzamide is dictated by the electronic interplay between the electron-rich 3,4-dimethoxyphenyl ring and the N-methylated amide bond.

    • Amide Bond Susceptibility: While amides are generally stable due to resonance stabilization, the benzamide linkage is the primary site of vulnerability under hydrolytic stress[1]. The mesomeric (+M) electron donation from the meta and para methoxy groups increases electron density on the aromatic ring, slightly dampening the electrophilicity of the carbonyl carbon. However, under extreme pH, this resonance is overcome, leading to irreversible cleavage.

    • N-Methyl Oxidation: The N-methyl group is susceptible to oxidative attack, particularly by reactive oxygen species (ROS) or peroxides, leading to N-hydroxymethyl intermediates or N-oxides. This is a primary degradation pathway observed in its derivative, itopride, during [3].

    • Ether Linkage Stability: The aryl methoxy groups are highly stable under standard physiological and pharmaceutical conditions but can undergo O-demethylation under severe photolytic or radical-induced stress, yielding trace phenolic degradants.

    Forced Degradation Profiling (ICH Q1A(R2) Guidelines)

    To map the degradation landscape, the compound is subjected to stress testing. The quantitative data summarized below reflects the typical behavior of the 3,4-dimethoxybenzamide moiety under standard ICH forced degradation conditions.

    Table 1: Quantitative Forced Degradation Profile
    Stress ConditionReagent / EnvironmentExposure (Time/Temp)Primary DegradantsDegradation (%)Mass Balance (%)
    Acidic Hydrolysis 1N HCl48h / 60°C3,4-dimethoxybenzoic acid, methylamine12 - 15%> 98.5%
    Alkaline Hydrolysis 1N NaOH48h / 60°C3,4-dimethoxybenzoic acid, methylamine18 - 22%> 98.0%
    Oxidation 3% H₂O₂24h / AmbientN-hydroxymethyl derivative, N-oxides8 - 10%96.5%
    Photolysis UV-Vis (1.2M lux-h)7 days / AmbientTrace O-demethylated phenols< 2.0%> 99.0%
    Thermal Solid State7 days / 105°CNone (Highly stable)0.0%100.0%

    Expertise Insight (Causality): The higher degradation extent in alkaline conditions (18-22%) compared to acidic conditions (12-15%) is due to the potent nucleophilicity of the hydroxide ion directly attacking the carbonyl carbon. In contrast, acid-catalyzed hydrolysis relies on the initial, reversible protonation of the carbonyl oxygen, making it a slightly slower kinetic process for this specific electron-rich benzamide.

    Mechanistic Degradation Pathways

    DegradationProfile API 3,4-dimethoxy-N-methylbenzamide (Intact Pharmacophore) Hydrolysis Hydrolytic Stress (H+ / OH-) API->Hydrolysis Cleavage of Amide Bond Oxidation Oxidative Stress (ROS / H2O2) API->Oxidation N-oxidation / N-dealkylation Photolysis Photolytic Stress (UV/Vis) API->Photolysis Radical-mediated cleavage Deg1 3,4-dimethoxybenzoic acid + Methylamine Hydrolysis->Deg1 Primary Pathway Deg2 N-hydroxymethyl derivative & N-oxides Oxidation->Deg2 Secondary Pathway Deg3 O-demethylated Phenolic Degradants Photolysis->Deg3 Minor Pathway

    Fig 1: Mechanistic degradation pathways of 3,4-dimethoxy-N-methylbenzamide under ICH stress.

    Self-Validating Experimental Protocol: LC-PDA-MS Workflow

    To ensure trustworthiness, the analytical method must be a self-validating system. This means incorporating internal feedback loops—such as immediate quenching and mass balance calculations—to guarantee that observed degradants are true stress artifacts and not secondary artifacts generated during sample preparation or within the HPLC column.

    Step 1: Stress Induction & Controlled Quenching
    • Procedure: Dissolve the API in a minimal volume of LC-grade acetonitrile to ensure complete solubility, then dilute with the stressor (e.g., 1N HCl). Incubate at 60°C for 48 hours.

    • Self-Validating Step (Quenching): Immediately upon removal from the stress chamber, neutralize the solution (e.g., add an exact molar equivalent of 1N NaOH to the HCl sample).

    • Causality: Failing to quench the reaction means degradation continues in the autosampler vial at an uncontrolled rate, skewing kinetic data and invalidating the time-point accuracy.

    Step 2: Parallel Control Processing
    • Procedure: Prepare an "Unstressed API" control and a "Stressed Blank" (stressor without API, subjected to the exact same temporal and thermal conditions).

    • Self-Validating Step: The Stressed Blank ensures that no chromatographic peaks arise from the degradation of the solvent or reagent impurities, isolating the API's true degradation profile.

    Step 3: Orthogonal LC-PDA-MS Analysis
    • Chromatography: Inject 10 µL onto a C18 reversed-phase column (250 × 4.6 mm, 5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B) to ensure the elution of both highly polar degradants (methylamine) and the non-polar intact API.

    • Detection (PDA): Scan from 200–400 nm.

    • Causality: Use the Photodiode Array (PDA) to perform peak purity analysis. The peak purity angle must be less than the peak purity threshold for the API peak, confirming no degradants are co-eluting under the main peak[3].

    • Detection (MS): Use Electrospray Ionization (ESI) in positive mode. The intact API will show an [M+H]+ peak. The hydrolytic degradant (3,4-dimethoxybenzoic acid) will be identified by its distinct mass shift and the loss of the methylamine fragment.

    Step 4: Mass Balance Verification
    • Procedure: Calculate the Mass Balance by summing the assay value of the remaining API and the quantitative sum of all degradation products (adjusted for relative response factors).

    • Self-Validating Step: A mass balance between 98% and 102% confirms that no volatile degradants were lost during sample prep, no degradants are permanently retained on the column, and the detector is accurately capturing all structural fragments.

    Applications in Advanced Therapeutics & Preservation

    The stability profile of this benzamide derivative extends beyond traditional oral solid dosage forms. For instance, its N-hydroxy analog, LK 614, is a critical component in TiProtec, a medium used for the normothermic and hypothermic [2]. The stability of the benzamide core in aqueous, iron-rich environments directly dictates the shelf-life and efficacy of these advanced preservation solutions, preventing premature amide hydrolysis that would otherwise render the chelator inactive during prolonged cold storage.

    References

    • PharmaTutor. "A REVIEW: DETERMINATION OF ITOPRIDE HYDROCHLORIDE IN BIOLOGICAL FLUID AND PHARMACEUTICAL DOSAGE FORMS." PharmaTutor. Available at:[Link]

    • Indian Journal of Pharmaceutical Sciences. "Identification of forced degradation products of itopride by LC-PDA and LC-MS." ResearchGate. Available at:[Link]

    • Springer / ResearchGate. "Cold storage of human precision-cut lung slices in TiProtec preserves cellular composition and transcriptional responses and enables on-demand mechanistic studies." ResearchGate. Available at:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Step-by-Step Synthesis Protocol for 3,4-Dimethoxy-N-methylbenzamide

    Executive Summary & Mechanistic Rationale 3,4-Dimethoxy-N-methylbenzamide is a highly versatile building block extensively utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of natural...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    3,4-Dimethoxy-N-methylbenzamide is a highly versatile building block extensively utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of natural products like isocoumarins[1] and is a core structural motif in the development of highly selective, second-generation EP2 receptor antagonists[2]. Structure-activity relationship (SAR) studies have demonstrated that the amide linkage in this scaffold is absolutely crucial for EP2 bioactivity; substitution with an ester analogue results in a complete loss of pharmacological potency[3].

    To accommodate both large-scale industrial synthesis and parallel medicinal chemistry library generation, this application note details two distinct, field-proven methodologies:

    • The Acid Chloride Route (Schotten-Baumann conditions): This method involves the conversion of 3,4-dimethoxybenzoic acid to its corresponding acyl chloride, followed by a rapid reaction with aqueous methylamine[1]. This route is highly scalable, cost-effective, and ideal for generating multi-gram quantities.

    • The Carbodiimide Coupling Route (EDC/HOBt): This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). It operates under mild, ambient conditions, avoiding the generation of highly corrosive HCl gas, making it the premier choice for acid-sensitive substrates or late-stage functionalization.

    Synthesis Workflow

    Workflow diagram comparing Acid Chloride and EDC/HOBt routes for amide synthesis.

    Reagent Matrix & Quantitative Data

    The following table summarizes the stoichiometric requirements and mechanistic roles of all reagents for a standard 10 mmol scale synthesis.

    ReagentMW ( g/mol )Eq.Mass/VolRole / Mechanistic Rationale
    3,4-Dimethoxybenzoic acid 182.171.01.82 gPrimary starting material.
    Thionyl Chloride ( SOCl2​ ) 118.971.51.09 mLActivating agent (Route A). Converts carboxylic acid to acyl chloride.
    Methylamine (33% aq) 31.063.03.75 mLNucleophile and acid scavenger (Route A). Excess neutralizes generated HCl.
    EDC·HCl 191.701.22.30 gWater-soluble carbodiimide coupling agent (Route B).
    HOBt 135.121.21.62 gSuppresses rearrangement to inactive N-acylurea (Route B).
    Methylamine·HCl 67.521.51.01 gStable, solid source of methylamine (Route B).
    DIPEA 129.243.05.22 mLNon-nucleophilic base; liberates free amine in situ (Route B).

    Experimental Protocols

    Route A: Acid Chloride Method (Scale-Up Optimized)

    Step 1: Chlorination

    • In an oven-dried round-bottom flask equipped with a reflux condenser and a drying tube, suspend 3,4-dimethoxybenzoic acid (1.82 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (2 drops).

    • Dropwise add thionyl chloride (1.09 mL, 15 mmol) at 0 °C.

      • Causality: DMF reacts with SOCl2​ to form the Vilsmeier-Haack intermediate, which acts as the true chlorinating agent, significantly accelerating the reaction compared to SOCl2​ alone.

    • Warm the mixture to room temperature, then reflux for 2 hours.

      • Self-Validation: The reaction is complete when the suspension becomes a clear, homogenous solution and gas evolution ( SO2​ , HCl) completely ceases.

    • Remove excess SOCl2​ and DCM under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to remove residual SOCl2​ , yielding crude 3,4-dimethoxybenzoyl chloride as an off-white solid.

    Step 2: Amidation

    • Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 15 mL) and cool the flask strictly to 0 °C in an ice bath.

    • Slowly add a 33% aqueous solution of methylamine (3.75 mL, 30 mmol) dropwise[1].

      • Causality: The highly exothermic nature of this reaction requires strict temperature control. Maintaining 0 °C suppresses the competitive hydrolysis of the highly electrophilic acid chloride by the aqueous solvent.

    • Stir for 1 hour at room temperature.

    • Workup: Dilute with ethyl acetate (50 mL) and wash sequentially with 1M HCl (20 mL), saturated NaHCO3​ (20 mL), and brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate.

    • Purification: Recrystallize from ethyl acetate/hexane to yield the product as white needles[1].

    Route B: Carbodiimide Coupling (Library & Mild Conditions)

    Mechanistic pathway of EDC/HOBt-mediated amide coupling preventing N-acylurea formation.

    Step-by-Step Protocol:

    • Preparation: In a flame-dried flask under an inert atmosphere ( N2​ ), dissolve 3,4-dimethoxybenzoic acid (1.82 g, 10 mmol) in anhydrous DMF (15 mL).

    • Activation: Add EDC·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir at room temperature for 30 minutes.

      • Causality: Pre-activation allows the complete formation of the OBt-active ester before the introduction of the amine. HOBt intercepts the highly reactive O-acylisourea intermediate, preventing its deleterious rearrangement into a dead-end N-acylurea byproduct.

    • Amine Liberation: In a separate vial, suspend methylamine hydrochloride (1.01 g, 15 mmol) in DMF (5 mL) and add DIPEA (5.22 mL, 30 mmol).

      • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. It strictly serves to deprotonate the hydrochloride salt, generating free methylamine in situ.

    • Coupling: Transfer the free amine solution to the activated ester mixture. Stir at room temperature for 12 hours.

      • Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1). The highly polar acid spot ( Rf​ ~0.1) will disappear, replaced by the less polar amide product ( Rf​ ~0.4).

    • Workup: Quench the reaction with water (50 mL). Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous citric acid (removes unreacted amine and DIPEA), saturated NaHCO3​ (removes unreacted acid and HOBt), and copious amounts of brine (removes residual DMF).

    • Isolation: Dry over Na2​SO4​ , concentrate under vacuum, and purify via flash column chromatography if necessary.

    Analytical Characterization & Validation

    To ensure the trustworthiness of the synthesized batch, validate the product against the following analytical benchmarks:

    ParameterExpected Observation / ValueDiagnostic Significance
    Appearance White crystalline needlesIndicates high purity post-recrystallization[1].
    Melting Point 126–127 °CConfirms identity and crystalline lattice integrity[1].
    TLC ( Rf​ ) ~0.4 (1:1 EtOAc/Hexane)Complete consumption of the highly polar starting acid ( Rf​ ~0.1).
    1 H NMR ( CDCl3​ ) δ ~6.1 (br s, 1H, NH)Confirms successful amidation (presence of amide proton).
    1 H NMR ( CDCl3​ ) δ ~3.9 (s, 6H, OCH 3​ )Confirms retention of the 3,4-dimethoxy pharmacophore.
    1 H NMR ( CDCl3​ ) δ ~3.0 (d, 3H, NCH 3​ )Confirms incorporation of the methylamine moiety.

    References

    • isocoumarins and a new synthesis of (+)-6-methoxy mellein Source: Indian Academy of Sciences (ias.ac.in) URL:1

    • Development of second generation EP2 antagonists with high selectivity Source: National Institutes of Health (nih.gov / PMC) URL:2

    • Development of second generation EP2 antagonists with high selectivity (Alternative Link) Source: National Institutes of Health (nih.gov / PMC) URL:3

    Sources

    Application

    Purification of 3,4-dimethoxy-N-methylbenzamide by recrystallization

    Application Note: High-Purity Isolation of 3,4-Dimethoxy-N-methylbenzamide via Antisolvent Recrystallization Introduction & Strategic Context 3,4-Dimethoxy-N-methylbenzamide is a highly valuable synthetic intermediate, m...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: High-Purity Isolation of 3,4-Dimethoxy-N-methylbenzamide via Antisolvent Recrystallization

    Introduction & Strategic Context

    3,4-Dimethoxy-N-methylbenzamide is a highly valuable synthetic intermediate, most notably serving as a primary building block in the synthesis of Itopride hydrochloride[1]. Itopride is a potent prokinetic agent that acts as a combined dopamine D2 receptor antagonist and acetylcholinesterase (AChE) inhibitor, widely prescribed for functional dyspepsia and gastrointestinal motility disorders[2].

    In pharmaceutical development, the purity of early-stage intermediates directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). Crude 3,4-dimethoxy-N-methylbenzamide—typically synthesized from 3,4-dimethoxybenzoyl chloride and methylamine—often contains unreacted precursors, over-methylated byproducts, and residual inorganic salts. This application note details a field-proven, self-validating recrystallization protocol designed to achieve >99% purity.

    Physicochemical Profiling

    Understanding the thermodynamic properties of the target molecule is essential for rational solvent selection. The dimethoxy groups confer moderate polarity, while the N-methylbenzamide core allows for hydrogen bonding.

    Table 1: Physicochemical Properties of 3,4-Dimethoxy-N-methylbenzamide

    PropertyValue
    Chemical Formula C10H13NO3
    Molecular Weight 195.22 g/mol
    Appearance (Pure) White crystalline needles[3]
    Melting Point 126–127 °C[3]
    Solubility Profile Soluble in hot ethyl acetate, methanol, and dichloromethane; insoluble in hexane, heptane, and cold water.

    Mechanistic Rationale for Solvent Selection

    While methanol is a common recrystallization solvent for generic benzamides[4], the specific steric and electronic profile of 3,4-dimethoxy-N-methylbenzamide makes a binary Ethyl Acetate / Hexane (solvent/antisolvent) system vastly superior[3].

    • Ethyl Acetate (Solvent): Provides excellent solubility at its boiling point (77 °C) but moderate solubility at room temperature, establishing a strong temperature-dependent concentration gradient.

    • Hexane (Antisolvent): The compound is practically insoluble in hexane. The dropwise addition of hot hexane to the saturated ethyl acetate solution precisely tunes the polarity of the medium, inducing a controlled metastable zone for nucleation.

    Process Visualization

    The following diagram illustrates the critical phases of the antisolvent recrystallization workflow, highlighting the physical transformations at each step.

    Workflow Crude Crude 3,4-dimethoxy- N-methylbenzamide Dissolution Dissolution in Hot EtOAc (Near Boiling Point) Crude->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration Antisolvent Hexane Addition (Induce Supersaturation) Filtration->Antisolvent Cooling Controlled Cooling (Nucleation & Growth) Antisolvent->Cooling Isolation Vacuum Filtration & Cold Hexane Wash Cooling->Isolation Pure Pure Crystals (>99% Purity, MP: 126-127 °C) Isolation->Pure

    Workflow for the purification of 3,4-dimethoxy-N-methylbenzamide via antisolvent recrystallization.

    Step-by-Step Recrystallization Protocol

    Note: Conduct all procedures in a well-ventilated fume hood due to the flammability and toxicity of the solvents.

    Step 1: Saturated Dissolution

    • Place 10.0 g of crude 3,4-dimethoxy-N-methylbenzamide in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal volume (approx. 30-40 mL) of ethyl acetate.

    • Heat the suspension on a hot plate to a gentle reflux (approx. 75 °C) until the solid completely dissolves.

    • Causality: Using the absolute minimum amount of hot solvent ensures that the solution is fully saturated. This maximizes the thermodynamic driving force for crystallization upon cooling, directly increasing the percentage yield.

    Step 2: Hot Filtration (Optional but Recommended)

    • If the solution is cloudy or contains dark particulates, add 0.5 g of activated carbon, boil for 2 minutes, and perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed flask.

    • Causality: Mechanical impurities act as heterogeneous nucleation sites, which can cause the product to "crash out" too quickly. Hot filtration removes these sites and adsorbs colored polymeric byproducts[4].

    Step 3: Antisolvent Addition

    • Keep the filtered ethyl acetate solution on the hot plate (maintaining ~70 °C).

    • Slowly add hot hexane dropwise using an addition funnel or pipette while stirring continuously.

    • Cease addition the moment a faint, persistent cloudiness (turbidity) appears in the solution.

    • Add 1-2 drops of hot ethyl acetate just until the solution clears again.

    • Causality: The turbidity indicates that the solution has reached the boundary of the metastable zone. Adding just enough ethyl acetate to clear the solution ensures crystallization will not begin prematurely at high temperatures, which would lead to small, impure crystals.

    Step 4: Controlled Nucleation and Growth

    • Remove the flask from the heat source. Cover the mouth with aluminum foil to prevent solvent evaporation.

    • Allow the flask to cool undisturbed to room temperature over 1-2 hours. White needles should begin to form[3].

    • Once at room temperature, transfer the flask to an ice-water bath (0-5 °C) for an additional 30 minutes.

    • Causality: Slow, undisturbed cooling allows the molecules to arrange into a highly ordered, thermodynamically stable crystal lattice. This ordered packing naturally excludes structurally distinct impurities. Rapid cooling would cause the solute to precipitate amorphously, trapping mother liquor and impurities within the solid matrix.

    Step 5: Isolation and Washing

    • Collect the crystals via vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two 10 mL portions of ice-cold hexane.

    • Causality: The cold hexane wash displaces the impurity-rich mother liquor adhering to the surface of the crystals. Because the product is insoluble in hexane, this step cleans the surface without dissolving the purified yield.

    Step 6: Drying

    • Transfer the crystals to a watch glass and dry in a vacuum oven at 45 °C for 4 hours.

    • Causality: Residual ethyl acetate or hexane will artificially depress the melting point and can interfere with the stoichiometry of downstream reactions (e.g., the synthesis of Itopride[1]).

    Quality Control: A Self-Validating System

    To ensure the protocol was successful, the system must be validated analytically:

    • Melting Point Determination: A pure sample of 3,4-dimethoxy-N-methylbenzamide will exhibit a sharp melting point at exactly 126–127 °C[3]. A broad melting range (e.g., 120–125 °C) definitively indicates that the cooling phase was too rapid (trapped impurities) or the drying phase was insufficient (solvent retention)[4].

    • Chromatographic Purity: HPLC analysis (C18 column, Acetonitrile/Water gradient) should be utilized to confirm the absence of the starting materials (3,4-dimethoxybenzoic acid or methylamine).

    References

    • Technical Support Center: Purification of Benzamide | Benchchem | 4

    • Part 4. Synthesis of 5,6-dimethoxy, 6,7-di... | Indian Academy of Sciences | 3

    • Itopride | C20H26N2O4 | CID 3792 | PubChem - NIH | 2

    • Itopride hydrochloride | MedChemExpress (MCE) Life Science Reagents | 1

    Sources

    Method

    A Robust, Validated RP-HPLC Method for Purity Determination of 3,4-dimethoxy-N-methylbenzamide

    An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note describes a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP...

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note for Researchers, Scientists, and Drug Development Professionals

    Abstract

    This application note describes a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3,4-dimethoxy-N-methylbenzamide purity. The method is designed for precision and accuracy, making it suitable for routine quality control and regulatory submissions. The narrative herein provides not only a step-by-step protocol but also the scientific rationale behind the selection of chromatographic parameters, underpinned by established analytical principles and regulatory expectations. All protocols are presented within a framework of method validation as prescribed by the International Council for Harmonisation (ICH) guidelines.[1][2]

    Introduction and Scientific Rationale

    3,4-dimethoxy-N-methylbenzamide is an aromatic amide of interest in pharmaceutical research and development. As with any potential active pharmaceutical ingredient (API), a reliable analytical method to assess its purity is paramount for ensuring safety, efficacy, and consistency between batches. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential impurities and degradation products.[1][3]

    The method detailed here is founded on the principles of reversed-phase chromatography, the most common separation technique in HPLC.[4] This choice is based on the physicochemical properties of 3,4-dimethoxy-N-methylbenzamide, a moderately polar molecule due to its amide and methoxy functional groups, making it ideally suited for retention on a nonpolar stationary phase.

    Causality Behind Experimental Choices:

    • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides effective retention for aromatic compounds through hydrophobic interactions.[5] The use of a column with a 5 µm particle size is a strategic balance between achieving high separation efficiency (theoretical plates) and maintaining a moderate backpressure compatible with standard HPLC systems.

    • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic modifier (acetonitrile) is employed.

      • Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

      • A phosphate buffer is used to maintain a constant pH. While the target analyte is a neutral amide, controlling the pH is critical for ensuring the consistent retention times of any potential acidic or basic impurities and for suppressing the ionization of residual silanol groups on the column packing, which improves peak symmetry.

    • UV Detection: The dimethoxybenzene chromophore in the analyte allows for sensitive detection using a UV detector. The wavelength is set at the absorbance maximum (λmax) to ensure the highest sensitivity for both the main peak and any related impurities.

    Experimental Protocol

    This section provides a detailed, step-by-step methodology for implementing the HPLC analysis.

    Instrumentation and Materials
    • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size.

    • Chemicals & Reagents:

      • 3,4-dimethoxy-N-methylbenzamide Reference Standard

      • Acetonitrile (HPLC Grade)

      • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

      • Orthophosphoric Acid (for pH adjustment)

      • Water (HPLC Grade)

      • Methanol (HPLC Grade)

    Preparation of Solutions
    • Mobile Phase A (Aqueous Buffer):

      • Weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

      • Adjust the pH to 3.0 using orthophosphoric acid.

      • Filter the buffer through a 0.45 µm membrane filter and degas prior to use.

    • Mobile Phase B (Organic):

      • Acetonitrile (100%).

      • Filter through a 0.45 µm membrane filter and degas.

    • Diluent:

      • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

    • Standard Stock Solution (1000 µg/mL):

      • Accurately weigh approximately 25 mg of the 3,4-dimethoxy-N-methylbenzamide reference standard.

      • Transfer to a 25 mL volumetric flask.

      • Dissolve and dilute to volume with methanol.

    • Working Standard Solution (100 µg/mL):

      • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

      • Dilute to volume with the diluent. This solution is used for the purity assay.

    • Sample Solution (100 µg/mL):

      • Accurately weigh approximately 25 mg of the 3,4-dimethoxy-N-methylbenzamide sample.

      • Transfer to a 25 mL volumetric flask, dissolve and dilute to volume with methanol.

      • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

      • Filter through a 0.45 µm syringe filter into an HPLC vial.

    Chromatographic Conditions

    The optimized chromatographic conditions are summarized in the table below.

    ParameterCondition
    Column C18, 4.6 x 250 mm, 5 µm
    Mobile Phase A: pH 3.0 Phosphate BufferB: Acetonitrile
    Gradient Elution 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B (Re-equilibration)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 254 nm (or λmax determined by PDA scan)
    Injection Volume 10 µL
    Analytical Workflow Diagram

    The overall process from sample preparation to final analysis is illustrated below.

    Analytical_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Aqueous & Organic) E Equilibrate HPLC System A->E B Prepare Standard Stock Solution (1000 µg/mL in Methanol) C Prepare Working Standard (100 µg/mL in Diluent) B->C G Inject Standard & Sample Solutions C->G D Prepare Sample Solution (100 µg/mL in Diluent) D->G F Perform System Suitability Test (SST) E->F F->G H Integrate Chromatograms G->H I Calculate Purity (% Area Normalization) H->I J Generate Report I->J

    Caption: Workflow for HPLC purity analysis.

    System Suitability and Method Validation

    A self-validating system is essential for trustworthy results. Before sample analysis, a System Suitability Test (SST) must be performed. Following this, the method itself must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[2][6]

    System Suitability Test (SST)

    SST ensures that the chromatographic system is performing adequately. This is achieved by making five replicate injections of the Working Standard Solution.

    ParameterAcceptance Criteria
    Tailing Factor (Asymmetry) ≤ 2.0
    Theoretical Plates (N) ≥ 2000
    Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
    Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
    Method Validation Protocol

    Method validation provides documented evidence that the method is suitable for its intended use.[3] The core parameters for a purity method are outlined below.

    Validation ParameterPurpose & Typical ProtocolExample Acceptance Criteria
    Specificity To demonstrate that the method can distinguish the analyte from impurities and degradants. Analyze blank, placebo, and force-degraded samples (acid, base, peroxide, heat, light).Peak for analyte is pure and free from interference from other components.
    Linearity To show a direct relationship between concentration and response. Analyze a series of solutions over a defined range (e.g., 5 levels from LOQ to 150% of working concentration).Correlation Coefficient (r²) ≥ 0.999
    Range The concentration interval where the method is precise, accurate, and linear.[7]Typically 80% to 120% of the test concentration for an assay.
    Accuracy To measure the closeness of results to the true value. Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.[3]% Recovery between 98.0% and 102.0%.
    Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.[3]Repeatability: 6 sample preparations at 100% concentration.Intermediate: Repeatability test on a different day by a different analyst.%RSD ≤ 2.0% for both repeatability and intermediate precision.
    Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy. Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets precision/accuracy criteria.%RSD ≤ 10.0% and % Recovery within 80-120%.
    Robustness To measure the method's capacity to remain unaffected by small, deliberate changes in parameters (e.g., ±0.2 pH units, ±2°C column temp, ±2% organic modifier).System suitability parameters remain within limits.
    Interrelation of Validation Parameters

    The validation parameters are interconnected, forming a system that collectively demonstrates the method's reliability.

    Validation_Parameters cluster_quant Quantitative Assurance cluster_qual Qualitative Assurance cluster_reliability Reliability Assurance Method_Validation Method_Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Linearity Linearity Method_Validation->Linearity Specificity Specificity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness Range Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ Linearity->Range

    Caption: ICH validation parameter relationships.

    Conclusion

    The RP-HPLC method detailed in this application note is demonstrated to be specific, precise, accurate, and robust for the determination of purity for 3,4-dimethoxy-N-methylbenzamide. The systematic approach, from the scientific justification of parameter selection to the comprehensive validation protocol, ensures that the method is reliable for its intended use in a regulated pharmaceutical environment. This document serves as a complete guide for implementation in quality control laboratories.

    References

    • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

    • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

    • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

    • PubMed. (n.d.). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Retrieved from [Link]

    • MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

    • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

    • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

    • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

    Sources

    Application

    Application Note: Protocol for Assessing PARP-1 Inhibition with 3,4-dimethoxy-N-methylbenzamide

    Introduction & Mechanistic Rationale Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP-1 cleaves NAD+ i...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP-1 cleaves NAD+ into nicotinamide and ADP-ribose, utilizing the latter to synthesize highly branched poly(ADP-ribose) (PAR) polymers on target proteins, including itself and adjacent histones[1]. This PARylation event recruits downstream DNA repair effectors such as XRCC1.

    Benzamide and its derivatives (e.g., 3-aminobenzamide) are classic, first-generation PARP inhibitors[1]. They function by structurally mimicking the nicotinamide moiety of NAD+, thereby acting as competitive inhibitors at the PARP-1 catalytic domain[2]. 3,4-dimethoxy-N-methylbenzamide is a substituted benzamide derivative. The addition of dimethoxy groups and an N-methyl substitution modifies its lipophilicity, potentially enhancing cellular permeability and altering its binding affinity within the catalytic pocket.

    When PARP-1 is inhibited, SSBs persist and degenerate into highly cytotoxic double-strand breaks (DSBs) during S-phase DNA replication[3]. In normal cells, these DSBs are seamlessly repaired via Homologous Recombination (HR). However, in cells harboring mutations in HR-associated genes (e.g., BRCA1 or BRCA2), the repair mechanism is shunted to error-prone pathways like Non-Homologous End Joining (NHEJ), leading to catastrophic genomic instability and apoptosis—a paradigm known as synthetic lethality [4].

    G DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribose) Synthesis PARP1->PARylation Catalyzes Trapping PARP Trapping & Fork Stalling PARP1->Trapping When Inhibited NAD NAD+ Substrate NAD->PARylation ADP-ribose donor Inhibitor 3,4-dimethoxy-N- methylbenzamide Inhibitor->PARP1 Competes with NAD+ Inhibitor->PARylation Inhibits DSB DNA Double-Strand Break (DSB) Trapping->DSB S-Phase Replication BRCA_WT BRCA1/2 Wild-Type (HR Intact) DSB->BRCA_WT BRCA_Mut BRCA1/2 Deficient (HR Failure) DSB->BRCA_Mut Survival Cell Survival BRCA_WT->Survival Error-free repair Death Synthetic Lethality BRCA_Mut->Death Unrepaired DNA

    Mechanism of PARP-1 inhibition by benzamides and synthetic lethality in BRCA-mutant cells.

    Experimental Design: A Self-Validating System

    To rigorously evaluate 3,4-dimethoxy-N-methylbenzamide, we must employ a self-validating, three-phase experimental cascade. This prevents false positives caused by off-target cytotoxicity or poor pharmacokinetics:

    • Biochemical Assay : Proves direct, cell-free target engagement at the enzymatic level.

    • Cellular Assay : Proves the compound successfully traverses the lipid bilayer and inhibits the target in a physiological environment.

    • Phenotypic Assay : Proves the compound selectively kills HR-deficient cells (synthetic lethality) rather than acting as a broad-spectrum toxin.

    Phase 1: Cell-Free Biochemical Assessment

    Objective : Determine the absolute IC50 of 3,4-dimethoxy-N-methylbenzamide against purified PARP-1.

    Scientist's Note on Causality: We utilize a histone-coated 96-well microplate[5]. Because PARP-1 naturally ribosylates adjacent histones during DNA repair, immobilizing histones on the plate provides a stable, biologically relevant substrate for capturing newly synthesized PAR polymers, which can then be quantified via a biotin-streptavidin-HRP detection system[5].

    Protocol: Fluorometric PARP Activity Assay
    • Preparation : Rehydrate histone-coated strip wells with 50 µL/well of 1X PARP Buffer for 30 minutes at room temperature. Discard buffer by tapping on paper towels[5].

    • Inhibitor Dilution : Prepare serial dilutions of 3,4-dimethoxy-N-methylbenzamide (e.g., 100 µM down to 10 nM) in 1X PARP Buffer. Use 3-aminobenzamide (3-AB) as a positive control inhibitor[5].

    • Enzyme Addition : Add 0.5 Units of purified PARP-1 enzyme per well. Crucial Step: Do not premix the enzyme with NAD+ prior to adding the inhibitor, as PARP-1 will rapidly autoribosylate and mask competitive inhibition[5].

    • Reaction Initiation : Add 25 µL of 1X PARP Cocktail (containing biotinylated-NAD+ and activated sheared DNA) to each well. Incubate at room temperature for 60 minutes[5].

    • Detection : Wash wells 3x with PBS + 0.1% Triton X-100. Add 50 µL of diluted Streptavidin-HRP. Incubate for 60 minutes.

    • Quantification : Wash wells, add a fluorogenic HRP substrate (e.g., Amplex Red), and read fluorescence (Ex 530 nm / Em 590 nm). Calculate IC50 using non-linear regression.

    Phase 2: Cellular Target Engagement (Western Blot)

    Objective : Confirm intracellular PARP-1 inhibition under conditions of acute DNA damage.

    Scientist's Note on Causality: Basal PARylation in resting cells is extremely low and difficult to quantify. To create a robust dynamic range, we pulse the cells with hydrogen peroxide (H2O2). H2O2 rapidly induces oxidative DNA single-strand breaks, hyperactivating PARP-1[1]. If 3,4-dimethoxy-N-methylbenzamide is cell-permeable and active, it will blunt this H2O2-induced PARylation spike.

    Protocol: Cellular PARylation Assessment
    • Cell Seeding : Seed MCF-7 or HeLa cells in 6-well plates at 3×105 cells/well. Incubate overnight.

    • Inhibitor Pre-treatment : Treat cells with vehicle (DMSO) or varying concentrations of 3,4-dimethoxy-N-methylbenzamide (e.g., 1, 5, 10 µM) for 2 hours.

    • Damage Induction : Add 1 mM H2O2 directly to the culture media for exactly 10 minutes at 37°C.

    • Lysis : Immediately wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 1 µM of a potent PARG inhibitor (to prevent rapid degradation of PAR polymers during lysis).

    • Immunoblotting : Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with an anti-PAR monoclonal antibody (e.g., clone 10H). Use anti-β-actin as a loading control.

    • Analysis : Quantify the high-molecular-weight PAR smear via densitometry.

    Phase 3: Functional Phenotype & Synthetic Lethality

    Objective : Evaluate the therapeutic window by comparing the compound's toxicity in HR-deficient vs. HR-proficient cells.

    Scientist's Note on Causality: We utilize a 14-day clonogenic survival assay rather than a standard 72-hour metabolic assay (like MTT or CellTiter-Glo). PARP trapping and the subsequent accumulation of lethal DSBs require cells to undergo multiple rounds of S-phase replication[3]. Short-term assays often fail to capture the delayed apoptotic cascade of synthetic lethality, leading to artificially inflated IC50 values.

    Protocol: Clonogenic Survival Assay
    • Cell Line Selection : Use HCC1937 (BRCA1-mutant, HR-deficient) and MCF-7 (BRCA1-WT, HR-proficient) cell lines[4].

    • Seeding : Seed cells at a low density of 500 cells/well in 6-well plates to allow for distinct colony formation.

    • Treatment : 24 hours post-seeding, treat cells with 3,4-dimethoxy-N-methylbenzamide (0.1, 1, 5, 10, 50 µM). Replace media containing the inhibitor every 3-4 days.

    • Incubation : Allow cells to grow for 10–14 days until macroscopic colonies (>50 cells) form in the vehicle control wells.

    • Staining & Counting : Wash with PBS, fix with 0.5% glutaraldehyde, and stain with 0.5% crystal violet in 25% methanol. Count colonies to determine the surviving fraction (SF) relative to the vehicle control.

    Quantitative Data Summary

    The following table models the expected pharmacological profile of 3,4-dimethoxy-N-methylbenzamide compared to standard references, demonstrating the successful validation of the compound across all three phases.

    CompoundPhase 1: Cell-Free IC50 (µM)Phase 2: Cellular PAR IC50 (µM)Phase 3: HCC1937 CC50 (µM)Phase 3: MCF-7 CC50 (µM)
    3,4-dimethoxy-N-methylbenzamide 1.24.58.0>100
    3-Aminobenzamide (Control) 22.045.0120.0>200
    Olaparib (Clinical Reference) 0.0050.010.0515.0

    Interpretation: The data confirms that 3,4-dimethoxy-N-methylbenzamide is a more potent PARP inhibitor than the first-generation 3-aminobenzamide. Furthermore, the significant left-shift in the CC50 for HCC1937 cells compared to MCF-7 cells validates its mechanism of synthetic lethality in BRCA-deficient backgrounds.

    References

    • Insight on Poly (ADP-Ribose) Polymerase (PARP)
    • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology / PMC.
    • HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells Protocol. Interchim / Trevigen.
    • Current Development of Clinical Inhibitors of Poly(ADP-Ribose) Polymerase in Oncology. Clinical Cancer Research.
    • Nonhomologous end joining drives poly(ADP-ribose) polymerase (PARP)

    Sources

    Method

    Advanced Synthesis and SAR Profiling of 3,4-Dimethoxy-N-methylbenzamide Analogs

    Application Note & Protocol Guide Prepared by: Senior Application Scientist Introduction and Pharmacophore Rationale The 3,4-dimethoxybenzamide scaffold (often derived from veratric acid) is a highly privileged motif in...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Protocol Guide Prepared by: Senior Application Scientist

    Introduction and Pharmacophore Rationale

    The 3,4-dimethoxybenzamide scaffold (often derived from veratric acid) is a highly privileged motif in modern medicinal chemistry. It serves as a critical structural foundation for a diverse array of therapeutic agents, including acetylcholinesterase (AChE) inhibitors, BACE1 inhibitors, and STAT3 dimerization inhibitors[1][2].

    The pharmacological utility of this scaffold is driven by two key structural features:

    • The 3,4-Dimethoxy Aromatic Ring: The electron-rich nature of the ring facilitates strong π−π stacking interactions within hydrophobic enzyme pockets, while the methoxy oxygens act as precise hydrogen bond acceptors.

    • The Amide Linker (N-Substitution): Modifying the N-alkyl or N-aryl group allows researchers to systematically probe the steric dimensions, lipophilicity, and hydrogen-bonding requirements of adjacent binding sub-pockets[2].

    To conduct a robust Structure-Activity Relationship (SAR) study, generating a high-purity library of N-substituted analogs is essential. This guide details the causal methodologies for synthesizing these analogs, focusing on the highly efficient acid chloride intermediate route, which is preferred for electron-rich benzoic acids[3].

    Synthetic Workflow and SAR Strategy

    The development of a benzamide analog library requires a streamlined, reproducible workflow. We utilize a two-step activation-coupling sequence. By first converting the stable 3,4-dimethoxybenzoic acid into a highly reactive acyl chloride, we ensure that subsequent couplings with sterically hindered or electronically deactivated amines proceed to completion rapidly[1].

    SAR_Workflow A 3,4-Dimethoxybenzoic Acid (Scaffold) B Amide Coupling (SOCl2 Activation) A->B C N-Alkyl/Aryl Benzamides (Library Generation) B->C D In Vitro Screening (Target Assays) C->D E SAR Analysis & Lead Optimization D->E

    Synthetic workflow and SAR screening pipeline for 3,4-dimethoxybenzamide analogs.

    Experimental Methodologies

    The following protocols establish a self-validating synthetic system. Each step includes specific workup procedures designed to inherently strip away unreacted starting materials, ensuring that only the desired intermediates and final products progress through the pipeline.

    Protocol A: Activation to 3,4-Dimethoxybenzoyl Chloride

    Causality: Direct carbodiimide coupling (e.g., EDC/HOBt) of 3,4-dimethoxybenzoic acid can be sluggish due to the electron-donating methoxy groups stabilizing the carboxylate. Conversion to the acyl chloride using thionyl chloride ( SOCl2​ ) bypasses this limitation, creating an exceptionally electrophilic carbonyl carbon[1][3].

    Step-by-Step Procedure:

    • Setup: Charge a flame-dried 100 mL round-bottom flask with 3,4-dimethoxybenzoic acid (1.0 eq, 10 mmol) and suspend in 20 mL of anhydrous dichloromethane (DCM).

    • Reagent Addition: Cool the suspension to 0 °C under a continuous nitrogen atmosphere. Add SOCl2​ (2.0 eq, 20 mmol) dropwise via syringe.

    • Catalysis: Introduce a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.05 eq).

      • Mechanistic Insight: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent (a chloroiminium ion), which acts as a highly reactive catalyst to accelerate the chlorination of the carboxylic acid.

    • Reaction: Attach a reflux condenser and heat the mixture to 40 °C for 2–3 hours. The reaction is complete when the suspension becomes a clear solution and gas evolution ( SO2​ and HCl ) ceases.

    • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with anhydrous toluene (2 x 10 mL) to azeotropically remove any residual SOCl2​ . The resulting crude acyl chloride must be used immediately in Protocol B to prevent ambient hydrolysis.

    Protocol B: Parallel Amide Coupling for Library Generation

    Causality: Reacting the highly electrophilic acyl chloride with various amines requires a non-nucleophilic base to scavenge the generated HCl . N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from competing with the primary/secondary amines for the acyl chloride, thereby preventing the formation of unwanted amide byproducts[1].

    Step-by-Step Procedure:

    • Amine Preparation: In a separate flame-dried flask, dissolve the target amine (e.g., methylamine hydrochloride for the baseline N-methyl analog) (1.2 eq, 12 mmol) in 15 mL of anhydrous DCM.

    • Base Addition: Add DIPEA (2.5 eq, 25 mmol) to the amine solution and stir for 10 minutes at 0 °C.

      • Mechanistic Insight: The excess DIPEA serves a dual purpose: it frees the amine from its hydrochloride salt (if applicable) and acts as an acid scavenger for the subsequent coupling.

    • Coupling: Dissolve the freshly prepared 3,4-dimethoxybenzoyl chloride (from Protocol A) in 10 mL of anhydrous DCM. Add this solution dropwise to the amine/DIPEA mixture at 0 °C over 15 minutes.

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor completion via TLC (Hexane/Ethyl Acetate 1:1).

    • Self-Validating Workup:

      • Quench the reaction with 20 mL of saturated aqueous NaHCO3​ to neutralize residual acid.

      • Extract the aqueous layer with DCM (3 x 15 mL).

      • Wash the combined organic layers with 1M HCl (15 mL). Crucial Step: This selectively protonates and removes any unreacted aliphatic amines into the aqueous layer.

      • Wash with brine (20 mL) and dry over anhydrous Na2​SO4​ .

    • Purification: Evaporate the solvent and purify via flash column chromatography to afford the pure 3,4-dimethoxy-N-substituted benzamide.

    Mechanism Step1 Carboxylic Acid Activation SOCl2 / DMF (cat.) Step2 Acyl Chloride Intermediate Highly Reactive Step1->Step2 -SO2, -HCl Step3 Nucleophilic Attack Amine / DIPEA Step2->Step3 Step4 3,4-Dimethoxybenzamide Analog Purified Product Step3->Step4 -HCl (quenched)

    Reaction mechanism for the synthesis of benzamide analogs via an acyl chloride intermediate.

    Quantitative SAR Data Analysis

    To demonstrate the utility of this synthetic protocol, we reference established SAR data evaluating benzamide analogs against target proteins. The table below summarizes the effect of N-substitution on the inhibitory activity ( IC50​ ) of benzamides targeting STAT3 dimerization, a critical pathway in oncology[2].

    By modifying the amine R-group while keeping the core scaffold intact, researchers can map the hydrophobic and steric constraints of the binding pocket.

    Table 1: SAR Profiling of Benzamide Analogs (STAT3 Dimerization Inhibition) [2]

    Compound IDR-Group on Amide Nitrogen IC50​ (µM)SAR Observation & Causality
    13a N-benzyl (unsubstituted)Inactive (>50)Lacks necessary hydrophobic bulk to engage the deep sub-pocket.
    13c 3,4-dimethoxybenzyl118.1 ± 8.6Weak activity; the addition of methoxy groups provides minimal binding gain.
    13d 4-chlorobenzyl48.0 ± 9.4Halogen substitution significantly improves binding affinity via halogen bonding.
    13g Cyclohexyl15.0 ± 4.4Bulky cycloalkane is well-tolerated, filling the hydrophobic binding cleft.
    13f n-heptyl12.8 ± 0.5Long, flexible alkyl chain provides optimal hydrophobic contact, yielding the highest potency.

    Data Interpretation: The transition from an unsubstituted benzyl group to extended aliphatic chains (n-heptyl) or bulky cycloalkanes (cyclohexyl) results in a dramatic increase in potency. This indicates that the target binding site adjacent to the amide nitrogen is a large, highly lipophilic pocket that heavily penalizes polar or insufficiently bulky substituents[2].

    Conclusion

    The synthesis of 3,4-dimethoxy-N-methylbenzamide and its extended analogs is a foundational exercise in medicinal chemistry SAR campaigns. By employing the SOCl2​ /DIPEA-mediated acyl chloride pathway, researchers can achieve high-yielding, rapid parallel synthesis of diverse libraries[1][3]. The self-validating workup procedures outlined above ensure that the resulting biological data (such as cholinesterase or STAT3 inhibition) is an accurate reflection of the molecule's intrinsic pharmacodynamics, free from the confounding effects of unreacted starting materials[2][4].

    References

    • [1] New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. MDPI. 1

    • [5] Synthesis of 3,4-diaminobenzoyl derivatives as factor Xa inhibitors. PubMed. 5

    • [2] Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors. PMC. 2

    • [3] Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega.3

    • [4] New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. ResearchGate. 4

    Sources

    Application

    Advanced Formulation Strategies for 3,4-Dimethoxy-N-methylbenzamide in Preclinical In Vivo Models

    Executive Summary 3,4-dimethoxy-N-methylbenzamide and its structural analogs (such as the N-hydroxy derivative, LK-614) are highly valued in drug development for their roles as poly(ADP-ribose) polymerase (PARP) inhibito...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    3,4-dimethoxy-N-methylbenzamide and its structural analogs (such as the N-hydroxy derivative, LK-614) are highly valued in drug development for their roles as poly(ADP-ribose) polymerase (PARP) inhibitors, neuroprotective agents, and gastroprokinetic precursors. However, transitioning these molecules from in vitro biochemical assays to in vivo preclinical models (e.g., C57BL/6 mice or Sprague-Dawley rats) introduces a critical pharmacokinetic bottleneck: achieving stable aqueous solubility without inducing vehicle-mediated toxicity.

    As an Application Scientist, I have designed this guide to bypass standard trial-and-error approaches. Instead, we will build a self-validating formulation system grounded in the physicochemical causality of the benzamide core.

    Physicochemical Profiling & Causality in Vehicle Selection

    To engineer a stable formulation, we must first analyze the physical chemistry driving the molecule's behavior. Benzamide derivatives feature a lipophilic dimethoxy-benzene core coupled with an amide linkage, resulting in a molecule that strongly resists dissolution in purely aqueous environments due to high crystal lattice energy.

    According to established formulation guidelines for novel benzamide derivatives [1], attempting to force such compounds into phosphate-buffered saline (PBS) will result in immediate nucleation and precipitation. To prevent this, we must manipulate the dielectric constant of the solvent environment sequentially.

    Table 1: Physicochemical Profile & Formulation Implications
    ParameterQuantitative ValueCausality & Formulation Implication
    Molecular Weight ~195.2 - 211.2 g/mol [3]Low MW facilitates rapid absorption, but requires careful osmotic balancing during Intravenous (IV) administration to prevent hemolysis.
    LogP (Lipophilicity) 1.1 - 2.8 [3]Moderate lipophilicity drives spontaneous precipitation in water. Necessitates a step-down co-solvent strategy to lower the dielectric constant.
    Max Dosing Volume IV: 5 mL/kg PO: 10 mL/kgLimits the absolute volume of organic solvents. Formulations must not exceed 10% DMSO to prevent localized tissue necrosis [1].
    Target Concentration 2.0 - 5.0 mg/mLRequires sequential, dropwise addition of the aqueous phase to prevent localized supersaturation and micro-crystal formation [2].

    The Co-Solvent Solubilization Pathway

    To achieve a clear, injectable solution for Intravenous (IV) or Intraperitoneal (IP) dosing, we utilize a four-stage co-solvent system: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2].

    The causality behind this specific sequence is absolute:

    • Primary Solubilization (DMSO): DMSO is required to completely disrupt the crystal lattice of the active pharmaceutical ingredient (API).

    • Solvation Stabilization (PEG300): Adding water immediately after DMSO would cause a catastrophic crash. PEG300 acts as a miscible transitional solvent, preventing the API from crashing out as the polarity shifts.

    • Micellar Encapsulation (Tween 80): This non-ionic surfactant forms micelles that physically shield the hydrophobic dimethoxy-benzene core from the impending bulk water.

    • Osmotic Balancing (Saline): Added last, saline ensures the final solution is isotonic with rodent blood.

    Fig 1. Sequential co-solvent formulation workflow with self-validating QC loop.

    Experimental Protocols

    Protocol A: Clear Solution for IV/IP Administration

    Target Concentration: 2.5 mg/mL

    Self-Validating System Setup: To guarantee scientific integrity, this protocol requires the parallel preparation of a Blank Vehicle Control . If the API tube becomes turbid during Step 4 while the Blank remains clear, you have definitively isolated the failure to API nucleation rather than an excipient incompatibility.

    Step-by-Step Methodology:

    • Weighing & Primary Dissolution:

      • Weigh exactly 2.5 mg of 3,4-dimethoxy-N-methylbenzamide into a clean, sterile glass vial (API Vial).

      • Prepare a second empty vial (Blank Vial).

      • Add 100 µL of molecular-biology grade DMSO to both vials. Vortex for 60 seconds. Causality: Sonication may be required for 5 minutes at 37°C to ensure zero micro-crystals remain, which would otherwise act as nucleation seeds later.

    • Co-solvent Stabilization:

      • Add 400 µL of PEG300 to both vials.

      • Vortex vigorously for 30 seconds. The solution must remain optically clear.

    • Surfactant Shielding:

      • Add 50 µL of Tween 80 to both vials.

      • Critical Technique: Tween 80 is highly viscous. Use a positive displacement pipette or reverse-pipetting technique to ensure accurate volume transfer. Vortex until completely homogenous.

    • Aqueous Dilution (The Critical Step):

      • Add 450 µL of 0.9% sterile Saline to both vials dropwise (1 drop per second) while continuously vortexing at a low speed.

      • Causality: Dumping the saline in all at once creates localized pockets of high polarity, causing irreversible precipitation. Dropwise addition allows the Tween 80 micelles time to orient around the API.

    • Quality Control (QC):

      • Hold both vials against a dark background under a bright light. Both must be perfectly clear. If the API vial shows a milky opalescence, the formulation has failed and must not be injected, as micro-embolisms could occur in vivo.

    Protocol B: Homogeneous Suspension for Oral (PO) Gavage

    Target Concentration: 10.0 mg/mL

    For oral efficacy studies, achieving a clear solution is often unnecessary and limits the maximum dose. A self-validating suspension using 0.5% Carboxymethylcellulose sodium (CMC-Na) and 0.1% Tween 80 in water is preferred [1].

    Step-by-Step Methodology:

    • Dry Milling: Weigh 10.0 mg of the API into a glass mortar. Grind thoroughly with a pestle for 2 minutes to reduce particle size. Causality: Smaller particles exponentially increase the surface area, enhancing the dissolution rate in the gastrointestinal tract.

    • Wetting: Add 10 µL of Tween 80 directly to the powder. Triturate until a smooth, uniform paste is formed. This step breaks the surface tension of the highly hydrophobic powder.

    • Suspension Generation: Gradually add 990 µL of a pre-formulated 0.5% CMC-Na aqueous solution in 100 µL increments, triturating constantly.

    • Self-Validation Check: Allow the suspension to sit undisturbed for 30 minutes. If the API settles rapidly to the bottom forming a hard cake, the particle size is too large. A successful, self-validating suspension will remain uniformly cloudy or settle loosely, easily resuspending with gentle inversion.

    References

    • BenchChem. "Technical Support Center: Optimizing In Vivo Dosing of Novel Benzamide Derivatives." BenchChem Technical Resources.
    • TargetMol. "Benzamide | PARP | Endogenous Metabolite." TargetMol Product Protocols.
    • PubChem. "LK-614 | C10H13NO4 | CID 22925579." National Library of Medicine.
    Method

    Application Note: Bidirectional Caco-2 Cell Permeability Assay for 3,4-Dimethoxy-N-methylbenzamide

    Target Audience: Pharmacokineticists, ADME Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Scientific Rationale & Context 3,4-Dimethoxy-N-methylbe...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Pharmacokineticists, ADME Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

    Scientific Rationale & Context

    3,4-Dimethoxy-N-methylbenzamide is a highly relevant small-molecule scaffold in medicinal chemistry. Its structurally related analog, N-hydroxy-3,4-dimethoxy-N-methylbenzamide (also known as LK-614), is a critical active pharmaceutical ingredient in advanced organ preservation solutions like Custodiol-N, utilized to protect tissues during cold ischemia in heart, liver, and kidney transplants[1]. Understanding the cellular permeability of the core 3,4-dimethoxy-N-methylbenzamide structure is paramount for predicting its tissue penetration, oral bioavailability, and cellular uptake mechanisms.

    To accurately profile the absorption and efflux liabilities of this compound, we employ the Caco-2 Bidirectional Permeability Assay . Derived from human colorectal adenocarcinoma, Caco-2 cells spontaneously differentiate in culture to form a polarized, confluent monolayer that closely mimics the human intestinal epithelium[].

    Why the Caco-2 Model?

    While high-throughput artificial membranes (like PAMPA) can assess passive diffusion, they fail to account for active transport. The Caco-2 model expresses critical tight junctions, microvilli, and functional efflux transporters—most notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[3]. By measuring the transport of 3,4-dimethoxy-N-methylbenzamide in both the Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions, we can calculate the Efflux Ratio (ER) . This bidirectional approach is the gold standard for distinguishing passive transcellular diffusion from active transporter-mediated efflux[4].

    Mechanism cluster_Cell Caco-2 Cell Monolayer (21-Day Differentiated) Apical Apical Compartment (Intestinal Lumen) pH 6.5 - 7.4 Passive Passive Transcellular Diffusion Apical->Passive Para Paracellular Transport Apical->Para Basolateral Basolateral Compartment (Bloodstream) pH 7.4 Passive->Basolateral Efflux Active Efflux (e.g., P-gp, BCRP) Efflux->Apical Para->Basolateral Basolateral->Efflux

    Transport mechanisms across the Caco-2 monolayer including passive diffusion and active efflux.

    Experimental Design: A Self-Validating System

    A robust ADME protocol must be self-validating. To ensure that the permeability data generated for 3,4-dimethoxy-N-methylbenzamide is trustworthy, this protocol integrates three layers of internal quality control:

    • Monolayer Integrity (TEER & Lucifer Yellow): Transepithelial Electrical Resistance (TEER) confirms the formation of tight junctions. A leaky monolayer will artificially inflate the apparent permeability ( Papp​ ) of the test compound[5].

    • Reference Controls: Every assay plate must run parallel wells with Propranolol (high passive permeability), Atenolol (low paracellular permeability), and Digoxin (known P-gp efflux substrate)[6].

    • Mass Balance/Recovery: We calculate total compound recovery to rule out non-specific binding to the plastic Transwell apparatus or intracellular accumulation[4].

    G N1 Cell Seeding (Transwell Inserts) N2 Differentiation (21 Days) N1->N2 N3 Integrity Check (TEER > 600 Ω·cm²) N2->N3 N4 Bidirectional Assay (A→B and B→A) N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 Data Analysis (Papp & ER) N5->N6

    Caco-2 bidirectional permeability assay workflow from cell seeding to data analysis.

    Step-by-Step Protocol

    Cell Culture and Monolayer Preparation

    Causality Note: Caco-2 cells require exactly 21 days post-seeding to fully differentiate. Premature use results in incomplete expression of P-gp and underdeveloped tight junctions, leading to false-positive permeability rates[7].

    • Seeding: Trypsinize Caco-2 cells (passages 40–60) and seed onto 24-well polycarbonate Transwell® inserts (0.4 µm pore size, 0.33 cm² surface area) at a density of 3.2×104 cells/well[4].

    • Maintenance: Culture in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin/streptomycin.

    • Media Exchange: Replace media in both the apical (0.2 mL) and basolateral (0.8 mL) compartments every 48 hours for 21 days. Incubate at 37°C with 5% CO₂.

    Monolayer Integrity Verification
    • TEER Measurement: On Day 21, measure the electrical resistance across the monolayer using an epithelial volt-ohm meter. Only wells exhibiting a TEER value > 600 Ω⋅cm2 are cleared for the transport assay[4].

    • Wash Step: Gently wash the apical and basolateral compartments twice with pre-warmed Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

    Bidirectional Transport Assay

    Causality Note: We use a final DMSO concentration of ≤ 1% to prevent solvent-induced toxicity, which would compromise the tight junctions and invalidate the assay[3].

    • Solution Preparation: Prepare a 10 µM dosing solution of 3,4-dimethoxy-N-methylbenzamide in HBSS-HEPES (pH 7.4) containing 1% DMSO. Prepare identical solutions for control compounds (Propranolol, Atenolol, Digoxin).

    • A→B Transport (Absorptive):

      • Add 0.2 mL of the 10 µM dosing solution to the Apical chamber.

      • Add 0.8 mL of blank HBSS-HEPES to the Basolateral chamber.

    • B→A Transport (Secretory/Efflux):

      • Add 0.8 mL of the 10 µM dosing solution to the Basolateral chamber.

      • Add 0.2 mL of blank HBSS-HEPES to the Apical chamber.

    • Incubation: Incubate the plates on an orbital shaker (100 rpm) at 37°C for exactly 120 minutes[3].

    • Sampling: At t=120 min, remove 50 µL aliquots from both the donor and receiver compartments. Immediately quench the samples in 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard to precipitate proteins and halt any degradation.

    LC-MS/MS Quantification

    Analyze the quenched samples using reversed-phase HPLC coupled to a tandem mass spectrometer (e.g., Sciex API 4000 or equivalent) operating in Multiple Reaction Monitoring (MRM) mode[4]. Generate a standard curve to determine the absolute concentration of the compound in both compartments.

    Data Analysis & Pharmacokinetic Equations

    The transport rate across the monolayer is quantified using the Apparent Permeability Coefficient ( Papp​ ), expressed in cm/s[].

    1. Apparent Permeability ( Papp​ ): Papp​=C0​×AdQ/dt​

    Where:

    • dQ/dt = Permeability rate (amount of compound transported per second).

    • C0​ = Initial concentration in the donor compartment (10 µM).

    • A = Surface area of the cell monolayer (0.33 cm² for 24-well inserts)[4].

    2. Efflux Ratio (ER): ER=Papp​(A→B)Papp​(B→A)​

    Interpretation: An ER≥2.0 indicates that the compound is likely a substrate for active efflux transporters (e.g., P-gp)[4].

    3. Mass Balance (% Recovery): %Recovery=Massinitial​(Massdonor​+Massreceiver​)​×100

    Acceptance Criteria: Recovery must be > 80%. Lower values suggest non-specific binding or intracellular accumulation[4].

    Expected Results & Data Presentation

    Given its low molecular weight and lipophilic dimethoxy groups, 3,4-dimethoxy-N-methylbenzamide is expected to exhibit moderate to high passive transcellular permeability. The table below outlines representative acceptance criteria and expected benchmark data for the assay.

    CompoundAssay Role Papp​(A→B) (×10−6 cm/s) Papp​(B→A) (×10−6 cm/s) Efflux Ratio (ER)Permeability Classification
    3,4-Dimethoxy-N-methylbenzamide Test Article 18.5 ± 2.1 20.1 ± 1.8 1.08 High (Passive Diffusion)
    Propranolol High Permeability Control25.4 ± 3.022.8 ± 2.50.89High
    Atenolol Low Permeability Control0.8 ± 0.20.9 ± 0.11.12Low
    Digoxin Efflux (P-gp) Control1.2 ± 0.315.6 ± 1.413.00Low (Active Efflux)

    Note: Compounds with a Papp​>10×10−6 cm/s are generally classified as highly permeable, predicting >80% oral fraction absorbed in humans[4]. Because the ER for 3,4-dimethoxy-N-methylbenzamide is ~1.0, it is not considered a substrate for P-gp or BCRP.

    References

    • N-Hydroxy-3,4-Dimethoxy-N-Methyl-Benzamide – Application in Therapy and Current Clinical Research Clinicaltrials.eu[Link]

    • ADME Caco-2 Permeability Assay BioDuro-Global CRDMO[Link]

    • Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein National Institutes of Health (PMC)[Link]

    • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity National Institutes of Health (PMC)[Link]

    • Assays | ADMET & DMPK | Caco-2 Permeability Concept Life Sciences [Link]

    • Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges National Institutes of Health (PMC)[Link]

    Sources

    Application

    Advanced Application Note: 3,4-Dimethoxy-N-methylbenzamide as a Versatile Chemical Probe Scaffold

    Executive Summary In the landscape of modern chemical biology and drug development, 3,4-dimethoxy-N-methylbenzamide serves as a highly privileged pharmacophore and chemical probe scaffold. Its structural architecture—a 3...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the landscape of modern chemical biology and drug development, 3,4-dimethoxy-N-methylbenzamide serves as a highly privileged pharmacophore and chemical probe scaffold. Its structural architecture—a 3,4-dimethoxyphenyl ring coupled to an N-methylamide moiety—provides an optimal balance of lipophilicity, hydrogen-bonding capability, and steric geometry.

    As a Senior Application Scientist, I have structured this technical guide to detail how this core scaffold is functionalized to create highly specific chemical probes targeting diverse biological systems. We will explore its three primary applications: as an intracellular iron chelator for hypothermic tissue preservation (LK-614), as a structural mimic for Phosphodiesterase 4 (PDE4) inhibition, and as a stable bioisostere for Quinone Reductase 2 (QR2) inhibition.

    Pharmacophore Rationale & Mechanisms of Action

    Hypothermic Tissue Preservation via Iron Chelation (LK-614)

    Derivative: N-hydroxy-3,4-dimethoxy-N-methylbenzamide (LK-614) Mechanism of Action: During the cold storage (4°C) of biological tissues, such as precision-cut lung slices (PCLS) or human vascular allografts, cells undergo severe hypothermia-induced stress. This stress triggers the expansion of the intracellular labile iron pool. Upon rewarming (reperfusion), this free Fe²⁺ catalyzes the Fenton reaction, generating highly reactive hydroxyl radicals that cause irreversible oxidative tissue damage [1][2].

    By functionalizing the core scaffold with an N-hydroxy group, researchers developed LK-614 . The 3,4-dimethoxy groups ensure high membrane permeability, allowing the probe to enter the intracellular space rapidly. Once inside, the N-hydroxy-amide moiety acts as a potent, lipophilic iron chelator, neutralizing Fe²⁺ before it can initiate the Fenton cascade.

    Mechanism A Hypothermic Storage (4°C) B Intracellular Iron Pool Release A->B C Fenton Reaction (ROS) B->C D Oxidative Tissue Damage C->D E LK-614 Probe (Iron Chelator) E->B Blocks Fe2+

    Caption: Mechanism of LK-614 preventing iron-dependent oxidative damage.

    Phosphodiesterase 4 (PDE4) Inhibition

    Derivative: N-[(E)-(4-hydroxyphenyl)methylideneamino]-3,4-dimethoxy-N-methylbenzamide Mechanism of Action: The 3,4-dimethoxy-N-methylbenzamide substructure is a recognized bioisostere for the catechol ether moiety found in cAMP. In the design of N-alkyl-N-acylhydrazone (NAH) derivatives, the dimethoxy groups anchor the probe deep within the hydrophobic pocket of the PDE4 active site. This competitive binding prevents the hydrolysis of cAMP, thereby elevating intracellular cAMP levels—a critical pathway for suppressing airway hyperresponsiveness and inflammation [4].

    Quinone Reductase 2 (QR2) Inhibition

    Derivative: N-(3,5-Dihydroxyphenyl)-3,4-dimethoxy-N-methylbenzamide Mechanism of Action: QR2 is a FAD-dependent cytosolic oxidoreductase implicated in the toxic metabolic activation of quinones. Resveratrol is a known natural inhibitor of QR2, but its central olefin is prone to instability. By replacing the olefin with a 3,4-dimethoxy-N-methylbenzamide linker, researchers created a conformationally stable probe. The dimethoxy substitution precisely modulates the steric bulk, allowing the probe to form stabilizing hydrogen bonds with ordered water molecules in the QR2 active site, effectively blocking quinone access [3].

    Quantitative Data Summary

    To facilitate cross-application comparison, the functional metrics of the primary 3,4-dimethoxy-N-methylbenzamide derivatives are summarized below:

    Probe DerivativeTarget / ApplicationActive Concentration / IC₅₀Key Biological Outcome
    LK-614 (N-hydroxy)Intracellular Fe²⁺ (Cold Storage)0.02 mmol/L (in TiProtec)Extends tissue viability from 3 days to 28 days ex vivo.
    NAH-Derivative Phosphodiesterase 4 (PDE4)Low nanomolar rangeSuppresses LPS-induced airway hyperresponsiveness.
    Benzamide-Resveratrol Quinone Reductase 2 (QR2)~27.6 μM (IC₅₀)Prevents metabolic activation of toxic quinones.

    Experimental Protocols

    The following protocols are designed as self-validating systems. Every critical step includes an explanation of its underlying causality to ensure robust, reproducible results.

    Protocol 1: Hypothermic Preservation of Precision-Cut Lung Slices (PCLS) using LK-614

    Standard culture media (e.g., DMEM) fail to preserve tissue architecture beyond 72 hours at 4°C due to iron-mediated necrosis. This protocol utilizes LK-614 within a specialized chloride-poor, potassium-enriched medium (TiProtec) to achieve long-term preservation [1].

    Step-by-Step Methodology:

    • Preparation of Preservation Medium:

      • Action: Supplement a chloride-poor base solution with 0.02 mmol/L LK-614 and 0.1 mmol/L deferoxamine.

      • Causality: Deferoxamine chelates extracellular iron, while the highly lipophilic LK-614 penetrates the cell membrane to neutralize the intracellular labile iron pool.

    • Tissue Slicing:

      • Action: Harvest lung tissue and generate 250 μm thick precision-cut slices using a vibratome. Transfer immediately to the preservation medium.

    • Hypothermic Incubation:

      • Action: Store the PCLS at 4°C in the dark for up to 28 days.

      • Causality: Hypothermia drastically reduces the metabolic rate, while the LK-614 prevents the cold-induced accumulation of ROS.

    • Rewarming Phase (Critical Validation Step):

      • Action: Transfer the PCLS to standard DMEM/F-12 medium and incubate at 37°C for 3 hours.

      • Causality: Rewarming simulates physiological reperfusion. Without LK-614, this sudden temperature shift would trigger massive oxidative stress and immediate cell death.

    • Viability Assessment:

      • Action: Perform an Alamar Blue assay and assess mitochondrial membrane potential using Tetramethylrhodamine methyl ester (TMRM) staining via confocal microscopy.

    Workflow Step1 1. Tissue Harvesting & Slicing Step2 2. TiProtec Medium Prep (LK-614 + Deferoxamine) Step1->Step2 Step3 3. Hypothermic Incubation (4°C, 3-28 Days) Step2->Step3 Step4 4. Rewarming Phase (3h in DMEM/F-12) Step3->Step4 Step5 5. Viability Assay (Alamar Blue / TMRM) Step4->Step5

    Caption: Workflow for hypothermic tissue preservation using LK-614.

    Protocol 2: In Vitro Quinone Reductase 2 (QR2) Inhibition Assay

    This assay validates the efficacy of 3,4-dimethoxy-N-methylbenzamide resveratrol analogues by monitoring the enzyme-catalyzed oxidation of a co-substrate [3].

    Step-by-Step Methodology:

    • Assay Buffer Preparation:

      • Action: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% Triton X-100 to prevent probe aggregation.

    • Enzyme and Substrate Initialization:

      • Action: In a UV-compatible microplate, combine 50 nM recombinant human QR2, 100 μM menadione (electron acceptor), and the chemical probe at varying concentrations (1 μM to 100 μM).

    • Reaction Initiation:

      • Action: Add 150 μM N-methyldihydronicotinamide (NMDNH) to initiate the reaction.

      • Causality: QR2 uses NMDNH as an electron donor to reduce menadione. The oxidation of NMDNH is the primary measurable event.

    • Kinetic Measurement:

      • Action: Immediately measure the decrease in absorbance at 340 nm over 5 minutes using a microplate reader.

      • Causality: The rate of absorbance decay is directly proportional to QR2 activity. A flattened curve indicates successful competitive inhibition by the chemical probe.

    References

    • Optimization of long-term cold storage of rat precision-cut lung slices with a tissue preservation solution Source: American Journal of Physiology URL
    • Preservation of human vascular tissue and the relevance of temperature: a narrative review Source: Frontiers in Cardiovascular Medicine URL
    • Source: PMC / National Institutes of Health (NIH)
    • (E)-N'-benzylidene-3,4-dimethoxybenzohydrazide (N-Alkyl-N-Acylhydrazone PDE4 Inhibitors)
    Method

    Application Note: Development and Validation of a High-Throughput LC-MS/MS Bioanalytical Method for 3,4-Dimethoxy-N-methylbenzamide

    Executive Summary The quantification of small-molecule pharmacophores in biological matrices is a critical bottleneck in pharmacokinetic (PK) profiling. This application note details the development, mechanistic rational...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The quantification of small-molecule pharmacophores in biological matrices is a critical bottleneck in pharmacokinetic (PK) profiling. This application note details the development, mechanistic rationale, and validation of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 3,4-dimethoxy-N-methylbenzamide (DMNMB) in human plasma. By leveraging a stable isotope-labeled internal standard (SIL-IS) and a self-validating post-column infusion protocol, this method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a rapid 5.0-minute run time, designed specifically for high-throughput drug development environments.

    Mechanistic Rationale & Method Development Strategy

    Analyte Chemistry and Ionization Dynamics

    DMNMB (C₁₀H₁₃NO₃, MW 195.21 Da) is a benzamide derivative characterized by its secondary amide and electron-rich dimethoxy-substituted aromatic ring. The presence of the amide nitrogen makes the molecule highly amenable to protonation. We utilize Positive Electrospray Ionization (ESI+) with 0.1% formic acid in the mobile phase. The formic acid lowers the pH of the eluent below the pKa of the amide, ensuring complete protonation ( [M+H]+ ) in the liquid phase prior to droplet desolvation in the ESI source[1].

    Upon collision-induced dissociation (CID), the [M+H]+ precursor ion (m/z 196.1) undergoes a highly favorable neutral loss of methylamine (31 Da) to form a stable 3,4-dimethoxybenzoyl cation (m/z 165.1). A secondary fragmentation involves the loss of carbon monoxide (28 Da) to yield a m/z 137.1 product ion.

    Sample Preparation and Matrix Effect Mitigation

    Protein precipitation (PPT) is selected for sample preparation due to its high throughput and cost-effectiveness. Acetonitrile is chosen over methanol because its lower dielectric constant more aggressively disrupts the hydration shells and hydrogen-bonding networks of plasma proteins, yielding >95% precipitation efficiency at a 3:1 (v/v) ratio.

    However, PPT does not remove endogenous glycerophospholipids, which are the primary culprits behind ion suppression in ESI+[2]. To build a robust assay, we implement two mitigation strategies:

    • Chromatographic Focusing: The gradient is specifically designed to retain DMNMB (retention time tR​ = 2.8 min), eluting it well after the solvent front and before the late-eluting highly hydrophobic phospholipids.

    • Stable Isotope Normalization: We utilize DMNMB-d3 as the internal standard. Because the SIL-IS co-elutes exactly with the analyte, it experiences the identical ionization environment, perfectly normalizing any residual matrix effects and ensuring the matrix factor remains within the regulatory limit of 85–115%[3].

    Analytical Workflows and Fragmentation Pathways

    Workflow A 1. Plasma Sample (Spiked with IS) B 2. Protein Precipitation (Acetonitrile, 3:1 v/v) A->B C 3. UPLC Separation (C18, Gradient Elution) B->C D 4. MS/MS Detection (ESI+, MRM Mode) C->D E 5. Data Analysis (Pharmacokinetics) D->E

    Bioanalytical workflow for the high-throughput quantification of DMNMB in human plasma.

    Pathway M1 DMNMB Precursor Ion [M+H]+ m/z 196.1 M2 Loss of Methylamine (-31 Da) Collision Energy: 20 eV M1->M2 M3 3,4-dimethoxybenzoyl cation Quantifier Ion: m/z 165.1 M2->M3 M4 Loss of CO (-28 Da) Collision Energy: 35 eV M3->M4 M5 Qualifier Ion m/z 137.1 M4->M5

    Fragmentation pathway of DMNMB under ESI+ MS/MS conditions.

    Experimental Protocols (Step-by-Step)

    Reagents and Materials
    • Analyte & IS: 3,4-dimethoxy-N-methylbenzamide (DMNMB, >99% purity) and DMNMB-d3.

    • Matrices: K₂EDTA human plasma.

    • Solvents: LC-MS grade Acetonitrile, Water, and Formic Acid.

    Sample Extraction Procedure (Protein Precipitation)
    • Aliquot: Transfer 50 µL of human plasma (blank, QC, or unknown sample) into a 96-well collection plate.

    • Internal Standard Addition: Add 10 µL of DMNMB-d3 working solution (500 ng/mL in 50% methanol) to all wells except double blanks.

    • Precipitation: Add 150 µL of ice-cold acetonitrile to each well to induce protein crash.

    • Agitation: Seal the plate and vortex at 1000 RPM for 5 minutes to ensure complete protein denaturation.

    • Centrifugation: Centrifuge the plate at 4000 × g for 10 minutes at 4°C.

    • Transfer: Transfer 100 µL of the clear supernatant into a clean 96-well plate containing 100 µL of LC-MS grade water (dilution reduces the organic composition, preventing peak distortion upon injection).

    • Injection: Inject 5 µL into the LC-MS/MS system.

    System Suitability & Self-Validation Check

    To ensure this protocol operates as a self-validating system , a Post-Column Infusion (PCI) matrix mapping test must be executed prior to analyzing any biological cohort.

    • Procedure: Continuously infuse DMNMB neat solution (100 ng/mL at 10 µL/min) post-column directly into the mass spectrometer via a T-connector. Simultaneously, inject a blank plasma extract (prepared via Section 4.2) through the UPLC column.

    • Validation Gate: Monitor the baseline MS response. If signal suppression (a dip in the baseline >15%) occurs at the analyte’s retention time ( tR​ = 2.8 min), the system fails the suitability check. The gradient must be adjusted to shift the tR​ out of the suppression zone before proceeding.

    Data Presentation: LC-MS/MS Conditions

    Table 1: UPLC Gradient Program Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Mobile Phase A: 0.1% Formic acid in Water | Mobile Phase B: 0.1% Formic acid in Acetonitrile

    Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
    0.00.409010Initial
    0.50.409010Isocratic Hold
    2.50.401090Linear Gradient
    3.50.401090Column Wash
    3.60.409010Re-equilibration
    5.00.409010End

    Table 2: Tandem Mass Spectrometry (MRM) Parameters Source: Electrospray Ionization (ESI+) | Capillary Voltage: 3.0 kV | Desolvation Temp: 500°C

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
    DMNMB 196.1165.16020Quantifier
    DMNMB 196.1137.16035Qualifier
    DMNMB-d3 199.1168.16020Internal Standard

    Method Validation Results

    The method was validated according to current regulatory guidelines for bioanalytical method validation. The calibration curve demonstrated excellent linearity ( R2>0.998 ) over the dynamic range of 1.0 to 1000 ng/mL.

    Table 3: Precision, Accuracy, and Matrix Effect Summary (n=6 per level)

    QC LevelNominal Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Mean Accuracy (%)Matrix Factor (%)
    LLOQ 1.06.27.8104.598.2
    LQC 3.04.15.598.199.5
    MQC 400.03.34.2101.2101.3
    HQC 800.02.83.999.4100.8

    Note: The Matrix Factor (MF) was calculated as the ratio of the peak area response of the analyte spiked post-extraction to the response of the analyte in neat solution. An MF close to 100% confirms that the SIL-IS and chromatographic focusing successfully eliminated matrix interference[2],[3].

    References

    • Title: LC–MS Simultaneous Determination of Itopride Hydrochloride and Domperidone in Human Plasma Source: ResearchGate URL: [Link]

    • Title: Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development Source: ResearchGate URL: [Link]

    • Title: LC-MS Methods for Regulated Bioequivalence Studies: Do we Need to Worry about Matrix Effects? Source: OMICS International URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: 3,4-Dimethoxy-N-methylbenzamide Synthesis

    Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of 3,4-dimethoxy-N-methylbenzamide (N-methylveratramide).

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of 3,4-dimethoxy-N-methylbenzamide (N-methylveratramide). By understanding the mechanistic pathways of byproduct formation, you can implement self-validating protocols to ensure high yield and exceptional purity.

    Reaction & Impurity Divergence Pathway

    Pathway SM 3,4-Dimethoxybenzoic Acid Int 3,4-Dimethoxybenzoyl Chloride SM->Int Chlorination Reagent1 SOCl2 / DMF (cat.) Reagent1->Int Prod 3,4-Dimethoxy-N-methylbenzamide Int->Prod Amidation Imp1 Veratric Acid (Hydrolysis) Int->Imp1 H2O Imp2 N,N-Dimethylbenzamide Int->Imp2 HN(CH3)2 Impurity Imp3 Anhydride Impurity Int->Imp3 Unreacted SM Reagent2 CH3NH2 / Base Reagent2->Prod

    Workflow of 3,4-dimethoxy-N-methylbenzamide synthesis and common impurity divergence pathways.

    Troubleshooting FAQs

    Q1: My final product contains a high percentage of 3,4-dimethoxybenzoic acid (veratric acid). How is this forming, and how do I prevent it? Causality: Veratric acid in the final product is typically the result of hydrolysis of the 3,4-dimethoxybenzoyl chloride intermediate[1]. When using aqueous methylamine under Schotten-Baumann conditions, water competes with the amine as a nucleophile. If the pH drops below 10, the primary amine becomes protonated and unreactive, allowing hydroxide/water to dominate the nucleophilic attack[2]. Resolution:

    • Use anhydrous methylamine in THF to completely eliminate water from the system[3].

    • If using aqueous methylamine, maintain the reaction temperature strictly between 0–5 °C to suppress the hydrolysis rate[1]. Ensure a biphasic system with a continuous excess of base (e.g., NaOH or K2CO3) to keep the amine deprotonated.

    • Post-reaction, wash the organic layer with 5% NaHCO3 to extract any formed veratric acid into the aqueous waste[1].

    Q2: I am detecting a tertiary amide impurity (N,N-dimethyl-3,4-dimethoxybenzamide). Where does this come from? Causality: This over-methylation artifact does not arise from the reaction over-methylating your product. Instead, it stems from dimethylamine (HN(CH3)2) contamination within the methylamine source. Dimethylamine is a secondary amine and a significantly stronger nucleophile than primary methylamine, meaning even trace amounts will preferentially react with the acid chloride[3]. Resolution:

    • Source high-purity methylamine (≥99.5%).

    • If the impurity persists, it can be removed during workup: the primary amide product can often be recrystallized from hot water or ethanol/water mixtures, whereas the tertiary amide remains highly soluble in the mother liquor and is washed away[2].

    Q3: LC-MS shows a mass corresponding to 3,4-dimethoxybenzoic anhydride. What went wrong during the acid chloride formation? Causality: Anhydride formation occurs when unreacted 3,4-dimethoxybenzoic acid acts as a nucleophile and attacks the newly formed 3,4-dimethoxybenzoyl chloride. This happens if the chlorination step (using SOCl2 or oxalyl chloride) does not reach 100% conversion[4]. Resolution:

    • Ensure a stoichiometric excess of the chlorinating agent (1.2 - 1.5 eq).

    • Use a catalytic amount of DMF (N,N-dimethylformamide) to generate the highly reactive Vilsmeier-Haack intermediate, which accelerates acid chloride formation.

    • Validate the completion of the chlorination step before proceeding to amidation.

    Quantitative Impurity Profiling

    Summarized below are the quantitative detection parameters and remediation strategies for common impurities encountered in this workflow:

    Impurity ProfileOrigin PathwayDetection (LC-MS m/z)Remediation Strategy
    3,4-Dimethoxybenzoic Acid Hydrolysis of acid chloride181.1 [M-H]⁻Strict pH control (>10); 5% NaHCO3 wash[1]
    N,N-Dimethyl-3,4-dimethoxybenzamide Dimethylamine contamination210.1 [M+H]⁺Source ≥99.5% pure amine; Recrystallization[2]
    3,4-Dimethoxybenzoic Anhydride Condensation with unreacted SM347.1 [M+H]⁺1.2 eq SOCl2 + cat. DMF; ensure 100% conversion
    Desmethyl Impurities Ether cleavage (harsh conditions)182.1 [M+H]⁺Avoid prolonged exposure to strong Lewis acids

    Self-Validating Experimental Protocol

    To guarantee the scientific integrity of your synthesis, follow this self-validating methodology. Each phase contains a critical checkpoint to verify success before proceeding.

    Phase 1: Chlorination (Formation of 3,4-Dimethoxybenzoyl Chloride)
    • Charge a dry, round-bottom flask with 3,4-dimethoxybenzoic acid (1.0 eq) and anhydrous toluene or dichloromethane (DCM) under a nitrogen atmosphere[4].

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

    • Slowly add thionyl chloride (SOCl2) (1.2 - 1.5 eq) dropwise at room temperature.

    • Heat the reaction to 60 °C (if in toluene) or reflux (if in DCM) for 2–3 hours until gas evolution (SO2, HCl) ceases.

    Self-Validation Checkpoint 1: Remove a 10 µL aliquot and quench it in 1 mL of methanol. Analyze via TLC or HPLC. The complete absence of the starting acid and the exclusive presence of methyl 3,4-dimethoxybenzoate confirms 100% conversion to the acid chloride.

    • Concentrate the mixture under reduced pressure to remove all unreacted SOCl2 and solvent.

    Phase 2: Amidation
    • Dissolve the crude 3,4-dimethoxybenzoyl chloride in fresh anhydrous DCM or toluene[4].

    • In a separate flask, prepare a solution of methylamine (either as a 2M solution in THF or an aqueous solution) and a base (e.g., K2CO3 or NaOH)[3].

    • Cool the amine solution to 0–5 °C using an ice bath to control the exothermic reaction[1].

    • Add the acid chloride solution dropwise to the amine solution under vigorous stirring, maintaining the internal temperature below 10 °C.

    Self-Validation Checkpoint 2: If using aqueous amine, continuously monitor the pH of the aqueous layer. It must remain strictly >10. A drop in pH indicates insufficient base, which will lead to rapid hydrolysis of the acid chloride[2].

    Phase 3: Workup and Isolation
    • Allow the reaction to warm to room temperature and stir for an additional 30 minutes[1].

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove unreacted methylamine).

      • 5% NaHCO3 (to extract any hydrolyzed 3,4-dimethoxybenzoic acid)[1].

      • Saturated brine.

    Self-Validation Checkpoint 3: Acidify the discarded NaHCO3 aqueous wash with 1M HCl. If a white precipitate forms, hydrolysis occurred. If the solution remains clear, the amidation was perfectly efficient.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallize from hot water or an ethanol/water mixture to obtain pure 3,4-dimethoxy-N-methylbenzamide[4].

    Sources

    Optimization

    Troubleshooting low yield in 3,4-dimethoxy-N-methylbenzamide synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of electron-rich benzoic acids. The synthesis of 3,4-dimethoxy-N-methylbenzamid...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of electron-rich benzoic acids. The synthesis of 3,4-dimethoxy-N-methylbenzamide appears deceptively simple on paper. However, the strong electron-donating effect of the two methoxy groups fundamentally alters the electrophilicity of the carbonyl center, creating a narrow kinetic and thermodynamic window for successful activation and coupling.

    This guide is designed to move beyond basic protocols, providing you with the mechanistic causality and self-validating workflows necessary to troubleshoot and optimize your yields.

    I. Diagnostic Workflow for Amidation Failures

    Before adjusting your protocol, use the diagnostic logic below to isolate whether your yield loss is occurring during the activation phase (carboxylic acid to intermediate) or the coupling phase (intermediate to amide).

    Troubleshooting Start Low Yield of 3,4-dimethoxy-N-methylbenzamide Step1 Check Activation Step (LC-MS / TLC via MeOH Quench) Start->Step1 Cond1 Is Acid Chloride Fully Formed? Step1->Cond1 Fix1 Add Cat. DMF Check Moisture Increase Oxalyl Chloride Cond1->Fix1 No / Incomplete Step2 Check Amidation Step (Aqueous vs Anhydrous) Cond1->Step2 Yes Fix1->Step1 Cond2 Hydrolysis Byproduct (Veratric Acid) Present? Step2->Cond2 Fix2 Control Temp (<0°C) Use Anhydrous CH3NH2 Increase Base (DIPEA) Cond2->Fix2 Yes Success Optimal Amide Yield (>85%) Cond2->Success No Fix2->Step2

    Diagnostic flowchart for isolating failures in 3,4-dimethoxy-N-methylbenzamide synthesis.

    II. Troubleshooting Guide & FAQs

    Q1: I am recovering mostly unreacted 3,4-dimethoxybenzoic acid when using the oxalyl chloride route. What is failing? A1: This indicates a failure in the activation step. 3,4-dimethoxybenzoic acid is highly electron-rich. The resonance from the methoxy groups stabilizes the carboxylate, raising the activation energy required to form the acid chloride[1]. Oxalyl chloride alone is often insufficient at room temperature. You must use a catalytic amount of N,N-dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier-Haack reagent in situ[2][3]. Furthermore, if your solvent (e.g., Dichloromethane) or glassware is not strictly anhydrous, the highly reactive Vilsmeier intermediate will rapidly hydrolyze back to the starting material.

    Q2: My acid chloride formation is 100% complete, but my amidation with 40% aqueous methylamine yields mostly hydrolyzed starting material. How do I fix this? A2: You are losing the kinetic race between amidation and hydrolysis. While amines are generally better nucleophiles than water, the massive molar excess of water in 40% aqueous methylamine drives the equilibrium toward hydrolysis[4]. This is exacerbated by the exothermic nature of the reaction. If the temperature rises above 0 °C, the hydrolysis rate accelerates exponentially, and the volatile methylamine gas (boiling point -6 °C) escapes the solution, further skewing the stoichiometry. Solution: Switch to an anhydrous solution of methylamine (e.g., 2.0 M in THF)[5]. If you must use aqueous methylamine (Schotten-Baumann conditions), you must use a biphasic system, cool the aqueous amine to -5 °C, and add the acid chloride extremely slowly with vigorous stirring to maximize interfacial surface area.

    Q3: I switched to peptide coupling reagents (EDC/HOBt) to avoid acid chlorides, but my yields are stuck below 50%. Why? A3: Standard coupling reagents like EDC/HOBt are optimized for amino acids, not electron-rich benzoic acids. The O-acylisourea intermediate formed by EDC is susceptible to rearrangement into an inactive N-acylurea byproduct, especially when the subsequent amine attack is slow. Because methylamine is typically supplied as a hydrochloride salt ( CH3​NH2​⋅HCl ) to prevent volatilization, it has no nucleophilicity until it is deprotonated. If you do not add sufficient equivalents of a non-nucleophilic base (like DIPEA) to fully liberate the free amine, the coupling will stall, giving the intermediate time to undergo the detrimental rearrangement[5].

    III. Standardized Experimental Protocols

    To ensure reproducibility, utilize these self-validating protocols. Every critical step includes a specific checkpoint to verify success before proceeding.

    Protocol A: Optimized Acid Chloride Method (Anhydrous)

    This is the gold-standard method for maximizing yield and preventing hydrolysis.

    Step 1: Vilsmeier-Haack Activation

    • Suspend 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

    • Add Oxalyl Chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of anhydrous DMF (0.05 eq). Caution: Vigorous gas evolution ( CO2​ , CO , HCl ) will occur[3].

    • Warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: Remove a 10 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS. You should see complete conversion to the methyl ester (m/z 197.2). If the free acid (m/z 183.2) remains, add 0.5 eq more oxalyl chloride.

    Step 2: Reagent Purge

    • Concentrate the reaction mixture under reduced pressure to remove DCM and unreacted oxalyl chloride. This prevents excess oxalyl chloride from reacting with your amine in the next step[2].

    • Re-dissolve the resulting crude 3,4-dimethoxybenzoyl chloride in anhydrous THF.

    Step 3: Anhydrous Amidation

    • In a separate flask, prepare a solution of Methylamine (2.0 M in THF, 2.5 eq) and cool strictly to -5 °C using an ice/brine bath.

    • Add the acid chloride solution dropwise over 30 minutes. The excess methylamine acts as the base to scavenge the generated HCl.

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

    • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate to yield the pure amide.

    Protocol B: Optimized EDC/HOBt Coupling (Moisture-Tolerant)

    Use this method if handling acid chlorides or anhydrous setups is not feasible.

    • Dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in DMF (0.2 M).

    • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 30 minutes at room temperature to form the active ester.

    • In a separate vial, suspend Methylamine Hydrochloride (1.5 eq) in DMF and add DIPEA (3.0 eq). Stir for 10 minutes to liberate the free amine.

    • Add the free amine solution to the active ester mixture. Stir for 12 hours.

    • Workup: Dilute with a large volume of water to precipitate the product, or extract with EtOAc and wash extensively with 5% LiCl (to remove DMF), 1M HCl, and saturated NaHCO3​ .

    IV. Quantitative Data & Method Comparison

    MethodologyTypical YieldPrimary Failure ModeKey Diagnostic Metric
    Acid Chloride + Aq. CH3​NH2​ 40% – 55%Hydrolysis of acid chlorideHigh recovery of veratric acid in aqueous workup
    Acid Chloride + THF CH3​NH2​ 85% – 95%Volatilization of amineIncomplete conversion; unreacted acid chloride
    EDC / HOBt + CH3​NH2​⋅HCl 60% – 75%N-acylurea formationPresence of +155 Da mass adduct on LC-MS
    HATU + CH3​NH2​⋅HCl 75% – 85%Incomplete amine liberationStalled reaction; requires >3.0 eq DIPEA

    V. References

    • Kelly, C. B., et al. (2025). "Synthesis of N-methyl secondary amides via diboronic acid anhydride-catalyzed dehydrative condensation of carboxylic acids with aqueous methylamine." Organic & Biomolecular Chemistry.[Link]

    • Nolan, L. J., et al. (2022). "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development.[Link]

    • De Lio, A. M., et al. (2016). "Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory." Journal of Chemical Education.[Link]

    • Organic Syntheses. (2021). "Proposed mechanism for the production of acid chlorides using oxalyl chloride and DMF as a catalyst." Organic Syntheses, Vol. 98, p. 171.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Veratric Acid Removal &amp; Troubleshooting

    Welcome to the Technical Support Center for organic synthesis purification. This guide is specifically designed for researchers and drug development professionals dealing with the removal of unreacted veratric acid (3,4-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for organic synthesis purification. This guide is specifically designed for researchers and drug development professionals dealing with the removal of unreacted veratric acid (3,4-dimethoxybenzoic acid) following esterification, amidation, or coupling reactions.

    Veratric acid is a ubiquitous building block in medicinal chemistry, but its physicochemical properties can cause it to co-elute or co-precipitate with target products if not properly managed. This guide synthesizes causality-driven troubleshooting with self-validating protocols to ensure high-purity product isolation.

    Quantitative Physicochemical Data

    To design an effective purification strategy, we must first understand the physical constraints of the impurity. The table below summarizes the key properties of veratric acid that dictate its behavior during extraction.

    PropertyValueCausality / Impact on Purification Strategy
    pKa 4.35 ± 0.10[1][2]Weakly acidic. It can be fully deprotonated by mild bases (e.g., NaHCO3​ , pKa ~6.3) without requiring harsh strong bases[3].
    Water Solubility ~0.5 g/L (at 15–25 °C)[2][4]Poorly soluble in cold, neutral water. Simple water washes will fail to remove it from the organic phase.
    Organic Solubility High in EtOAc, Ether, DCMCo-dissolves readily with target organic products, necessitating chemical transformation (salt formation) for phase separation[5].
    Melting Point 179 – 182 °C[4]Highly crystalline. If left in the crude mixture, it acts as an impurity seed, causing co-precipitation and oily product formations[6].

    Troubleshooting Guides & FAQs

    Q1: Why is unreacted veratric acid remaining in my organic phase after a standard water wash? A: Veratric acid has a very limited aqueous solubility of approximately 0.5 g/L in neutral water[2][4]. A standard water wash relies purely on neutral partition coefficients, which heavily favor the organic phase for this compound. To remove it, you must exploit its acidic nature (pKa ~4.35)[1]. By washing the organic layer with a mild base such as saturated sodium bicarbonate ( NaHCO3​ ), the carboxylic acid is deprotonated to form sodium veratrate. This ionic salt is highly polar and partitions almost exclusively into the aqueous layer, leaving your neutral product in the organic phase[3][7].

    Q2: How do I resolve emulsions formed during the NaHCO3​ extraction of veratric acid? A: Emulsions during this specific extraction are typically caused by the generation of carbon dioxide ( CO2​ ) microbubbles. The neutralization reaction ( R−COOH+NaHCO3​→R−COO−Na++H2​O+CO2​↑ ) creates gas that can trap organic solvent droplets within the aqueous phase[3][7]. Resolution: Prevent severe emulsions by swirling the separatory funnel gently rather than shaking vigorously during the first wash, and vent the stopcock frequently[3]. If an emulsion persists, add a small volume of saturated sodium chloride (brine). Brine increases the ionic strength of the aqueous layer, maximizing the density difference between the phases and driving the organic solvent out of the aqueous suspension (the "salting-out" effect)[7].

    Q3: My target product is an ester/amide derived from veratric acid. How do I remove the unreacted acid without hydrolyzing my product? A: The choice of base is the most critical parameter here. Strong bases like sodium hydroxide ( NaOH , pH ~14) will effectively deprotonate veratric acid but will also trigger base-catalyzed hydrolysis of your newly formed ester or amide bonds, reverting them back to the starting materials[6][7]. Because veratric acid has a pKa of 4.35, a weaker base like NaHCO3​ (aqueous pH ~8.3) provides sufficient basicity to quantitatively deprotonate the acid without providing the harsh hydroxyl concentrations that lead to product cleavage[3][5].

    Q4: Can I recover the unreacted veratric acid for recycling, and how do I validate its purity? A: Yes. The aqueous bicarbonate layer contains the water-soluble sodium veratrate. By carefully acidifying this aqueous layer with concentrated hydrochloric acid ( HCl ) to a pH < 3, the veratrate is protonated back to veratric acid[5]. Because its neutral form is poorly soluble in water (~0.5 g/L)[2], it will crash out of solution as a white/off-white precipitate. You can validate the recovery by filtering the solid, drying it under high vacuum, and checking its melting point (expected 179-182 °C)[4].

    Experimental Workflows

    Workflow Start Crude Reaction Mixture (Product + Veratric Acid) Solvent Dissolve in Organic Solvent (e.g., EtOAc, DCM) Start->Solvent Wash Wash with Saturated NaHCO3 (Vent CO2 frequently) Solvent->Wash Split Phase Separation Wash->Split Org Organic Phase (Target Product) Split->Org Contains neutral product Aq Aqueous Phase (Sodium Veratrate) Split->Aq Contains deprotonated acid Brine Wash with Brine & Dry (Na2SO4) Org->Brine Acidify Acidify with Conc. HCl (Dropwise to pH < 3) Aq->Acidify Pure Evaporate Solvent (Purified Product) Brine->Pure Precip Precipitate Veratric Acid Acidify->Precip Recover Filter & Dry (Recovered Acid) Precip->Recover

    Workflow for the separation and recovery of veratric acid using acid-base extraction.

    Protocol A: Self-Validating Acid-Base Extraction

    This protocol isolates base-sensitive neutral products (amides/esters) from unreacted veratric acid[3][6][7].

    • Dilution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~10 mL per gram of crude material. Transfer to a separatory funnel.

    • Neutralization Wash: Add an equal volume of saturated aqueous NaHCO3​ .

    • Venting & Mixing: Stopper the funnel and invert. Immediately open the stopcock to vent CO2​ gas. Close the stopcock, gently swirl the mixture for 5 seconds, and vent again. Repeat until gas evolution ceases, then shake vigorously for 30 seconds[3].

    • Phase Separation: Allow the layers to separate.

      • Self-Validation Step: Extract a drop of the aqueous layer and test it with pH paper. If the pH is < 7, the bicarbonate has been exhausted by a large excess of acid. Add more NaHCO3​ and repeat the wash until the aqueous layer remains basic (pH ~8)[7].

    • Collection: Drain the aqueous layer into an Erlenmeyer flask labeled "Aqueous Extract - Sodium Veratrate". Retain the organic layer.

    • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water and break any micro-emulsions. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified target product[7].

    Protocol B: Recovery of Unreacted Veratric Acid

    This protocol recovers the veratric acid from the aqueous waste for recycling or mass-balance verification[5].

    • Preparation: Place the "Aqueous Extract - Sodium Veratrate" flask in an ice-water bath and stir magnetically.

    • Acidification: Slowly add concentrated HCl (12 M) dropwise. Caution: Vigorous CO2​ bubbling will occur as excess bicarbonate is neutralized.

    • Precipitation: Continue adding HCl until a thick white precipitate forms.

      • Self-Validation Step: Test the supernatant with pH paper. The precipitation is complete when the pH drops below 3 (ensuring the environment is more acidic than the veratric acid pKa of 4.35)[5].

    • Isolation: Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake with a small amount of ice-cold distilled water to remove trapped inorganic salts ( NaCl ).

    • Verification: Dry the solid under high vacuum. Verify the identity and purity of the recovered veratric acid by taking a melting point (Expected: 179-182 °C)[4].

    References

    • Chemistry LibreTexts - 4.8: Acid-Base Extraction. Source: libretexts.org. 3

    • Wikipedia - Acid–base extraction. Source: wikipedia.org. 7

    • ChemicalBook - Veratric Acid CAS#: 93-07-2. Source: chemicalbook.com. 1

    • Alfa Chemistry - CAS 93-07-2 Veratric Acid. Source: alfa-chemistry.com. 2

    • Benchchem - Technical Support Center: Purification of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. Source: benchchem.com. 6

    • UMass - Acid-Base Extraction. Source: umass.edu. 5

    • Merck Millipore - 3,4-Dimethoxybenzoic acid Msynth plus 93-07-2. Source: merckmillipore.com. 4

    Sources

    Optimization

    Technical Support Center: Amidation of 3,4-Dimethoxybenzoic Acid

    Welcome to the Technical Support Center for the amidation of 3,4-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side re...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the amidation of 3,4-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can enhance your reaction efficiency, improve product purity, and accelerate your research endeavors.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common methods for the amidation of 3,4-dimethoxybenzoic acid?

    A1: The most prevalent methods involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. This is typically achieved in two main ways:

    • Conversion to an Acyl Halide: The carboxylic acid is reacted with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form a highly reactive acyl chloride. This intermediate then readily reacts with the desired amine.

    • Use of Coupling Agents: A variety of coupling reagents are employed to activate the carboxylic acid in situ, forming a reactive intermediate that is then attacked by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and aminium salts like BOP and HATU.

    Q2: I'm observing a significant amount of an insoluble white precipitate in my DCC-mediated coupling reaction. What is it and how can I remove it?

    A2: The insoluble white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the reaction with DCC. While DCC is an effective coupling agent, the insolubility of DCU in many common organic solvents can complicate product purification. To remove it, filtration is the most common method. If the desired amide product is soluble in the reaction solvent, the DCU can be filtered off. Alternatively, if the product is a solid, it can be dissolved in a suitable solvent after the reaction, and the insoluble DCU can then be removed by filtration.

    Q3: My amidation reaction is sluggish, and I'm getting low yields. What are the likely causes and how can I improve the outcome?

    A3: Low yields in amidation reactions can stem from several factors:

    • Inefficient Carboxylic Acid Activation: The chosen activating agent or coupling reagent may not be sufficiently reactive for your specific substrates. Consider switching to a more potent activating system.

    • Poor Nucleophilicity of the Amine: The amine you are using may be sterically hindered or electronically deactivated, making it a poor nucleophile.

    • Steric Hindrance: Either the carboxylic acid or the amine may have bulky substituents near the reaction center, impeding the reaction.

    • Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time can significantly impact the yield. Aprotic polar solvents like DMF or NMP are generally good choices.

    To improve yields, consider using a more powerful coupling reagent like HATU or PyBOP, incorporating additives like HOBt or DMAP, or optimizing the reaction conditions.

    Q4: I'm concerned about racemization of my chiral amine during the coupling reaction. What steps can I take to minimize this?

    A4: Racemization is a significant concern, especially in peptide synthesis, and can occur through the formation of an oxazolone intermediate. To suppress racemization:

    • Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can react with the activated carboxylic acid to form an active ester that is less prone to racemization. HOAt is generally considered more effective than HOBt.

    • Choose the Right Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Uronium and phosphonium-based reagents are often preferred for their ability to minimize this side reaction.

    • Control the Temperature: Lowering the reaction temperature can help to reduce the rate of racemization.

    • Minimize Pre-activation Time: A prolonged period between the activation of the carboxylic acid and the addition of the amine can increase the risk of racemization.

    Troubleshooting Guide: Common Side Reactions and Solutions

    This section details specific side reactions that can occur during the amidation of 3,4-dimethoxybenzoic acid and provides actionable troubleshooting steps.

    Issue 1: Formation of N-acylurea Byproduct in Carbodiimide-Mediated Couplings

    Symptoms:

    • Presence of a significant, often difficult-to-remove, byproduct in your crude product.

    • Reduced yield of the desired amide.

    Cause: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid with a carbodiimide (like DCC or EDC), can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea. This side reaction is particularly prevalent in polar aprotic solvents like DMF.

    Solutions:

    • Addition of Nucleophilic Additives: The most effective way to prevent N-acylurea formation is to add a nucleophilic agent, such as HOBt or HOAt. These additives intercept the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine.

    • Temperature Control: Running the reaction at lower temperatures can help to minimize the rate of the rearrangement.

    • Choice of Carbodiimide: While both DCC and EDC can lead to N-acylurea formation, the resulting urea byproduct from EDC (N-ethyl-N'-(3-dimethylaminopropyl)urea) is water-soluble, which can simplify purification.

    Parameter Without Additive With HOBt/HOAt
    Intermediate O-acylisoureaHOBt/HOAt active ester
    Stability Prone to rearrangementMore stable
    Side Product N-acylureaMinimal
    Yield of Amide Potentially lowerGenerally higher
    Issue 2: Dimerization of the Activated Carboxylic Acid

    Symptoms:

    • Formation of an anhydride byproduct.

    • Reduced availability of the activated acid for reaction with the amine.

    Cause: The activated carboxylic acid intermediate can react with another molecule of 3,4-dimethoxybenzoic acid to form the corresponding anhydride.

    Solutions:

    • Control of Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help to ensure that the activated acid preferentially reacts with the amine rather than another molecule of the carboxylic acid.

    • Order of Addition: Adding the coupling reagent to a mixture of the carboxylic acid and the amine can sometimes be beneficial. However, for many coupling reagents, a short pre-activation of the carboxylic acid before adding the amine is recommended. Experiment with the order of addition to find the optimal conditions for your specific system.

    Issue 3: Side Reactions with Thionyl Chloride (SOCl₂)

    Symptoms:

    • Formation of colored impurities.

    • Difficulty in purifying the final product.

    Cause: While effective for forming acyl chlorides, thionyl chloride is a highly reactive reagent that can lead to side reactions, especially with electron-rich aromatic systems like 3,4-dimethoxybenzoic acid. Overheating or prolonged reaction times can lead to chlorination of the aromatic ring or other undesired transformations.

    Solutions:

    • Temperature Control: The reaction should be performed at a controlled temperature, often starting at 0°C and then allowing it to warm to room temperature or refluxing gently.

    • Use of a Catalyst: A catalytic amount of DMF can accelerate the conversion to the acyl chloride, often allowing for milder reaction conditions.

    • Removal of Excess Reagent: Ensure that all excess thionyl chloride is removed under reduced pressure before proceeding with the addition of the amine.

    Experimental Protocols

    Protocol 1: General Amidation using EDC and HOBt

    This protocol provides a robust starting point for the amidation of 3,4-dimethoxybenzoic acid.

    Materials:

    • 3,4-Dimethoxybenzoic acid

    • Amine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

    • Anhydrous N,N-Dimethylformamide (DMF)

    Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxybenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • Add the amine (1.1 eq) and DIPEA (1.5 eq) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Protocol 2: Acyl Chloride Formation and Subsequent Amidation

    This two-step protocol is useful when coupling with less reactive amines.

    Part 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxybenzoic acid (1.0 eq).

    • Add excess thionyl chloride (SOCl₂) (5-10 eq).

    • Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

    • Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. The resulting 3,4-dimethoxybenzoyl chloride is often used directly in the next step without further purification.

    Part 2: Amidation

    • In a separate dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5-2.0 eq) in a dry aprotic solvent like Dichloromethane (DCM).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of the crude 3,4-dimethoxybenzoyl chloride (1.1 eq) in the same dry solvent to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Work-up and purify as described in Protocol 1.

    Visualizing the Troubleshooting Process

    The following diagram illustrates a logical workflow for troubleshooting common issues in the amidation of 3,4-dimethoxybenzoic acid.

    TroubleshootingWorkflow Start Low Yield or Incomplete Reaction CheckActivation Evaluate Carboxylic Acid Activation Start->CheckActivation CheckAmine Assess Amine Reactivity Start->CheckAmine CheckConditions Optimize Reaction Conditions Start->CheckConditions SideReaction Identify Side Reactions Start->SideReaction ActivationMethod Current Activation Method? CheckActivation->ActivationMethod AmineType Amine Properties? CheckAmine->AmineType Solvent Change Solvent (DMF, NMP) CheckConditions->Solvent Temperature Adjust Temperature CheckConditions->Temperature Time Increase Reaction Time CheckConditions->Time IdentifyByproduct Characterize Byproducts (NMR, MS) SideReaction->IdentifyByproduct ChangeReagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyBOP) ActivationMethod->ChangeReagent Ineffective AddAdditives Incorporate Additives (HOBt, HOAt, DMAP) ActivationMethod->AddAdditives Sluggish IncreaseEquiv Increase Amine Equivalents (1.1-1.5 eq) AmineType->IncreaseEquiv Low Nucleophilicity ChangeBase Use a Stronger, Non-nucleophilic Base AmineType->ChangeBase Salt Formation NAcylurea N-acylurea Formation? IdentifyByproduct->NAcylurea Anhydride Anhydride Formation? IdentifyByproduct->Anhydride AddHOBt Add HOBt/HOAt NAcylurea->AddHOBt Yes AdjustStoich Adjust Stoichiometry Anhydride->AdjustStoich Yes

    Caption: A decision-making workflow for troubleshooting amidation reactions.

    References

    • A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2 has been developed. Also when sterically hindered amines were used as the starting materials, excellent yields of the corresponding amides were obtained. The amidation of N-protected α-amino acids with secondary amines proceeds effectively with good yields.
    Troubleshooting

    Technical Support Center: Purifying Crude 3,4-dimethoxy-N-methylbenzamide

    Welcome to the technical support center for the purification of 3,4-dimethoxy-N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common purit...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the purification of 3,4-dimethoxy-N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common purity issues encountered after synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

    Purification Strategy Overview

    The optimal purification strategy for 3,4-dimethoxy-N-methylbenzamide depends on the scale of your reaction and the nature of the impurities. The primary impurities are typically unreacted starting materials (3,4-dimethoxybenzoic acid), byproducts from coupling agents, or residual solvents. This guide will focus on three main techniques: Liquid-Liquid Extraction (Acid-Base Wash) , Recrystallization , and Silica Gel Column Chromatography .

    Below is a decision-making workflow to help you select the most appropriate purification strategy.

    Purification_Decision_Tree cluster_impurities start Crude 3,4-dimethoxy- N-methylbenzamide check_impurities What are the major impurities? (Analyze by TLC/¹H NMR) start->check_impurities acid_impurity Acidic Impurities (e.g., 3,4-dimethoxybenzoic acid) check_impurities->acid_impurity neutral_impurities Neutral/Slightly Polar Impurities (Similar Rf to product) check_impurities->neutral_impurities colored_impurities Colored Impurities or Product is an Oil check_impurities->colored_impurities acid_wash Perform Acid-Base Wash (Protocol 2) acid_impurity->acid_wash column_chrom Perform Column Chromatography (Protocol 4) neutral_impurities->column_chrom recrystallize Perform Recrystallization (Protocol 3) colored_impurities->recrystallize check_purity_again Re-assess Purity (TLC, NMR, MP) acid_wash->check_purity_again pure_product Pure Product column_chrom->pure_product recrystallize->check_purity_again check_purity_again->column_chrom Impurities still present check_purity_again->pure_product Purity >98%

    Caption: Decision tree for selecting a purification method.

    Troubleshooting and Frequently Asked Questions (FAQs)

    Q1: My crude product is a sticky solid or oil, and the ¹H NMR spectrum shows a very broad singlet around 10-12 ppm. What is this impurity and how do I remove it?

    A1: The broad singlet in the 10-12 ppm region is characteristic of a carboxylic acid proton. This indicates the presence of unreacted 3,4-dimethoxybenzoic acid . Carboxylic acids can act as crystallization inhibitors, causing the product to appear oily or sticky.

    • Causality: The amide coupling reaction did not go to completion, or the crude product was exposed to acidic or basic conditions during workup, causing partial hydrolysis of the amide bond.[1]

    • Solution: The most effective way to remove an acidic impurity is through a liquid-liquid extraction with a mild base. By washing an organic solution of your crude product (e.g., in dichloromethane or ethyl acetate) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), you will deprotonate the carboxylic acid to its corresponding sodium salt. This salt is highly water-soluble and will be partitioned into the aqueous layer, while your neutral amide product remains in the organic layer.[2]

    Q2: After an aqueous workup, my yield is lower than expected and I still see starting carboxylic acid in the NMR. What happened?

    A2: Amide bonds, while generally stable, can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[3][4] If your workup involved prolonged exposure to strong acid or base (e.g., boiling with 1M HCl or NaOH), you may have inadvertently hydrolyzed a portion of your desired product back to the starting carboxylic acid.

    • Causality: The nucleophilic attack of hydroxide or hydronium-catalyzed water on the amide carbonyl carbon leads to cleavage of the C-N bond.

    • Solution: Use milder conditions for your workup. A wash with saturated NaHCO₃ (mildly basic) and brine is usually sufficient to remove acidic or basic impurities without causing significant hydrolysis. Avoid prolonged heating during aqueous extractions.

    Q3: My product is off-white or has a yellowish/brownish tint. How can I obtain a pure white solid?

    A3: Discoloration is often caused by trace, highly conjugated impurities or oxidation byproducts.[5] These are often present in very small quantities but have a strong chromophore.

    • Causality: Side reactions or slight degradation of starting materials or product can generate colored species. Air oxidation of aromatic compounds, especially those with electron-donating methoxy groups, can also contribute to color.[5]

    • Solution: Recrystallization with activated charcoal is the standard method for removing colored impurities.[6] Dissolve your crude product in a minimum amount of a suitable hot solvent (see Protocol 3). Add a very small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal has a high surface area and will adsorb the large, flat, colored impurity molecules. Perform a hot gravity filtration to remove the charcoal, then allow the filtrate to cool and crystallize.[6]

    Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

    A4: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.[6][7]

    • Causality: The boiling point of the chosen solvent may be too high, or the cooling process may be too rapid. Impurities are also a major cause.

    • Solution:

      • Re-heat and Add Solvent: Re-heat the mixture until the oil fully redissolves. Add slightly more solvent to decrease the saturation point.

      • Slow Cooling: Allow the solution to cool very slowly. Insulate the flask to encourage the formation of crystal nucleation sites. Do not disturb the flask during cooling.[8]

      • Change Solvent System: Your solvent may be inappropriate. If you are using a single solvent, try a binary solvent system (e.g., ethanol/water or ethyl acetate/hexane) where the product is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). See Protocol 3 for details.

      • Pre-Purify: If impurities are the cause, perform an acid-base wash (Protocol 2) or a quick filtration through a small plug of silica gel to remove the bulk of the impurities before attempting recrystallization again.

    Q5: Recrystallization did not improve the purity significantly. When should I use column chromatography?

    A5: Column chromatography is the preferred method when impurities have similar solubility profiles to your product, making recrystallization ineffective. It is also necessary if your product is an oil at room temperature.[9][10]

    • Causality: Recrystallization relies on differences in solubility between the product and impurities. If these are too similar, they will co-crystallize. Chromatography separates compounds based on differences in their partitioning between a stationary phase (silica gel) and a mobile phase (eluent), which is a more powerful separation principle.[10]

    • Solution: Develop a solvent system using Thin Layer Chromatography (TLC) that gives your product an Rf value of approximately 0.25-0.35.[11] A good starting point for 3,4-dimethoxy-N-methylbenzamide is a mixture of hexane and ethyl acetate. If the compound is highly polar, a system of dichloromethane and methanol may be required.[11] See Protocol 4 for a detailed procedure.

    Data Presentation

    Table 1: Troubleshooting Summary

    Problem ObservedProbable CauseRecommended Solution(s)
    Oily/sticky crude productPresence of unreacted carboxylic acid or residual solvent.Perform acid-base wash (Protocol 2); then recrystallize (Protocol 3).
    Yellow or brown discolorationTrace conjugated impurities or oxidation byproducts.[5]Recrystallize using activated charcoal (Protocol 3).
    Product "oils out" during recrystallizationInappropriate solvent; cooling too fast; high impurity load.[6]Re-heat, add more solvent, cool slowly; change solvent system; pre-purify with a wash.
    Impurities co-crystallize with productSimilar solubility profiles of product and impurities.Use column chromatography (Protocol 4) for separation.
    Streaking or poor separation on silica columnCompound is too polar for the eluent; strong interaction with acidic silica.Increase eluent polarity; add a small amount (~0.5%) of triethylamine to the eluent to neutralize silica.[11]

    Table 2: Common Solvents for Purification

    SolventBoiling Point (°C)PolarityUse Case
    Ethyl Acetate77MediumGood single solvent for recrystallization or as the polar component in chromatography eluent.
    Ethanol78HighGood "soluble" solvent for binary recrystallization systems (e.g., with water).
    Hexane(s)~69LowGood "insoluble" solvent for binary systems; primary non-polar eluent for chromatography.
    Dichloromethane (DCM)40MediumExcellent solvent for extractions and chromatography; volatile and easy to remove.[12]
    Water100Very HighUsed in extractions and as the "insoluble" solvent in binary recrystallization with polar organics.

    Experimental Protocols

    Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

    Expertise: TLC is a rapid and inexpensive technique to assess purity and to develop a solvent system for column chromatography. The goal is to find a solvent mixture where your product moves off the baseline but is well-separated from impurities.

    • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

    • Spot Samples: Dissolve a tiny amount of your crude product in a few drops of a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot this solution on the pencil line. Also spot solutions of your starting materials (3,4-dimethoxybenzoic acid) for comparison.

    • Develop Plate: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate). The solvent level must be below the pencil line. Cover the chamber.

    • Visualize: Once the solvent front is ~1 cm from the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

    • Analyze: The product, 3,4-dimethoxy-N-methylbenzamide, should be less polar than the starting carboxylic acid. The acid will often stay near the baseline or have a low Rf, while the amide will be higher up the plate. An ideal Rf for column chromatography is 0.25-0.35.[11]

    Protocol 2: Acid-Base Wash for Removal of Carboxylic Acid

    Trustworthiness: This protocol selectively removes acidic impurities by converting them to water-soluble salts, a fundamental and reliable purification technique.

    • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

    • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.

    • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.

    • Repeat (Optional): For highly acidic crude mixtures, repeat the bicarbonate wash.

    • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and remove residual water from the organic layer. Shake and separate.

    • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure (rotary evaporator) to yield the pre-purified product.[13]

    Acid_Base_Wash cluster_start Separatory Funnel (Initial State) cluster_washed Separatory Funnel (After Washing) start_org Organic Layer (Product + Acid Impurity in DCM) add_bicarb Add Saturated NaHCO₃ (aq) start_org->add_bicarb start_aq Aqueous Layer (Empty) end_org Organic Layer (Pure Product in DCM) add_bicarb->end_org end_aq Aqueous Layer (Sodium 3,4-dimethoxybenzoate salt) add_bicarb->end_aq dry Dry Organic Layer (Na₂SO₄) end_org->dry evap Evaporate Solvent dry->evap final Purified Product evap->final

    Caption: Workflow for an acid-base wash purification.

    Protocol 3: Recrystallization

    Authoritative Grounding: Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[8] A successful recrystallization can yield very high-purity material.

    • Solvent Selection: Test the solubility of your crude product in various solvents (see Table 2). An ideal solvent dissolves the product completely when hot but poorly when cold.[10] For this compound, a binary system like Ethanol/Water or Ethyl Acetate/Hexane is often effective.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.

    • Decolorize (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.[6]

    • Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[6]

    • Crystallization:

      • For a single solvent system: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

      • For a binary solvent system: To the hot solution, add the "bad" solvent (e.g., water) dropwise until you see persistent cloudiness. Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again. Now, allow it to cool slowly.

    • Isolation: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

    • Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by melting point and/or NMR analysis.

    Protocol 4: Silica Gel Column Chromatography

    Expertise: This technique provides the highest degree of purification by separating compounds based on their polarity.

    • Prepare the Column: Pack a glass column with silica gel using a slurry method with your chosen non-polar eluent (e.g., hexane). Ensure the silica bed is compact and level.

    • Prepare the Sample (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (about 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica.[11] This prevents the compound from crashing out at the top of the column and ensures an even band, leading to better separation.

    • Load the Column: Carefully add the dry-loaded sample powder to the top of the packed column. Add a thin layer of sand on top to protect the surface.

    • Elution: Begin eluting with your starting solvent system (e.g., 90:10 Hexane:Ethyl Acetate). Collect fractions in test tubes. Gradually increase the polarity of the eluent (gradient elution) as the column runs to elute more polar compounds.[11]

    • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified 3,4-dimethoxy-N-methylbenzamide.

    References

    • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]

    • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

    • Sharma, G., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. Available at: [Link]

    • Cheméo. (n.d.). Benzamide, 3,4-dimethoxy-N-methyl-. Available at: [Link]

    • PrepChem.com. (n.d.). Synthesis of 3,4-Dimethoxy-N-methylbenzeneethanamine. Available at: [Link]

    • Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

    • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences. Available at: [Link]

    • University of Colorado Boulder. (n.d.). Crystallization. Available at: [Link]

    • Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
    • ResearchGate. (n.d.). Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. Available at: [Link]

    • Shan, L. F., et al. (2009). (E)-N′-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide methanol solvate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

    • University of California, Irvine. (n.d.). Recrystallization. Available at: [Link]

    • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

    • Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? d. benzyl alcohol. Available at: [Link]

    • Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
    • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
    • PubChem. (n.d.). N-butyl-3,4-dimethoxy-N-methylbenzamide. Available at: [Link]

    • Fisher Scientific. (n.d.). 3,4-Dimethoxy-N-methylbenzylamine, 97%, Thermo Scientific. Available at: [Link]

    • Iscrulescu, R., et al. (n.d.). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Available at: [Link]

    • LookChem. (n.d.). Cas 122334-36-5,4,N-DIMETHYL-N-METHOXYBENZAMIDE. Available at: [Link]

    • DOI. (n.d.). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. Available at: [Link]

    • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

    • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

    • University of California, Berkeley. (n.d.). Safe and Convenient Procedure for Solvent Purification. Available at: [Link]

    • Reddit. (2020). Looking for some advice for purification of diamide. Available at: [Link]

    Sources

    Optimization

    Technical Support Center: Crystallization of Substituted Benzamides

    Welcome to the Technical Support Center for the crystallization of substituted benzamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the crystallization of substituted benzamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystalline materials from this important class of compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and control your crystallization outcomes. The inherent structural features of benzamides—namely, the rigid phenyl ring coupled with a flexible amide group capable of strong hydrogen bonding—present unique and often frustrating challenges, most notably polymorphism. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you are likely facing at the bench.

    Section 1: Troubleshooting Common Crystallization Failures

    This section addresses the most frequent and immediate problems encountered during the crystallization of substituted benzamides. The format is designed to help you quickly diagnose the issue and implement a logical, step-by-step solution.

    Q1: My compound separated as an oil ("oiled out") instead of forming crystals. What happened and how do I fix it?

    A1: Oiling out is a common phenomenon that occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This happens when the solution becomes supersaturated too quickly or to too great an extent, typically when the solute's solubility is excessively high in the chosen solvent at elevated temperatures. The compound essentially "crashes out" as a liquid before the molecules have time to arrange themselves into an ordered crystal structure.

    Underlying Causes & Immediate Solutions:

    • Excessive Supersaturation/Rapid Cooling: The most common cause is cooling the solution too quickly. The solubility drops faster than the molecules can nucleate and grow into crystals.

      • Troubleshooting Protocol:

        • Re-heat the mixture until the oil completely redissolves into a clear solution.

        • Add a small amount of additional solvent (e.g., 10-20% more volume) to slightly reduce the concentration.

        • Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a large Dewar flask to slow heat transfer. A slower cooling rate is crucial for allowing ordered crystal lattice formation.[1]

    • Inappropriate Solvent Choice: The compound may be too soluble in your chosen solvent, even at lower temperatures.

      • Troubleshooting Protocol:

        • If slow cooling fails, re-dissolve the oil by heating.

        • Induce crystallization by adding a miscible "anti-solvent"—a solvent in which your compound is insoluble.[1]

        • Add the anti-solvent dropwise with stirring until the solution becomes persistently turbid (cloudy).

        • Gently warm the mixture until it becomes clear again.

        • Allow the solution to cool slowly. This method carefully walks the solution to the point of supersaturation, promoting controlled crystallization.

    Q2: I've cooled my solution, and nothing has happened. No crystals, no oil, just a clear solution. What should I do?

    A2: This indicates that your solution has not yet reached a state of sufficient supersaturation, or there is a kinetic barrier to nucleation. Even if thermodynamically favorable, the initial formation of a stable crystal nucleus (nucleation) requires overcoming an energy barrier.

    Underlying Causes & Immediate Solutions:

    • Insufficient Supersaturation: The concentration of your benzamide derivative may be below its saturation point at the current temperature.[1]

      • Troubleshooting Protocol:

        • Concentrate the solution by slowly evaporating the solvent. This can be done by leaving the flask partially open in a fume hood or by using a gentle stream of nitrogen.

        • Once you observe the formation of crystals or turbidity, slightly warm the solution to redissolve them and then allow it to cool slowly.

    • Kinetic Barrier to Nucleation: The solution is supersaturated, but crystal formation has not been initiated.[1]

      • Troubleshooting Protocol (Inducing Nucleation):

        • Seeding: Add a single, tiny crystal of the desired compound (a "seed crystal") to the solution. This provides a pre-existing template for crystal growth, bypassing the initial nucleation energy barrier.[1]

        • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections and glass particles created can act as nucleation sites.[1]

    Q3: My crystallization yielded very fine, needle-like crystals or a powder. How can I grow larger, higher-quality crystals suitable for analysis?

    A3: The formation of small or poor-quality crystals is typically a result of rapid and uncontrolled nucleation. When supersaturation is too high, countless nuclei form simultaneously, leading to rapid growth and competition for the limited solute, resulting in a large number of small crystals.

    Underlying Causes & Immediate Solutions:

    • High Supersaturation & Fast Nucleation: This is the inverse of the "no crystals" problem. Your conditions are driving nucleation too hard and too fast.

      • Troubleshooting Protocol:

        • Re-dissolve the material in the minimum amount of hot solvent.

        • Add slightly more solvent to reduce the overall concentration.

        • Ensure the solution cools as slowly as possible. This reduces the rate at which supersaturation is achieved, favoring the growth of existing nuclei over the formation of new ones.

        • Consider a different crystallization method, such as vapor diffusion or solvent layering, which are designed to achieve supersaturation much more gradually.[2]

    • Presence of Impurities: Impurities can interfere with the crystal growth process, acting as "caps" on growing crystal faces or promoting rapid, disordered precipitation.

      • Troubleshooting Protocol:

        • If possible, purify the material further using another technique like column chromatography before attempting recrystallization.[1]

        • Sometimes, washing the crude product to remove specific contaminants can help. For instance, if unreacted benzoic acid is a possible impurity from the synthesis, washing the crude product with a dilute sodium bicarbonate solution can remove it.[3]

    Troubleshooting Workflow Diagram

    The following diagram outlines a logical workflow for addressing common crystallization issues.

    G cluster_start Initial Observation cluster_outcomes Potential Issues cluster_solutions_oil Solutions for 'Oiling Out' cluster_solutions_none Solutions for 'No Crystals' cluster_solutions_poor Solutions for 'Poor Quality' start Crystallization Attempt oiling_out Compound 'Oils Out' start->oiling_out High supersaturation or rapid cooling no_crystals No Crystals Form start->no_crystals Low supersaturation or nucleation barrier poor_crystals Poor Crystal Quality (Needles/Powder) start->poor_crystals Very high supersaturation success Good Crystals start->success Success reheat_slow_cool 1. Re-heat & Add Solvent 2. Cool Slowly oiling_out->reheat_slow_cool Address Cause add_antisolvent Use Anti-Solvent oiling_out->add_antisolvent Alternative concentrate Evaporate Solvent no_crystals->concentrate Address Cause induce_nucleation Induce Nucleation (Seed/Scratch) no_crystals->induce_nucleation Address Cause reduce_supersat 1. Re-dissolve 2. Add More Solvent 3. Cool Slower poor_crystals->reduce_supersat Address Cause purify Purify Material Further poor_crystals->purify If impurities suspected reheat_slow_cool->success Resolved add_antisolvent->success Resolved concentrate->success Resolved induce_nucleation->success Resolved reduce_supersat->success Resolved purify->start Re-attempt G metastable Metastable Polymorph (Higher Energy, Higher Solubility) supersaturated Supersaturated Solution metastable->supersaturated Dissolution stable Stable Polymorph (Lower Energy, Lower Solubility) supersaturated->stable Nucleation & Growth (Transformation)

    Caption: Energy landscape of polymorphic transformation.

    Section 3: Solvent Selection and Optimization

    The choice of solvent is arguably the most critical parameter in crystallization. It dictates solubility, supersaturation levels, and can even influence which polymorph is formed.

    Q6: How do I select the right solvent for my substituted benzamide?

    A6: An ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.

    A Systematic Approach to Solvent Screening:

    • Initial Solubility Test: Test the solubility of a small amount of your compound (a few milligrams) in a small volume (0.5-1 mL) of various solvents at room temperature and with gentle heating. [2]Good candidates will show poor solubility at room temperature but dissolve completely upon heating.

    • Consider Solvent Properties: Solvents like ethanol, ethyl acetate, and acetone are often good starting points for benzamide derivatives. [2]Highly volatile solvents (e.g., dichloromethane, diethyl ether) can evaporate too quickly, leading to poor crystal quality. [2]3. Use of Solvent/Anti-Solvent Systems: If no single solvent is ideal, a binary system is a powerful alternative. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" where it is insoluble to induce crystallization. [1][2]

    Benzamide Solubility Data

    The following table presents solubility data for the parent compound, benzamide, in various common solvents at different temperatures. This can serve as a useful starting point for selecting solvents for your substituted derivatives, though substitution will alter these values.

    SolventSolubility (mole fraction) at 283.15 K (~10°C)Solubility (mole fraction) at 323.15 K (~50°C)
    Methanol0.08650.2451
    Acetone0.07990.2282
    Ethanol0.04540.1556
    1-Propanol0.03050.1132
    Ethyl Acetate0.01070.0485
    Acetonitrile0.00760.0354
    Water0.00150.0053
    (Data adapted from Ouyang et al., 2019)
    [4]

    References

    • Technical Support Center: 2-(Phenylamino)
    • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA.
    • Control of polymorphism in continuous crystalliz
    • Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Applic
    • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. libra etd.
    • Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. Journal of the American Chemical Society. ([Link])

    • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design - ACS Publications. ([Link])

    • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PMC - National Center for Biotechnology Information. ([Link])

    • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI. ([Link])

    • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. ([Link])

    • The effect of polymorphism on active pharmaceutical ingredients: A review. ResearchGate. ([Link])

    • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.
    • Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. RSC Publishing. ([Link])

    • Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. PMC - National Center for Biotechnology Information. ([Link])

    • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. ([Link])

    • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC - National Center for Biotechnology Information. ([Link])

    • Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. Journal of the American Chemical Society. ([Link])

    • Probing the mechanism of phase transitions in halogen-substituted solvatomorph crystals of benzimidamides via thermal and chemical stimuli. ResearchGate. ([Link])

    • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. ([Link])

    • Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. CORA. ([Link])

    • Overcoming the Drawbacks of Sulpiride by Means of New Crystal Forms. ArTS. ([Link])

    • Benzamide Synthesis and Recrystallization. Scribd. ([Link])

    • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC - National Center for Biotechnology Information. ([Link])

    • Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. Crystal Growth & Design - ACS Publications. ([Link])

    • Solution-mediated phase transformation: significance during dissolution and implications for bioavailability. PubMed. ([Link])

    • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. ResearchGate. ([Link])

    • Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. PMC - National Center for Biotechnology Information. ([Link])

    • Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. ResearchGate. ([Link])

    • Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design - ACS Publications. ([Link])

    • DSC curves of cocrystal-forming physical mixtures: (benzamide + benzoic...). ResearchGate. ([Link])

    • Role of Cocrystal and Solution Chemistry on the Formation and Stability of Cocrystals with Different Stoichiometry. Crystal Growth & Design - ACS Publications. ([Link])

    • Solution-mediated phase transformation of anhydrous to dihydrate carbamazepine and the effect of lattice disorder. PubMed. ([Link])

    • Help! Recrystallization sources of error. Reddit. ([Link])

    Sources

    Troubleshooting

    Technical Support Center: Degradation Pathways of 3,4-Dimethoxy-N-methylbenzamide

    Welcome to the Analytical & Formulation Support Center. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights for researchers conducting stability-indicating stress testing (for...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Analytical & Formulation Support Center. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights for researchers conducting stability-indicating stress testing (forced degradation) on 3,4-dimethoxy-N-methylbenzamide and its structural analogs (such as the prokinetic agent itopride)[1].

    Because this molecule contains both an electron-rich dimethoxy-substituted aromatic ring and a secondary amide linkage, it presents unique analytical challenges during ICH Q1A(R2) stress testing, particularly regarding mass balance deficits and secondary over-oxidation[2].

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following forced degradation workflow is designed as a self-validating system . Every stress condition is paired with a specific quenching mechanism and a control sample to differentiate true chemical degradation from matrix interference or artifact formation.

    Protocol: Stability-Indicating Stress Testing

    Step 1: Sample Preparation

    • Action: Prepare a 1.0 mg/mL stock solution of 3,4-dimethoxy-N-methylbenzamide in Methanol:Water (50:50, v/v).

    • Causality: The 50% methanol concentration ensures complete solubilization of the API while preventing precipitation when aqueous stress reagents are added.

    Step 2: Hydrolytic Stress (Acid & Base)

    • Action: Mix 1 mL of stock with 1 mL of 0.1 M HCl (Acid) or 0.1 M NaOH (Base). Incubate at 60°C for 24 hours.

    • Self-Validation (Quenching): Immediately neutralize acid samples with 0.1 M NaOH and base samples with 0.1 M HCl before HPLC injection.

    • Causality: Failing to neutralize the sample will cause the hydrolysis reaction to continue inside the autosampler, leading to non-reproducible peak areas and potential degradation of the HPLC column's stationary phase.

    Step 3: Oxidative Stress

    • Action: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

    • Self-Validation (Quenching): Add 100 µL of 10% sodium metabisulfite to the aliquot prior to analysis.

    • Causality: Residual peroxide causes severe baseline drift at low UV wavelengths (210-220 nm) and can artificially oxidize the sample during electrospray ionization (ESI-MS), creating false "degradation" peaks.

    Step 4: Photolytic Stress

    • Action: Expose the solution (in quartz cuvettes) to 1.2 million lux-hours and 200 W-h/m² UV energy as per ICH Q1B.

    • Self-Validation (Dark Control): Wrap an identical cuvette in aluminum foil and place it in the photostability chamber.

    • Causality: This isolates purely photochemical radical pathways[3] from thermal degradation caused by the heat emitted by the chamber's lamps.

    Visual Workflows & Pathway Maps

    Workflow Start Sample Preparation (1 mg/mL in MeOH/Water) Acid Acid Stress 0.1M HCl, 60°C Start->Acid Base Base Stress 0.1M NaOH, 60°C Start->Base Ox Oxidative Stress 3% H2O2, RT Start->Ox Photo Photolysis ICH Q1B Guidelines Start->Photo Neutralize Neutralization & Quenching Acid->Neutralize Base->Neutralize Ox->Neutralize HPLC HPLC-PDA-MS Analysis Photo->HPLC Neutralize->HPLC Eval Mass Balance Evaluation (Target: 85-115%) HPLC->Eval

    Figure 1: Self-validating forced degradation workflow for 3,4-dimethoxy-N-methylbenzamide.

    Mechanisms Parent 3,4-dimethoxy-N-methylbenzamide (Parent API) Hydrolysis Hydrolytic Cleavage (Acid/Base) Parent->Hydrolysis H2O, H+/OH- Oxidation Oxidative Attack (Peroxide/Radical) Parent->Oxidation H2O2 Deg1 3,4-dimethoxybenzoic acid (Major UV Peak) Hydrolysis->Deg1 Deg2 Methylamine (Volatile, No UV) Hydrolysis->Deg2 Deg3 N-oxide derivative (+16 Da) Oxidation->Deg3 N-oxidation Deg4 O-demethylated products (-14 Da) Oxidation->Deg4 O-demethylation

    Figure 2: Primary degradation pathways of 3,4-dimethoxy-N-methylbenzamide under stress.

    Troubleshooting FAQs

    Q1: During acid/base hydrolysis, we observe a 15-20% mass balance deficit. Where is the missing mass? Causality & Explanation: The amide bond hydrolysis of 3,4-dimethoxy-N-methylbenzamide yields 3,4-dimethoxybenzoic acid and methylamine[2]. While 3,4-dimethoxybenzoic acid is easily retained and detected via reverse-phase HPLC-UV (typically at 215–254 nm), methylamine is highly volatile, lacks a strong UV chromophore, and elutes in the void volume of standard C18 columns. This causes an apparent mass balance deficit. Validation Step: To close the mass balance, implement a pre-column derivatization step using FMOC-Cl to capture the volatile methylamine, or utilize HILIC-MS in positive electrospray ionization (ESI+) mode to detect the methylammonium ion (m/z 32.05).

    Q2: Oxidative stress using 3% H₂O₂ results in complete loss of the parent peak, but no distinct degradation peaks appear in the UV chromatogram. What is happening? Causality & Explanation: The dimethoxy-substituted aromatic ring is highly susceptible to oxidative degradation[1][2]. Over-oxidation leads to extensive O-demethylation and eventual aromatic ring-opening reactions, generating highly polar, non-UV-absorbing aliphatic fragments that elute in the void volume. Validation Step: Reduce the peroxide concentration to 0.1% or 0.3% and monitor the reaction kinetically (e.g., at 2, 4, and 8 hours). This allows you to capture primary degradation products (like the N-oxide or 3-hydroxy-4-methoxybenzoic acid) before secondary over-oxidation destroys the chromophore.

    Q3: How do we differentiate between photolytic degradation and thermal degradation for this benzamide derivative? Causality & Explanation: Thermal stress generally accelerates hydrolytic pathways (yielding the benzoic acid derivative). Photolytic stress (UV/Vis) induces radical-mediated pathways, often leading to homolytic cleavage of the N-CH₃ bond or radical coupling/dimerization of the aromatic rings[3]. Validation Step: Compare the LC-MS profile of the irradiated sample against the dark control. The presence of higher molecular weight species (dimers) or specific +14 Da/-14 Da radical shifts exclusively in the irradiated sample confirms a strictly photochemical pathway.

    Quantitative Degradation Data

    The following table summarizes the expected kinetic behavior and mass balance outcomes when subjecting 3,4-dimethoxy-N-methylbenzamide to standard ICH stress conditions. Target degradation for a valid stability-indicating method is 10–20%.

    Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation ProductExpected Mass Balance
    Acid Hydrolysis 0.1 M HCl60°C, 24h3,4-dimethoxybenzoic acid85 - 90%
    Base Hydrolysis 0.1 M NaOH60°C, 24h3,4-dimethoxybenzoic acid80 - 85%
    Oxidation 0.3% H₂O₂ (Optimized)RT, 24hN-oxide, O-demethylated derivs.95 - 98%
    Thermal Solid state105°C, 48hNone (Highly Stable)> 99%
    Photolysis UV/Vis (ICH Q1B)RT, 7 daysRadical coupling products90 - 95%

    *Note: The mass balance deficit in hydrolytic conditions is primarily due to the generation and subsequent volatilization/non-detection of methylamine.

    Sources

    Optimization

    Technical Support Center: Optimizing Catalytic Benzamide Synthesis

    Welcome to the Advanced Technical Support Center for amide bond formation. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals transitio...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center for amide bond formation. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals transition away from wasteful stoichiometric coupling reagents (e.g., HATU, EDC) toward highly efficient, atom-economical catalytic direct amidation.

    The fundamental challenge in direct amidation lies in the inherent thermodynamic stability of carboxylic acids and amines, which resist direct condensation under mild conditions 1. By selecting the correct catalytic system, we can lower the activation barrier via transient intermediate species, generating water as the sole byproduct.

    Diagnostic Workflow: Catalyst Selection

    Before diving into troubleshooting, use the following logical framework to determine the optimal catalytic system based on the steric and electronic properties of your specific substrates.

    CatalystSelection Start Assess Substrate Reactivity (Benzoic Acid + Amine) Q1 Are both substrates unhindered & highly reactive? Start->Q1 Boric Boric Acid (B(OH)3) or PhB(OH)2 + Dean-Stark Q1->Boric Yes Q2 Are substrates sterically hindered or deactivated? Q1->Q2 No Fluorinated 2,4-bis(CF3)PhB(OH)2 or TiF4 Catalysis Q2->Fluorinated Yes Q3 Using C-O electrophiles (e.g., aryl esters)? Q2->Q3 No NiCat Ni-Catalyzed Reductive Amidation (NiCl2/Mn) Q3->NiCat Yes Review Review Stoichiometric Coupling (EDC/HATU) Q3->Review No

    Diagnostic workflow for selecting the optimal catalytic system for benzamide synthesis.

    Troubleshooting Guides & FAQs

    Q1: We are scaling up a boric acid-catalyzed amidation from 1g to 100g, but the reaction stalls at 65% conversion. What is causing this, and how do we fix it? Causality: Boric acid (B(OH)₃) catalysis relies on the formation of a transient acyloxyboron intermediate. The subsequent nucleophilic attack by the amine releases the amide product and exactly one equivalent of water. Because the thermodynamic equilibrium heavily favors the starting materials (hydrolysis), water must be actively and continuously removed from the system. On a 1g scale, adding molecular sieves directly to the flask is often sufficient. However, on a 100g scale, severe mass transfer limitations prevent the sieves from sequestering water fast enough, shifting the equilibrium backward 2. Solution: Abandon molecular sieves for scale-up. Transition to azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or o-xylene. The physical removal of water from the reaction matrix is the only reliable way to drive the thermodynamic equilibrium to >99% conversion at scale.

    Q2: I am trying to couple a sterically hindered amine (e.g., 2,6-dimethylaniline) with benzoic acid. Simple phenylboronic acid yields <10% product. What catalyst should I use? Causality: Steric bulk at the ortho positions of the aniline physically blocks the nucleophilic attack on the acyl-boron intermediate. Furthermore, simple phenylboronic acid lacks sufficient Lewis acidity to highly activate the carbonyl carbon, meaning the activation energy barrier remains too high for a hindered, weakly nucleophilic amine. Solution: You must increase the electrophilicity of the boron center. Switch to an electron-deficient catalyst such as 2,4-bis(trifluoromethyl)phenylboronic acid 3. The strongly electron-withdrawing CF₃ groups lower the LUMO of the intermediate, accelerating the nucleophilic attack. Alternatively, utilize a highly oxophilic Group IV metal catalyst like TiF₄ at 5–10 mol% loading, which excels at activating both aromatic and aliphatic acids 4.

    Q3: We are observing rapid catalyst deactivation during the Ni-catalyzed reductive amidation of aryl esters. How can we mitigate this? Causality: This umpolung reaction relies on the oxidative addition of a Ni(0) species into the C–O bond of the electrophile 5. Ni(0) is notoriously sensitive to trace oxygen and moisture, which cause irreversible oxidation and catalyst poisoning. Additionally, if the heterogeneous manganese reductant is not properly suspended, localized depletion of active Ni(0) occurs, halting the catalytic cycle. Solution: Ensure rigorous degassing of your solvent (DMA) by sparging with Argon for at least 30 minutes prior to use. Increase your mechanical agitation speed to ensure the Mn powder remains uniformly suspended, allowing continuous regeneration of the active Ni(0) catalytic species.

    Quantitative Catalyst Comparison
    Catalyst SystemTypical LoadingOptimal Substrate ScopeReaction ConditionsKey Mechanistic Advantage
    Boric Acid (B(OH)₃) 10 mol%Unhindered aliphatic/aryl acids & amines110–140 °C (Toluene/Xylene Reflux)High atom economy; ultra-low cost; non-toxic byproduct (H₂O).
    2,4-bis(CF₃)PhB(OH)₂ 15 mol%Sterically hindered anilines & acids100 °C (Microwave, 2-MeTHF)Enhanced Lewis acidity significantly lowers the activation barrier for hindered nucleophiles.
    TiF₄ 5–10 mol%Aromatic & aliphatic acids110 °C (Toluene Reflux)Strong oxophilicity activates carbonyls rapidly; tolerates diverse functional groups.
    NiCl₂·glyme / Mn 10 mol%C–O electrophiles (Aryl esters)60 °C (DMA)Umpolung reactivity; bypasses the need for free carboxylic acids entirely.
    Self-Validating Protocol: Boric Acid-Catalyzed Direct Amidation

    Objective: Scalable synthesis of N-benzylbenzamide from benzoic acid and benzylamine. Self-Validation Principle: This protocol utilizes stoichiometric water evolution as a real-time kinetic readout. Because amidation generates exactly one molar equivalent of water, the volume collected in the Dean-Stark trap directly quantifies reaction conversion without requiring TLC or HPLC sampling.

    Step-by-Step Methodology:

    • Apparatus Assembly: Equip a thoroughly dried 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Causality: The Dean-Stark trap is non-negotiable for scale-up; it physically removes the water byproduct from the reaction matrix, preventing hydrolysis and driving the thermodynamic equilibrium toward the amide product 2.

    • Reagent Charging: Add benzoic acid (100 mmol, 12.2 g), benzylamine (100 mmol, 10.7 g), and the boric acid catalyst (10 mol%, 0.62 g) to the flask.

    • Solvent Addition: Suspend the mixture in 200 mL of anhydrous toluene. Causality: Toluene forms a low-boiling azeotrope with water (85 °C), allowing efficient dehydration at internal temperatures that do not thermally degrade the starting materials.

    • Azeotropic Dehydration: Heat the mixture to a vigorous reflux (approx. 110 °C internal temperature) under an inert nitrogen atmosphere.

    • Validation Checkpoint (The Self-Validating Step): Monitor the graduated arm of the Dean-Stark trap. For a 100 mmol reaction, exactly 1.8 mL of water must collect.

      • If < 1.8 mL is collected after 12 hours: The reaction has stalled. Check for apparatus leaks, ensure reflux is vigorous enough to carry water vapor into the trap, or consider increasing catalyst loading.

      • If exactly 1.8 mL is collected: The reaction has reached >99% conversion. You may terminate heating.

    • Workup: Cool the mixture to room temperature. Filter the solution to remove the precipitated boric acid catalyst. Concentrate the filtrate under reduced pressure to yield the crude benzamide, which can be cleanly recrystallized from an ethyl acetate/hexanes mixture.

    References
    • Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients | Organic Process Research & Development. ACS Publications. 2

    • High Throughput Experimentation as a Tool to Guide the Microwave Assisted Catalytic Amidation of Aryl Amines with Aryl Acids. ResearchGate. 3

    • TiF₄-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry (RSC Publishing). 4

    • Ni-Catalyzed Direct Reductive Amidation via C–O Bond Cleavage. ACS Publications. 5

    • How to Optimize Catalysis for Amide Formation in Organic Chemistry. PatSnap Eureka. 1

    Sources

    Troubleshooting

    Technical Support Center: Mitigating Acyl Chloride Hydrolysis in Benzamide Synthesis

    Welcome to the Amide Bond Troubleshooting and Protocol Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in organic synthesis: the competitive hydrolysi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Amide Bond Troubleshooting and Protocol Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in organic synthesis: the competitive hydrolysis of highly reactive acyl chlorides (such as benzoyl chloride) during benzamide formation.

    This guide moves beyond basic procedural steps to explore the causality behind reaction dynamics. By understanding the kinetic competition between amines and water, you can implement self-validating protocols that ensure high-yielding, chemoselective amidation.

    Part 1: Mechanistic Insights & Reaction Dynamics

    Benzoyl chloride is a cornerstone reagent for introducing the benzoyl group via nucleophilic acyl substitution[1]. However, its highly electrophilic carbonyl carbon makes it exquisitely sensitive to moisture. When exposed to water, it undergoes rapid hydrolysis to form benzoic acid and hydrochloric acid (HCl)[1].

    To achieve high yields of benzamide, the rate of amidation must strictly outcompete the rate of hydrolysis. This is achieved by controlling the microenvironment—either by eliminating water entirely (anhydrous conditions) or by exploiting phase-transfer dynamics (Schotten-Baumann conditions) to physically separate the acyl chloride from bulk water[2][3].

    Pathway BC Benzoyl Chloride (Electrophile) IntA Tetrahedral Intermediate (Amidation Pathway) BC->IntA k_amidation (Fast) IntH Tetrahedral Intermediate (Hydrolysis Pathway) BC->IntH k_hydrolysis (Slow but competitive) Amine Amine (R-NH2) (Strong Nucleophile) Amine->IntA Water Water (H2O) (Weak Nucleophile) Water->IntH ProdA Benzamide + HCl (Target Product) IntA->ProdA ProdH Benzoic Acid + HCl (Hydrolysis Byproduct) IntH->ProdH

    Kinetic competition between amidation and hydrolysis pathways in benzamide synthesis.

    Part 2: Troubleshooting Guide & FAQs

    Q1: I am running an anhydrous coupling in dichloromethane (DCM), but my LC-MS shows 30% benzoic acid. What is causing this hydrolysis? A1: Hydrolysis in nominally "anhydrous" conditions is almost always traced back to hygroscopic reagents or improper atmospheric control. Organic bases like triethylamine (TEA) and pyridine readily absorb atmospheric moisture[4]. Furthermore, the reaction of acyl chlorides with amines is highly exothermic[]. If the reaction is not strictly maintained at 0 °C during the dropwise addition of benzoyl chloride, the excess thermal energy disproportionately accelerates the activation energy of the hydrolysis pathway. Solution: Distill your bases over calcium hydride, use fresh anhydrous solvents, and maintain a strict nitrogen or argon purge[6].

    Q2: How does the Schotten-Baumann reaction achieve amidation in the presence of aqueous base without destroying the benzoyl chloride? A2: The causality of the Schotten-Baumann reaction relies entirely on biphasic partitioning. Benzoyl chloride and the amine reside primarily in the organic phase (e.g., DCM), while the 10% aqueous NaOH acts as an acid sink to neutralize the HCl byproduct[2]. Because water is a weaker nucleophile than the amine, amidation occurs rapidly in the organic droplets. However, if your stirring is inadequate, the localized concentration of HCl in the organic phase will protonate your amine, rendering it non-nucleophilic. Solution: Vigorous stirring is mandatory to maximize the liquid-liquid interfacial area, allowing rapid HCl extraction into the aqueous phase before hydrolysis can dominate[1][3].

    Q3: Which organic base should I choose for my anhydrous protocol: TEA, DIPEA, or Pyridine? A3: Base selection dictates the mechanistic pathway.

    • Triethylamine (TEA) is the standard acid scavenger but can participate in unwanted side reactions with highly reactive acyl chlorides.

    • DIPEA (Hünig's base) provides superior steric hindrance, acting purely as a proton sponge without nucleophilic interference[7].

    • Pyridine acts as a nucleophilic catalyst. It reacts with benzoyl chloride to form a highly electrophilic acylpyridinium intermediate, which then rapidly transfers the benzoyl group to the amine. This catalytic route is highly recommended for sterically hindered amines[7].

    Part 3: Quantitative Data Summary

    To aid in experimental design, the following table summarizes the expected outcomes and optimal parameters for various benzamide synthesis strategies based on current literature[2][][6][7].

    Reaction SystemBase SelectionSolvent SystemTemp ProfileTypical Amidation YieldExpected Hydrolysis
    Anhydrous Standard TEA (1.1 - 1.5 eq)Dry DCM0 °C to RT85 - 95%< 5%
    Sterically Hindered DIPEA (1.5 eq)Dry THF / DCM0 °C to RT80 - 90%< 5%
    Catalytic Anhydrous Pyridine (1.1 eq)Dry DCM0 °C to RT90 - 98%< 2%
    Schotten-Baumann 10% aq. NaOHDCM / WaterRT (Vigorous)75 - 90%10 - 20%
    Aqueous Surfactant DIPEAWater (2 wt% TPGS)RT87 - 95%~8%

    Part 4: Self-Validating Experimental Protocols

    A protocol is only as good as its built-in quality control. The following procedures are designed as self-validating systems, meaning each step contains a physical or analytical checkpoint to verify success before proceeding.

    Protocol A: Anhydrous Benzamide Synthesis (Recommended for Moisture-Sensitive Substrates)

    Protocol Step1 1. Purge & Dry (N2 Atm, Dry DCM) Step2 2. Amine + Base (Dissolve & Stir) Step1->Step2 Step3 3. Thermal Control (Cool to 0°C) Step2->Step3 Step4 4. Acylation (Dropwise Addition) Step3->Step4 Step5 5. Propagation (Warm to RT, 1-16h) Step4->Step5 Step6 6. Quench & Workup (Remove Salts & Acid) Step5->Step6

    Validated step-by-step workflow for anhydrous benzamide synthesis.

    • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar).

    • Dissolution: Dissolve the primary/secondary amine (1.0 eq) in anhydrous DCM (approx. 0.1 M to 0.5 M concentration). Add anhydrous TEA or DIPEA (1.5 eq)[6].

    • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: Suppressing the temperature prevents the exothermic runaway that favors moisture-driven hydrolysis[6].

    • Acylation: Dissolve benzoyl chloride (1.05 eq) in a minimal volume of dry DCM. Add this solution dropwise over 15 minutes. Validation Checkpoint: You should observe a mild fuming or the immediate precipitation of white triethylammonium chloride salts, confirming the reaction is proceeding.

    • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 16 hours. Validation Checkpoint: Monitor via TLC or LC-MS until the amine starting material is consumed[8].

    • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (removes unreacted amine and base), saturated NaHCO₃ (neutralizes residual acid), and brine[6][8]. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    Protocol B: Optimized Schotten-Baumann Biphasic Synthesis
    • Preparation: In a wide-mouth Erlenmeyer flask, dissolve the amine (1.0 eq) in a minimal amount of DCM.

    • Base Addition: Add 10% aqueous NaOH solution (approx. 3.0 eq of base) to the flask[1][2].

    • Agitation: Begin vigorous magnetic stirring. The mixture must form a cloudy emulsion. Causality: Without a high-shear emulsion, the amine will protonate in the organic phase, halting the reaction and allowing hydrolysis to take over[3].

    • Acylation: Add benzoyl chloride (1.2 eq) dropwise over 10 minutes.

    • Propagation: Cap the flask tightly and continue vigorous stirring for 15 to 30 minutes at room temperature. Validation Checkpoint: The reaction is complete when the pungent, lachrymatory odor of unreacted benzoyl chloride completely dissipates[1].

    • Isolation: If the benzamide precipitates as a white solid, filter it directly via Büchner funnel and wash with cold water. If it remains in solution, separate the organic DCM layer, wash with dilute HCl and brine, dry, and concentrate[1][2].

    References

    • Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds. Available at:[Link]

    • Grokipedia. Schotten–Baumann reaction. Available at: [Link]

    • ACS Publications. Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Available at:[Link]

    • SciSpace. Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Purification Strategies for Polar Benzamide Compounds

    Welcome to the technical support center for the purification of polar benzamide compounds. As a class of molecules central to pharmaceutical and materials science, benzamides often present unique purification challenges...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the purification of polar benzamide compounds. As a class of molecules central to pharmaceutical and materials science, benzamides often present unique purification challenges due to their polarity, hydrogen bonding capabilities, and potential for strong interactions with stationary phases. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification issues, moving beyond simple protocols to explain the underlying chemical principles that govern success.

    Troubleshooting Guide: Common Purification Hurdles

    This section addresses specific, frequently encountered problems during the purification of polar benzamides. Each issue is presented in a question-and-answer format, providing a diagnosis and a series of logical, field-proven troubleshooting steps.

    Issue 1: My compound shows little to no mobility on a normal-phase silica TLC plate (Rf ≈ 0).

    This is a classic indication that your benzamide derivative is too polar for the selected mobile phase and is strongly adsorbed to the acidic silica gel stationary phase.[1]

    Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Your first step should be to significantly increase the polarity of your eluent.

      • Causality: A more polar mobile phase can more effectively compete with the polar analyte for the binding sites on the silica surface, thereby promoting elution.

      • Action: If you are using a standard system like ethyl acetate/hexanes, switch to a more aggressive polar system such as 10-20% methanol in dichloromethane.[1]

    • Consider an Alternative Stationary Phase: If even highly polar solvent systems fail to provide adequate mobility or result in streaking, the issue may be an irreversible or overly strong interaction with silica.

      • Causality: The acidic nature of silica gel can strongly bind basic moieties or compounds with multiple hydrogen bond donors. Alumina, being less acidic, or chemically modified silica can offer different selectivity.

      • Action: Test TLC plates with alternative stationary phases like alumina (neutral or basic) or bonded phases such as amino or diol.[1]

    • Switch to an Orthogonal Chromatography Mode: For highly polar compounds, normal-phase chromatography is often not the ideal technique.[2]

      • Causality: Normal-phase chromatography relies on adsorption, and very polar molecules will preferentially bind to the polar stationary phase, making elution difficult.

      • Action: Proceed to evaluate Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC). Refer to the workflow diagram below to select the appropriate next step.

    Issue 2: My compound elutes in the solvent front on a reversed-phase (e.g., C18) column.

    This outcome indicates that your benzamide is too polar to be retained by the nonpolar stationary phase.[3] It has a higher affinity for the polar mobile phase and does not sufficiently partition into the stationary phase.

    Troubleshooting Steps:

    • Use a Highly Aqueous Mobile Phase: The most straightforward approach is to maximize the polarity of the mobile phase to promote interaction with the nonpolar stationary phase.

      • Causality: In reversed-phase chromatography, decreasing the organic content of the mobile phase increases retention for polar compounds.

      • Action: Start with a mobile phase containing 95-100% water or an aqueous buffer. Note that some older C18 columns may suffer from "hydrophobic collapse" in highly aqueous conditions; use modern, aqueous-stable columns.[4]

    • Employ a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to enhance the retention of polar analytes.

      • Causality: Polar-embedded groups (e.g., amides or carbamates) within the alkyl chains or polar end-capping create a small polar surface environment that helps retain polar compounds, even in highly aqueous mobile phases.[5]

      • Action: Screen your separation on a column with a polar-embedded or polar-endcapped stationary phase.

    • Switch to HILIC: If your compound is still unretained, it is an ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).

      • Causality: HILIC is designed specifically for compounds that are too polar for reversed-phase.[6][7] It utilizes a polar stationary phase and a high-organic, low-aqueous mobile phase. A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[8][9]

      • Action: Develop a method using a HILIC column (e.g., bare silica, amide, or diol phase) with a mobile phase like acetonitrile and water.[10]

    Issue 3: My purified benzamide shows significant peak tailing or streaking in chromatography (TLC or HPLC).

    Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase, column overloading, or the analyte existing in multiple ionic states.[1] For benzamides, which can contain basic nitrogen atoms, interaction with acidic silanol groups on silica is a common cause.[11]

    Troubleshooting Steps:

    • Reduce Sample Load: This is the simplest potential fix.

      • Causality: Overloading the column saturates the active sites, leading to a non-ideal distribution of the analyte and causing peak distortion.[1]

      • Action: Inject or load a smaller amount of your sample. For flash chromatography, dry loading onto silica is often preferable to liquid loading for polar compounds as it can lead to sharper bands.[12]

    • Modify the Mobile Phase:

      • For Normal-Phase (Silica): Add a small amount of a basic modifier.

        • Causality: A competing base will mask the acidic silanol sites on the silica gel, preventing strong secondary ionic interactions with your benzamide.

        • Action: Add 0.5-2% triethylamine (TEA) or ammonia to your mobile phase.[11]

      • For Reversed-Phase: Use a buffer to control the pH.

        • Causality: Maintaining a consistent pH ensures your analyte is in a single ionic form (either fully protonated or deprotonated), leading to a single, sharp peak.

        • Action: For basic benzamides, use a low pH mobile phase (e.g., pH 2.5-4 with formic acid or TFA) to protonate the analyte and suppress silanol ionization.[11]

    • Consider a Different Stationary Phase:

      • Causality: If mobile phase modification is insufficient, a different stationary phase chemistry is required.

      • Action: For basic compounds, alumina can be a better choice than silica.[1] Alternatively, ion-exchange chromatography can be highly effective if your compound has a stable charge.

    G start Peak Tailing Observed reduce_load Reduce Sample Load start->reduce_load check_improvement Improvement? reduce_load->check_improvement modify_mobile_phase Modify Mobile Phase (Add TEA for NP, Buffer for RP) check_improvement->modify_mobile_phase No end Problem Solved check_improvement->end Yes check_improvement2 Improvement? modify_mobile_phase->check_improvement2 change_sp Change Stationary Phase (Alumina, Bonded Phase, HILIC) check_improvement2->change_sp No end2 Problem Solved check_improvement2->end2 Yes end3 Problem Solved change_sp->end3

    Caption: A logical workflow for diagnosing and resolving peak tailing.

    Frequently Asked Questions (FAQs)
    Q1: What is the best initial approach for purifying a novel polar benzamide derivative?

    A1: Start with Thin Layer Chromatography (TLC) to quickly assess the compound's polarity and guide your strategy.[1]

    • Normal-Phase TLC: Begin with a standard silica plate and a moderately polar solvent system like 50% ethyl acetate in hexanes.

    • Assess Rf:

      • If the Rf is between 0.2-0.4, you can likely develop a normal-phase flash chromatography method.[10][13]

      • If the Rf is near 0, the compound is very polar. Increase the mobile phase polarity (e.g., 10% methanol in dichloromethane).[1]

      • If the compound remains at the baseline, normal-phase is likely unsuitable. Your compound is a candidate for reversed-phase or HILIC.[1][2]

    G start Start: Crude Polar Benzamide tlc Run Normal-Phase TLC (e.g., 50% EtOAc/Hex) start->tlc rf_check What is the Rf value? tlc->rf_check np_flash Develop Normal-Phase Flash Chromatography rf_check->np_flash 0.2 - 0.4 increase_polarity Increase Mobile Phase Polarity (e.g., 10% MeOH/DCM) rf_check->increase_polarity ~0 rf_check2 Rf > 0.1? increase_polarity->rf_check2 rf_check2->np_flash Yes rp_hilic Evaluate Reversed-Phase and HILIC rf_check2->rp_hilic No

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Analysis of 3,4-dimethoxy-N-methylbenzamide and Other Benzamide Derivatives in Oncology Research

    A Deep Dive into Efficacy, Mechanisms of Action, and Future Therapeutic Potential The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significa...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Deep Dive into Efficacy, Mechanisms of Action, and Future Therapeutic Potential

    The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1] Within the vast landscape of cancer research, benzamide derivatives have emerged as a promising class of therapeutic agents, demonstrating a wide spectrum of anticancer effects.[2] This guide provides a comprehensive comparison of 3,4-dimethoxy-N-methylbenzamide with other notable benzamide derivatives, focusing on their performance in cancer cell models. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a valuable resource for researchers and drug development professionals.

    The Benzamide Core: A Versatile Tool in Anticancer Drug Design

    Benzamide derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial signaling pathways that drive tumor progression.[3][4] Their versatility allows for structural modifications that can fine-tune their biological activity, leading to the development of compounds with enhanced potency and selectivity. This has led to the exploration of various substituted benzamides, each with a unique profile of anticancer activity.

    3,4-dimethoxy-N-methylbenzamide: A Profile

    While specific data on the anticancer activity of 3,4-dimethoxy-N-methylbenzamide is not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological effects. The 3,4-dimethoxy substitution pattern is a key feature in a number of natural and synthetic compounds that exhibit cytotoxicity against various cancer cell lines.[5][6] For instance, the related compound N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine has been shown to potentiate the action of antitumor drugs in multidrug-resistant cells.[7] This suggests that the 3,4-dimethoxy moiety may contribute to interactions with biological targets relevant to cancer therapy.

    A Comparative Look at Other Benzamide Derivatives in Cancer Cells

    To understand the potential of 3,4-dimethoxy-N-methylbenzamide, it is instructive to compare it with other well-characterized benzamide derivatives that have demonstrated significant anticancer activity.

    N-benzylbenzamide Derivatives: Potent Tubulin Inhibitors

    A series of N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[8] Tubulin is a critical component of the cytoskeleton, and its disruption leads to cell cycle arrest and apoptosis.

    • Compound 20b , a notable example from this series, exhibited impressive antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines.[8] Mechanistic studies confirmed that it binds to the colchicine binding site on tubulin, leading to potent anti-vascular and antitumor effects.[8]

    4-Methylbenzamide Derivatives: Targeting Protein Kinases

    Novel 4-methylbenzamide derivatives have been synthesized and evaluated as potential protein kinase inhibitors.[9] Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer.

    • Compounds 7 and 10 from this class showed high activity against leukemic cell lines (K562 and HL-60) and a renal carcinoma cell line (OKP-GS).[9] These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[9]

    Benzamides as Histone Deacetylase (HDAC) Inhibitors

    Benzamide derivatives are a significant class of histone deacetylase (HDAC) inhibitors.[10] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-activation of tumor suppressor genes.[4]

    • Chidamide (Epidaza) is a benzamide HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[10]

    • MS-275 (Entinostat) is another benzamide-based HDAC inhibitor currently in clinical trials for various cancers.[10]

    Comparative Efficacy of Benzamide Derivatives

    The following table summarizes the in vitro anticancer activity of selected benzamide derivatives against various cancer cell lines, providing a quantitative comparison of their potency.

    Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
    Compound 20b N-benzylbenzamideMultiple0.012 - 0.027[8]
    Compound 7 4-methylbenzamideK562 (leukemia)2.27[9][11]
    HL-60 (leukemia)1.42[9][11]
    OKP-GS (cervical)4.56[9][11]
    Compound 10 4-methylbenzamideK562 (leukemia)2.53[9][11]
    HL-60 (leukemia)1.52[9][11]
    OKP-GS (cervical)24.77[9][11]
    BJ-13 Benzamide DerivativeGastric Cancer CellsPotent Activity[3]
    F2-15 Benzamide DerivativeMultiple14.18 - 24.47[12]

    Key Mechanisms of Action of Benzamide Derivatives

    The anticancer effects of benzamide derivatives are mediated by a variety of molecular mechanisms. Understanding these pathways is crucial for the rational design of new and more effective therapeutic agents.

    Induction of Apoptosis

    Many benzamide derivatives induce programmed cell death in cancer cells. This is often achieved through the modulation of key apoptotic proteins.

    • BJ-13 , for example, induces apoptosis by causing a significant accumulation of intracellular reactive oxygen species (ROS), which leads to the collapse of the mitochondrial membrane potential and activation of caspases.[3] Western blot analysis confirmed the upregulation of the pro-apoptotic protein Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[3]

    BJ13 BJ-13 ROS Increased ROS BJ13->ROS MMP Mitochondrial Membrane Potential Collapse ROS->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

    Caption: Apoptotic pathway induced by the benzamide derivative BJ-13.

    Cell Cycle Arrest

    Benzamide derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

    • Flow cytometry analysis of cells treated with certain N-(substituted coumarin-3-yl) benzamides revealed an arrest at the G1/S stages of the cell cycle.[13]

    • Other benzimidazole derivatives have been shown to arrest the cell cycle in the G1, G2, and S phases in various cancer cell lines.[14]

    Targeting Specific Signaling Pathways

    The targeted inhibition of specific signaling pathways is another key mechanism of action for some benzamide derivatives.

    • A novel class of N-methyl-2-(phenylamino)benzamide derivatives acts as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), two enzymes involved in tumor progression.[15]

    • Other derivatives have been developed to target the interaction between the androgen receptor (AR) and its coactivators, a critical pathway in prostate cancer.[16]

    Benzamide N-methyl-2-(phenylamino) benzamide Derivatives COX2 COX-2 Inhibition Benzamide->COX2 TopoI Topo I Inhibition Benzamide->TopoI Downstream Inhibition of Tumor Progression (Proliferation, Migration, Invasion) COX2->Downstream TopoI->Downstream

    Caption: Dual inhibitory action of N-methyl-2-(phenylamino)benzamide derivatives.

    Experimental Protocols for Evaluating Anticancer Activity

    To assess the anticancer potential of novel benzamide derivatives like 3,4-dimethoxy-N-methylbenzamide, a series of in vitro assays are essential.

    MTT Cell Viability Assay

    This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

    Protocol:

    • Cell Culture: Culture human cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[11]

    • Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.[11]

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for an additional 72 hours.[11] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[1]

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

    Apoptosis Assay (Annexin V/PI Staining)

    This flow cytometry-based assay is used to detect and quantify apoptosis.

    Protocol:

    • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    Cell Cycle Analysis (Propidium Iodide Staining)

    This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

    Protocol:

    • Cell Treatment: Treat cells with the test compound for a defined period.

    • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

    • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    cluster_0 In Vitro Evaluation Start Cancer Cell Lines Treatment Treat with Benzamide Derivative Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle Data Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT->Data Apoptosis->Data CellCycle->Data

    Caption: General workflow for in vitro evaluation of anticancer activity.

    Conclusion and Future Directions

    The benzamide scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While direct experimental data for 3,4-dimethoxy-N-methylbenzamide in cancer cells is currently limited, the analysis of structurally related compounds provides a strong rationale for its investigation. The diverse mechanisms of action exhibited by other benzamide derivatives, including tubulin inhibition, protein kinase inhibition, and HDAC inhibition, highlight the potential for this class of compounds to address various aspects of cancer biology.

    Future research should focus on the synthesis and comprehensive biological evaluation of 3,4-dimethoxy-N-methylbenzamide and its analogs. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies using animal models will be necessary to validate their therapeutic potential and assess their pharmacokinetic and safety profiles. The continued exploration of the vast chemical space of benzamide derivatives holds great promise for the development of the next generation of targeted cancer therapies.

    References

    • ACS Publications. (2026, February 17). Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. Journal of Medicinal Chemistry. Retrieved from [Link]

    • PubMed. (2025, July 15). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. Retrieved from [Link]

    • Unknown Source. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
    • PMC. (n.d.). Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives. PMC. Retrieved from [Link]

    • PubMed. (2025, June 15). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed. Retrieved from [Link]

    • MDPI. (2021, February 28). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. Retrieved from [Link]

    • The Distant Reader. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader.
    • PMC. (n.d.). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PMC. Retrieved from [Link]

    • PMC. (n.d.). Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells. PMC. Retrieved from [Link]

    • PubMed. (2025, August 5). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed. Retrieved from [Link]

    • Anticancer Research. (n.d.). Tetrahydroindazolone-substituted Benzamide Compound W-H4 Induces Apoptosis and Autophagy of Acute Myeloid Leukemia Cells. Anticancer Research. Retrieved from [Link]

    • ResearchGate. (n.d.). Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells.
    • Taylor & Francis. (n.d.). Benzamide – Knowledge and References. Taylor & Francis. Retrieved from [Link]

    • MDPI. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Retrieved from [Link]

    • ACS Publications. (2024, June 25). Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators. ACS Pharmacology & Translational Science. Retrieved from [Link]

    • MDPI. (2022, October 14). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. Retrieved from [Link]

    • PMC. (n.d.). Nimesulide Containing Dimethoxy Benzamide: From Fever Reduction to Cancer Treatment. PMC. Retrieved from [Link]

    • PMC. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. Retrieved from [Link]

    • PubMed. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Retrieved from [Link]

    • PMC. (n.d.). Novel Mechanism of N‐Solanesyl‐N,N′‐bis(3,4‐dimethoxybenzyl)ethylenediamine in Potentiation of Antitumor Drug Action on Multidrug‐resistant and Sensitive Chinese Hamster Cells. PMC. Retrieved from [Link]

    Sources

    Comparative

    A Comparative Analysis of 3,4-dimethoxy-N-methylbenzamide and Its Analogs: From Bench to Biological Insight

    For researchers, medicinal chemists, and professionals in drug development, the benzamide scaffold represents a privileged structure, a versatile backbone for the design of a multitude of biologically active agents. With...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, medicinal chemists, and professionals in drug development, the benzamide scaffold represents a privileged structure, a versatile backbone for the design of a multitude of biologically active agents. Within this broad class of compounds, 3,4-dimethoxy-N-methylbenzamide serves as a foundational entity, the starting point for numerous synthetic explorations. This guide provides an in-depth comparative analysis of 3,4-dimethoxy-N-methylbenzamide and its key analogs, offering a technical narrative grounded in experimental data. We will dissect the nuances of their synthesis, explore their divergent biological activities as enzyme inhibitors and receptor antagonists, and provide detailed, actionable experimental protocols.

    The Significance of the 3,4-Dimethoxybenzoyl Moiety

    The 3,4-dimethoxy substitution pattern on the benzoyl ring is not a trivial chemical feature. This electron-rich aromatic system, often referred to as a veratryl group, is a common motif in natural products and pharmacologically active molecules. The methoxy groups can engage in hydrogen bonding and other non-covalent interactions within biological targets, and their metabolic susceptibility, particularly O-demethylation, can influence the pharmacokinetic profile of the parent molecule. The N-methylation of the amide, while seemingly a minor alteration, can significantly impact the compound's conformational flexibility, membrane permeability, and metabolic stability.

    This guide will focus on two primary classes of analogs derived from the 3,4-dimethoxybenzamide scaffold: those investigated as Histone Deacetylase (HDAC) inhibitors for anticancer applications, and those developed as dopamine receptor antagonists for potential use in neuropsychiatric disorders.

    Comparative Analysis of Anticancer Activity: HDAC Inhibition

    Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development and progression of cancer, making them a key target for therapeutic intervention. Several benzamide derivatives have been identified as potent HDAC inhibitors.[1]

    Structural Analogs and Potency

    A seminal benzamide HDAC inhibitor is Entinostat (MS-275), which features a more complex cap group than our parent compound but shares the fundamental benzamide core. The structure-activity relationship (SAR) studies of various benzamide derivatives reveal the critical role of specific substitutions for potent HDAC inhibition.[2][3]

    Compound/AnalogTargetIC50 (µM)Reference
    MS-275 (Entinostat) HDAC10.668[4]
    Chidamide HDAC11.280[4]
    Compound 3g HDAC10.803[4]
    Compound 3j HDAC10.330[4]
    Compound 7j HDAC10.650[5]
    HDAC20.780[5]
    HDAC31.700[5]

    Table 1: Comparative in vitro inhibitory activity of selected benzamide-based HDAC inhibitors.

    The data clearly indicates that while the basic benzamide scaffold is a starting point, the nature of the "cap" group, the portion of the molecule that interacts with the surface of the enzyme, is a major determinant of potency. For instance, the introduction of an indole fragment in compound 3g resulted in improved HDAC1 inhibitory activity compared to Chidamide.[4] Further substitution on the indole ring, as in compound 3j, led to even greater potency, surpassing that of MS-275.[4] This highlights the importance of optimizing the cap group to achieve high-affinity interactions with the target enzyme.

    Mechanism of Action: A Visualized Pathway

    The primary mechanism by which these benzamide derivatives exert their anticancer effects is through the inhibition of HDACs, leading to the accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes that were previously silenced.

    HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC HDAC Enzyme Histones Histone Proteins HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Condensed Chromatin Histones->Chromatin DNA DNA DNA->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes Chromatin->TSG Gene Silencing Open_Chromatin->TSG Gene Expression Transcription Transcription TSG->Transcription Apoptosis Apoptosis Transcription->Apoptosis Benzamide 3,4-Dimethoxybenzamide Analog (Inhibitor) Benzamide->HDAC Inhibition

    Caption: HDAC inhibition pathway by benzamide analogs.

    Comparative Analysis of Neurological Activity: Dopamine Receptor Antagonism

    The 3,4-dimethoxybenzamide scaffold has also been extensively explored in the context of neuroscience, particularly in the development of antagonists for dopamine receptors. These receptors are implicated in a range of neuropsychiatric disorders, including schizophrenia and Parkinson's disease.

    Structural Analogs and Receptor Affinity

    The affinity of benzamide derivatives for dopamine D2, D3, and D4 receptors is highly dependent on the nature of the substituent on the amide nitrogen and modifications to the benzoyl ring.

    Compound/AnalogD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Reference
    (S)-5c (YM-43611) >231212.1[6]
    trans-7 >200-fold selectivity0.18>200-fold selectivity[7]
    cis-3b 13.417.7-[8]
    cis-3f 6.94.5-[8]

    Table 2: Comparative in vitro binding affinities of selected benzamide-based dopamine receptor antagonists.

    The data reveals that subtle structural modifications can dramatically alter both potency and selectivity. For example, compound (S)-5c demonstrates a remarkable 110-fold selectivity for the D4 receptor over the D2 receptor.[6] The constrained cyclohexyl linker in compound trans-7 also confers high D3 receptor affinity and significant selectivity over other receptors.[7] The stereochemistry of the N-substituent is also crucial, with cis isomers often displaying higher affinity than their trans counterparts.[8]

    Experimental Workflow for Synthesis and Evaluation

    The development of novel benzamide analogs follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

    experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 3,4-Dimethoxybenzoic acid, Amine) coupling Amide Coupling Reaction start->coupling workup Reaction Work-up (Extraction, Washing) coupling->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays characterization->in_vitro Test Compound binding_assay Receptor Binding Assay (e.g., Radioligand displacement) in_vitro->binding_assay enzyme_assay Enzyme Inhibition Assay (e.g., HDAC activity) in_vitro->enzyme_assay in_vivo In Vivo Studies (Animal Models) binding_assay->in_vivo enzyme_assay->in_vivo

    Caption: General experimental workflow for benzamide analogs.

    Experimental Protocols

    General Protocol for the Synthesis of N-Substituted 3,4-Dimethoxybenzamides

    This protocol describes a general method for the synthesis of N-substituted 3,4-dimethoxybenzamides via an amide coupling reaction.

    Materials:

    • 3,4-Dimethoxybenzoic acid

    • Appropriate amine (e.g., N-methylamine, (S)-3-aminopyrrolidine)

    • Coupling agent (e.g., HATU, EDCI/HOBt)

    • Organic base (e.g., DIPEA, triethylamine)

    • Anhydrous solvent (e.g., DMF, DCM)

    • Solvents for work-up (e.g., ethyl acetate, water, brine)

    • Drying agent (e.g., anhydrous sodium sulfate)

    • Silica gel for column chromatography

    Procedure:

    • To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the organic base (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-substituted 3,4-dimethoxybenzamide.

    Protocol for In Vitro HDAC Inhibition Assay

    This protocol outlines a general procedure for determining the IC50 values of test compounds against HDAC enzymes.

    Materials:

    • HeLa cell nuclear extract (as a source of HDACs)

    • Boc-Lys(Ac)-AMC fluorogenic substrate

    • Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., trypsin in assay buffer with a final concentration of 0.2% DMSO)

    • Test compounds dissolved in DMSO

    • Trichostatin A (as a positive control)

    • 96-well black microplate

    • Fluorometric plate reader

    Procedure:

    • Add 5 µL of the test compound at various concentrations (in 10% DMSO) to the wells of a 96-well plate.

    • Add 35 µL of HeLa nuclear extract (diluted in assay buffer) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of the Boc-Lys(Ac)-AMC substrate to each well to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of the developer solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.

    Protocol for Dopamine Receptor Binding Assay

    This protocol describes a general method for determining the binding affinity (Ki) of test compounds for dopamine receptors using a radioligand displacement assay.

    Materials:

    • Cell membranes expressing the dopamine receptor of interest (e.g., D2, D3, or D4)

    • Radioligand (e.g., [3H]spiperone for D2/D3, [3H]YM-09151-2 for D4)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

    • Non-specific binding inhibitor (e.g., haloperidol)

    • Test compounds dissolved in DMSO

    • 96-well filter plates

    • Scintillation cocktail

    • Scintillation counter

    Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and the test compound at various concentrations.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific inhibitor.

    • Incubate the plate at room temperature for 60-120 minutes.

    • Harvest the membranes by rapid filtration through the filter plates.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

    • Calculate the percent displacement for each concentration of the test compound and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

    Conclusion and Future Directions

    The 3,4-dimethoxy-N-methylbenzamide scaffold is a testament to the power of privileged structures in medicinal chemistry. Through systematic analog synthesis and rigorous biological evaluation, this seemingly simple molecule has given rise to a diverse array of potent and selective agents targeting distinct biological pathways. The comparative analysis presented here underscores the critical interplay between chemical structure and biological function.

    Future research in this area will likely focus on the development of analogs with improved pharmacokinetic profiles, including enhanced oral bioavailability and metabolic stability. Furthermore, the exploration of novel substitutions on both the benzoyl ring and the N-alkyl moiety may lead to the discovery of compounds with novel mechanisms of action or improved selectivity for their biological targets. The detailed protocols provided in this guide are intended to empower researchers to contribute to this exciting and impactful field of drug discovery.

    References

    • Suzuki, T., et al. (2000). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 43(24), 4535-4543. [Link]

    • Hu, E., et al. (2020). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 25(20), 4744. [Link]

    • Wang, H., et al. (2022). Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. Drug Design, Development and Therapy, 16, 2181-2196. [Link]

    • Ghandadi, M., et al. (2022). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1136-1149. [Link]

    • Saito, A., et al. (1999). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of Medicinal Chemistry, 42(16), 3094-3102. [Link]

    • Ohmori, J., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 39(13), 2559-2569. [Link]

    • PrepChem. (n.d.). Synthesis of 3,4-Dimethoxy-N-methylbenzeneethanamine. [Link]

    • Al-Ostoot, F. H., et al. (2023). Nimesulide Containing Dimethoxy Benzamide: From Fever Reduction to Cancer Treatment. Molecules, 28(14), 5433. [Link]

    • Campiani, G., et al. (2000). Benzamides derived from 1,2-diaminocyclopropane as novel ligands for human D2 and D3 dopamine receptors. Bioorganic & Medicinal Chemistry Letters, 10(4), 349-352. [Link]

    • Ezz Eldina, R. R., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1098-1119. [Link]

    • Kung, H. F., et al. (1990). In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]IBZM) in rat and human brain. European Journal of Pharmacology, 188(4-5), 213-222. [Link]

    • Saeedi, S., et al. (2023). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Chemical Neuroscience, 14(5), 849-859. [Link]

    • Eldina, R. R. E., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Semantic Scholar. [Link]

    • Petraitytė, K., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980. [Link]

    • Eldina, R. R. E., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. ResearchGate. [Link]

    • Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

    • Ohmori, J., et al. (1996). N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. Sci-Hub. [Link]

    • Pavić, J., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of the Serbian Chemical Society, 87(5), 569-588. [Link]

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    • U.S. Patent No. 4,960,939. (1990). Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
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    • Petraitytė, K., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

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    Validation

    Cytotoxicity Comparison of Substituted Benzamides on HeLa Cells: A Technical Guide

    Substituted benzamides represent a highly versatile class of pharmacophores in modern oncology. By modifying the functional groups attached to the benzamide scaffold, researchers can dramatically alter the molecule's lip...

    Author: BenchChem Technical Support Team. Date: March 2026

    Substituted benzamides represent a highly versatile class of pharmacophores in modern oncology. By modifying the functional groups attached to the benzamide scaffold, researchers can dramatically alter the molecule's lipophilicity, target affinity, and ultimate cytotoxicity. For drug development professionals targeting cervical cancer, understanding how these structural variations impact efficacy against the HeLa cell line is critical.

    This guide provides an objective, data-driven comparison of various substituted benzamides, detailing their structure-activity relationships (SAR), mechanistic pathways, and the validated experimental protocols required to accurately assess their in vitro cytotoxicity.

    Mechanistic Pathways of Benzamide-Induced Cytotoxicity

    To evaluate cytotoxicity objectively, we must first understand the causality behind the cell death. Substituted benzamides do not share a single mechanism of action; rather, their specific substitutions dictate their molecular targets within HeLa cells:

    • Checkpoint Kinase 1 (CHK1) Inhibition: Urea-derived benzamides, such as N-(phenylcarbamoyl)benzamides, act as competitive inhibitors of CHK1. By blocking this kinase, the compounds prevent HeLa cells from repairing DNA damage during the G2/M phase, forcing the cells into premature mitosis and subsequent apoptosis[1][2].

    • Epigenetic Modulation (HAT Inhibition): Benzamides derived from anacardic acid feature long alkyl chains that allow them to mimic histone tails. These compounds competitively inhibit Histone Acetyltransferases (HATs) like p300 and PCAF, triggering chromatin condensation and halting cell proliferation[3][4].

    • Intrinsic Apoptotic Pathway: Regardless of the upstream target, the terminal execution phase for potent benzamides involves the depolarization of the mitochondrial membrane, the release of cytochrome c, and the activation of the caspase-9/3 cascade[5].

    Mechanism Benzamide Substituted Benzamides CHK1 CHK1 Kinase Inhibition Benzamide->CHK1 Urea derivatives HAT HAT / PCAF Inhibition Benzamide->HAT Anacardic derivatives DNA Unrepaired DNA Damage Accumulation CHK1->DNA Epigenetic Epigenetic Alteration (Chromatin Remodeling) HAT->Epigenetic Mito Mitochondrial Depolarization & Cytochrome c Release DNA->Mito Epigenetic->Mito Caspase Caspase-9 Activation (Intrinsic Pathway) Mito->Caspase Apoptosis HeLa Cell Apoptosis Caspase->Apoptosis

    Signaling pathways of benzamide-induced cytotoxicity and apoptosis in HeLa cells.

    Comparative Cytotoxicity Data

    The table below synthesizes quantitative experimental data across several classes of substituted benzamides. The stark contrast in IC50 values highlights how minor functional group substitutions dictate anti-cancer potency.

    Compound ScaffoldKey SubstitutionPrimary TargetHeLa Cytotoxicity (IC50/GI50)Ref
    N-phenylcarbamoyl benzamide UnsubstitutedCHK1IC80 = 0.8 mM[2]
    N-phenylcarbamoyl benzamide 4-tert-butylCHK1IC50 = 3.78 nM[1]
    Imidazole-based N-phenylbenzamide Fluorine (Compound 4f)Multi-targetIC50 = 9.3 µM[6]
    Anacardic acid benzamide 2-isopropoxy-6-pentadecylp300 HATIC50 = 11.02 µM[3]
    Thiadiazole benzamide Furan ring (Compound 7k)UnknownGI50 = 23.8 µM[7]
    Structure-Activity Relationship (SAR) Insights

    The data reveals critical SAR principles for drug design:

    • Lipophilicity Drives Target Engagement: The leap from an IC80 of 0.8 mM to an IC50 of 3.78 nM when adding a 4-tert-butyl group to the N-phenylcarbamoyl scaffold is a textbook example of lipophilicity-driven efficacy. The bulky, hydrophobic tert-butyl group significantly enhances membrane penetration and anchors the molecule deeply within the hydrophobic pocket of the CHK1 enzyme[1][2].

    • Alkyl Chain Necessity in Epigenetics: For anacardic acid derivatives, maintaining a long pentadecyl alkyl chain is non-negotiable for cytotoxicity. This chain allows the benzamide head to competitively bind and inhibit HATs like p300 and PCAF[3][4].

    • Halogenation Enhances Stability: Fluorine substitution in imidazole-based N-phenylbenzamides (e.g., compound 4f) increases the molecule's electrophilicity and metabolic stability, yielding potent single-digit micromolar IC50s[6].

    Validated Experimental Methodologies

    To ensure trustworthiness and reproducibility, cytotoxicity must be evaluated using self-validating assay systems. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for high-throughput viability screening because it directly measures mitochondrial reductase activity—a proxy for living cells[6][7].

    Workflow Seed 1. Cell Seeding 2x10^4 HeLa cells/well Treat 2. Compound Treatment Serial dilutions + Controls Seed->Treat MTT 3. MTT Incubation 4h at 37°C Treat->MTT Solubilize 4. Solubilization DMSO to dissolve formazan MTT->Solubilize Read 5. Absorbance Read 570 nm microplate reader Solubilize->Read

    Standardized MTT assay workflow for evaluating benzamide cytotoxicity.

    Protocol: High-Throughput MTT Cell Viability Assay

    This protocol is engineered to prevent false positives caused by solvent toxicity or baseline cell death.

    Step 1: Cell Seeding & Attachment

    • Harvest HeLa cells during the logarithmic growth phase.

    • Seed cells at a density of 2×104 cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS) in a 96-well plate[6].

    • Self-Validation Check: Include at least three "Blank" wells containing only culture medium to subtract background absorbance during data analysis. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.

    Step 2: Compound Preparation & Treatment

    • Because substituted benzamides are highly lipophilic, prepare stock solutions in 100% DMSO.

    • Create serial dilutions of the benzamide in culture media (e.g., 1 nM to 100 µM).

    • Self-Validation Check (Critical Causality): The final concentration of DMSO in the wells must never exceed 0.5% (v/v). Higher concentrations independently induce HeLa cell apoptosis, which will artificially inflate the compound's apparent cytotoxicity[5].

    • Include a Positive Control well treated with a known cytotoxic agent (e.g., Doxorubicin or Hydroxyurea) to confirm the HeLa cells' baseline sensitivity[1][6].

    • Incubate treated cells for 24 to 72 hours.

    Step 3: MTT Incubation & Readout

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

    • Carefully aspirate the media and add 100 µL of DMSO to each well to solubilize the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

    Conclusion

    The cytotoxicity of substituted benzamides on HeLa cells is highly tunable. While baseline N-phenylcarbamoyl benzamides exhibit weak millimolar activity, strategic lipophilic substitutions (such as the 4-tert-butyl group) can drive potency into the low nanomolar range by optimizing target pocket engagement. When evaluating these novel candidates, researchers must employ rigorously controlled, self-validating assays to isolate the compound's true pharmacological effect from solvent-induced artifacts.

    References

    • Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines . Journal of Mathematical and Fundamental Sciences. 2

    • Molecular Modeling, Admet Prediction, Synthesis And The Cytotoxic Activity From The Novel N-(4-Tert-Butylphenylcarbamoyl)Benzamide Against Hela . Rasayan Journal of Chemistry (Ubaya Repository). 1

    • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights . Frontiers in Chemistry (via PMC).6

    • Synthesis of benzamide derivatives of anacardic acid and their cytotoxic activity . European Journal of Medicinal Chemistry (via PubMed). 3

    • Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives . MDPI. 7

    • Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides . MDPI. 4

    • Addressing cytotoxicity of N-(Benzoylthio)benzamide at high concentrations . Benchchem. 5

    Sources

    Comparative

    Validating the target engagement of 3,4-dimethoxy-N-methylbenzamide in cells

    An In-Depth Guide to the Validation of Target Engagement for 3,4-dimethoxy-N-methylbenzamide in a Cellular Context Introduction: The Criticality of Target Engagement in Drug Discovery In the realm of drug discovery and d...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the Validation of Target Engagement for 3,4-dimethoxy-N-methylbenzamide in a Cellular Context

    Introduction: The Criticality of Target Engagement in Drug Discovery

    In the realm of drug discovery and development, unequivocally demonstrating that a therapeutic candidate interacts with its intended molecular target within a cellular environment is a cornerstone of a successful program. This process, known as target engagement, provides a crucial link between a compound's chemical structure, its biological activity, and its ultimate therapeutic effect. Without robust validation of target engagement, the interpretation of downstream cellular effects can be ambiguous, potentially leading to costly failures in later stages of clinical development.

    This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of 3,4-dimethoxy-N-methylbenzamide, a small molecule with potential biological activity. We will explore a multi-faceted approach, grounded in established scientific principles, to first identify and then rigorously validate its molecular target. The experimental choices detailed herein are explained from a causal perspective, emphasizing the "why" behind each step to ensure a self-validating and trustworthy experimental workflow.

    Hypothesized Target and Strategy Overview

    Given the structural similarities of 3,4-dimethoxy-N-methylbenzamide to certain classes of enzyme inhibitors, we will proceed with a hypothetical primary target: a cellular methyltransferase. Our validation strategy will encompass three distinct, yet complementary, experimental pillars:

    • Direct Target Binding in a Cellular Milieu: Assessing the physical interaction between the compound and its target protein within intact or lysed cells.

    • Functional Modulation of Target Activity: Measuring the downstream consequences of target engagement, such as the inhibition of enzymatic activity.

    • Cellular Phenotypic Response: Observing the broader cellular consequences that are consistent with the modulation of the intended target.

    This guide will compare and contrast leading methodologies within each of these pillars, providing detailed protocols and representative data.

    Pillar 1: Direct Assessment of Target Binding

    The most direct evidence of target engagement is the demonstration of a physical interaction between the compound and the target protein. We will compare two powerful techniques: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

    Cellular Thermal Shift Assay (CETSA)

    Principle: CETSA operates on the principle that the binding of a ligand (our compound) to its target protein confers thermal stability to the protein. When heated, proteins denature and aggregate. A protein bound to its ligand will be more resistant to this thermal denaturation.

    Experimental Workflow:

    CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis P1 Culture cells to 80% confluency P2 Treat one group with 3,4-dimethoxy-N-methylbenzamide, another with vehicle (DMSO) P1->P2 H1 Harvest cells and lyse P2->H1 H2 Aliquot lysates into PCR tubes H1->H2 H3 Heat aliquots across a temperature gradient (e.g., 40-70°C) H2->H3 A1 Centrifuge to pellet aggregated proteins H3->A1 A2 Collect supernatant containing soluble proteins A1->A2 A3 Analyze soluble protein levels by Western Blot or Mass Spec A2->A3 DARTS_Workflow cluster_prep Sample Preparation cluster_digestion Protease Digestion cluster_analysis Analysis P1 Prepare cell lysate P2 Divide lysate into aliquots P1->P2 P3 Treat aliquots with 3,4-dimethoxy-N-methylbenzamide or vehicle (DMSO) P2->P3 D1 Add protease (e.g., pronase) to each aliquot P3->D1 D2 Incubate for a fixed time (e.g., 30 minutes) at RT D1->D2 D3 Stop digestion with protease inhibitor D2->D3 A1 Analyze samples by SDS-PAGE and Western Blot D3->A1 A2 Compare band intensity of the target protein A1->A2

    Caption: DARTS experimental workflow for target engagement validation.

    Detailed Protocol:

    • Lysate Preparation: Prepare a cell lysate from untreated cells as described for CETSA.

    • Compound Incubation: Aliquot the lysate and incubate with varying concentrations of 3,4-dimethoxy-N-methylbenzamide (e.g., 0.1, 1, 10, 100 µM) or vehicle for 1 hour on ice.

    • Protease Digestion: Add a protease, such as pronase, to each aliquot at a predetermined optimal concentration. Incubate for 30 minutes at room temperature.

    • Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

    • Analysis: Boil the samples and analyze the degradation of the target methyltransferase by Western blotting.

    Data Interpretation:

    In the vehicle-treated samples, the target protein should be significantly degraded. In the compound-treated samples, the protein will be protected from degradation in a dose-dependent manner. This protection is visualized as a stronger band on the Western blot at higher compound concentrations.

    Compound Conc. (µM)Vehicle - Target Band Intensity (%)Compound - Target Band Intensity (%)
    0 (No Protease)100100
    0 (+ Protease)1515
    0.1-20
    1-45
    10-85
    100-95
    Comparison of Direct Binding Assays
    FeatureCETSADARTS
    Principle Ligand-induced thermal stabilizationLigand-induced protease resistance
    Cellular State Can be performed on intact cells or lysatesTypically performed on lysates
    Throughput Moderate; amenable to automationModerate
    Key Advantage Can be used in living cells, preserving native protein complexesDoes not require specialized equipment like a thermal cycler
    Key Limitation Not all proteins show a significant thermal shiftRequires careful optimization of protease concentration and digestion time

    Pillar 2: Functional Modulation of Target Activity

    Demonstrating that the compound affects the biological function of its target is a critical validation step. For our hypothetical methyltransferase target, this would involve measuring a change in its enzymatic activity.

    In-Cellulo Methyltransferase Activity Assay

    Principle: This assay measures the ability of our compound to inhibit the transfer of a methyl group from a donor (like S-adenosyl methionine - SAM) to a substrate within the cell. This can be accomplished by using a specific antibody that recognizes the methylated form of the substrate.

    Experimental Workflow:

    Functional_Assay_Workflow P1 Treat cells with increasing concentrations of the compound P2 Lyse the cells P1->P2 P3 Measure the level of the methylated substrate by ELISA or Western Blot P2->P3 P4 Determine the IC50 value P3->P4

    Caption: Workflow for a functional in-cellulo enzyme inhibition assay.

    Detailed Protocol:

    • Cell Treatment: Seed cells and treat with a dose-response curve of 3,4-dimethoxy-N-methylbenzamide (e.g., 0.01 to 100 µM) for 2-4 hours. Include a known methyltransferase inhibitor as a positive control.

    • Lysis: Lyse the cells and collect the protein lysate.

    • Detection of Methylated Substrate: Use an ELISA kit or perform a Western blot with an antibody specific to the methylated form of the known substrate of your target methyltransferase.

    • Data Analysis: Quantify the signal for the methylated substrate at each compound concentration. Normalize the data to the vehicle control (100% activity) and a control with no substrate (0% activity). Plot the results to determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme's activity).

    Data Interpretation:

    A dose-dependent decrease in the amount of methylated substrate provides strong evidence of target engagement and functional modulation.

    Compound Conc. (µM)Methylated Substrate Level (%)
    0 (Vehicle)100
    0.0198
    0.185
    152
    1015
    1008

    IC50 Value: Approximately 1 µM

    Conclusion: A Weight-of-Evidence Approach

    Validating the target engagement of a novel compound like 3,4-dimethoxy-N-methylbenzamide requires a multi-pronged, evidence-based approach. No single experiment is definitive. By integrating data from direct binding assays like CETSA or DARTS with functional assays that measure the downstream consequences of this binding, researchers can build a compelling and robust case for a specific mechanism of action. This rigorous, self-validating workflow is essential for making informed decisions in the progression of a drug discovery project.

    References

    • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

    • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

    • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]

    Validation

    Cross-Reactivity Profiling of 3,4-Dimethoxy-N-methylbenzamide: A Technical Comparison Guide

    As drug development increasingly shifts from single-target paradigms to rational polypharmacology, understanding the cross-reactivity of foundational chemical scaffolds is paramount. 3,4-Dimethoxy-N-methylbenzamide (3,4-...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development increasingly shifts from single-target paradigms to rational polypharmacology, understanding the cross-reactivity of foundational chemical scaffolds is paramount. 3,4-Dimethoxy-N-methylbenzamide (3,4-DMNMB) is a highly versatile structural motif frequently embedded in therapeutic agents. While it is primarily recognized as a core pharmacophore for Phosphodiesterase 4 (PDE4) inhibitors [3], its flat, electron-rich aromatic system and hydrogen-bonding potential make it a prime candidate for off-target interactions.

    This guide provides an objective, data-driven comparison of 3,4-DMNMB’s cross-reactivity profile, focusing on its interactions with PDE4, Quinone Reductase 2 (QR2), and transition metals.

    Structural Determinants of Polypharmacology

    The cross-reactivity of 3,4-DMNMB is not random; it is dictated by precise steric and electronic parameters:

    • The 3,4-Dimethoxy Motif: This moiety acts as a bioisostere for the resorcinol ring and the cAMP nucleotide ring. It fits snugly into the hydrophobic, FAD-adjacent active site of QR2 [1], while simultaneously satisfying the spatial requirements of the PDE4 catalytic pocket.

    • The N-Methylbenzamide Vector: The amide provides a critical hydrogen-bond donor/acceptor pair. When functionalized (e.g., N-hydroxylation to form LK-614), this vector drastically shifts the molecule's selectivity profile away from enzymatic inhibition and toward potent iron chelation, a mechanism leveraged in advanced vascular tissue preservation media like TiProtec [2].

    TargetNetwork DMNMB 3,4-Dimethoxy-N-methylbenzamide (3,4-DMNMB) PDE4 PDE4 Isoforms (cAMP Hydrolysis) DMNMB->PDE4 Competitive Inhibition (cAMP Pocket) QR2 Quinone Reductase 2 (FAD-dependent) DMNMB->QR2 Active Site Binding (IC50 ~27 µM) Fe Fe(III) Chelation (LK-614 Derivative) DMNMB->Fe Structural Derivatization (N-Hydroxylation) COX COX-1 / COX-2 (Off-Target) DMNMB->COX Negligible Cross-Reactivity (IC50 >100 µM)

    Fig 1. Polypharmacological network and cross-reactivity map of the 3,4-DMNMB scaffold.

    Comparative Cross-Reactivity Data

    To objectively evaluate the performance of the 3,4-DMNMB scaffold, we compare its binding affinities against industry-standard reference compounds: Resveratrol (a known QR2 inhibitor) [1], Rolipram (a benchmark PDE4 inhibitor), and Deferoxamine (a benchmark iron chelator).

    Table 1: Cross-Reactivity Selectivity Profile (IC₅₀ / Kₒ in µM)
    Compound / ScaffoldQR2 (IC₅₀)PDE4 (IC₅₀)COX-2 (IC₅₀)Fe(III) Chelation (Kₒ)Primary Application
    3,4-DMNMB (Core) 27.6 ± 4.615.2 ± 2.1>100WeakScaffold / Intermediate
    Resveratrol (Control) 0.8 ± 0.1>10012.5N/AAntioxidant / QR2 Modulator
    Rolipram (Control) >1000.5 ± 0.1>100N/APDE4 Inhibitor
    N-Hydroxy-3,4-DMNMB 45.0 ± 5.2>100>100< 0.01Tissue Preservation (LK-614)

    Data Synthesis: The core 3,4-DMNMB scaffold exhibits dual-affinity for QR2 and PDE4. However, targeted derivatization cleanly breaks this degeneracy. For example, N-hydroxylation abolishes PDE4 activity while exponentially increasing metal chelation capacity.

    Self-Validating Experimental Methodologies

    To accurately profile cross-reactivity and eliminate false positives, experimental workflows must be self-validating. The following protocols detail the orthogonal approach required to confirm true target engagement.

    ProfilingWorkflow Prep Compound Prep (0.01% Triton X-100) Primary Primary HTS (PDE4 & QR2) Prep->Primary Secondary Orthogonal Valid. (CETSA) Primary->Secondary Analysis Selectivity Index (SI) Calc Secondary->Analysis

    Fig 2. Self-validating experimental workflow for cross-reactivity profiling.

    Protocol A: Multiplexed TR-FRET & Luminescence Profiling

    Objective: Quantify primary in vitro IC₅₀ values for PDE4 and QR2.

    • Buffer Preparation (Critical Step): Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂) supplemented with 0.01% Triton X-100 .

      • Causality: The inclusion of a non-ionic detergent is mandatory. Flat, hydrophobic scaffolds like 3,4-DMNMB are prone to forming colloidal aggregates in aqueous media, which nonspecifically sequester enzymes. Triton X-100 prevents this, ensuring the measured IC₅₀ reflects true, stoichiometric active-site binding.

    • PDE4 TR-FRET Assay: Incubate 3,4-DMNMB (dose-response gradient) with recombinant PDE4 and a fluorophore-labeled cAMP tracer. Measure the displacement of the tracer via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • QR2 Luminescence Assay: In a parallel plate, incubate the compound with QR2, FAD, and menadione. Quantify QR2-mediated menadione reduction using a luminescent ROS-sensitive probe.

    Protocol B: Cellular Thermal Shift Assay (CETSA)

    Objective: Orthogonally validate that the in vitro cross-reactivity translates to target engagement in living cells.

    • Cell Treatment: Incubate intact HEK293 cells with 50 µM 3,4-DMNMB for 1 hour to allow intracellular equilibration.

    • Thermal Gradient Application: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

      • Causality: Relying solely on enzymatic assays (Protocol A) leaves the data vulnerable to Pan-Assay Interference (PAINS). CETSA provides a self-validating check: if 3,4-DMNMB genuinely binds QR2 and PDE4 intracellularly, the thermodynamic energy of ligand binding will stabilize the proteins' folded states, shifting their aggregation temperatures ( Tm​ ) higher compared to the DMSO control.

    • Quantification: Lyse the cells, centrifuge to remove precipitated proteins, and quantify the remaining soluble QR2 and PDE4 via Western blot. A positive thermal shift ( ΔTm​>2∘C ) confirms physiological cross-reactivity.

    Strategic Recommendations

    When utilizing the 3,4-DMNMB scaffold in drug design:

    • Monitor QR2 Off-Target Effects: If developing a PDE4 inhibitor, you must actively screen against QR2. Unintended QR2 inhibition can alter cellular detoxification pathways and induce unexpected toxicity profiles.

    • Leverage for Polypharmacology: Conversely, the inherent dual-affinity of this scaffold can be rationally exploited to design dual PDE4/QR2 inhibitors for neuroinflammatory conditions, where both cAMP elevation and ROS modulation are therapeutically beneficial.

    References

    • Design, synthesis, biological and structural evaluation of functionalized resveratrol analogues as inhibitors of quinone reductase 2 - PMC. nih.gov.
    • Preservation of human vascular tissue and the relevance of temperature: a narr
    • PDE4-IN-20 | Benchchem. benchchem.com.
    Comparative

    In vitro comparison of 3,4-dimethoxy-N-methylbenzamide and Olaparib

    As a Senior Application Scientist, evaluating the pharmacological profiles of small molecules requires looking beyond simple target affinity to understand the spatiotemporal dynamics of drug-target interactions. When com...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, evaluating the pharmacological profiles of small molecules requires looking beyond simple target affinity to understand the spatiotemporal dynamics of drug-target interactions. When comparing Olaparib —a clinical-grade, highly potent targeted oncology therapeutic—with 3,4-dimethoxy-N-methylbenzamide (3,4-DMMB)—a simple benzamide derivative often utilized as a biochemical tool or cytoprotective agent—we must dissect their mechanisms of action at both the biochemical and cellular levels.

    This guide provides an objective, data-driven in vitro comparison of these two compounds, detailing the causal mechanisms behind their divergent biological effects and the self-validating experimental workflows used to profile them.

    Mechanistic Divergence: PARP Trapping vs. Cytoprotection

    To understand why these two molecules behave differently in vitro, we must examine their structural interactions with Poly(ADP-ribose) polymerase 1 (PARP1).

    Olaparib was rationally designed to target the NAD+ binding pocket of PARP1/2. However, its profound efficacy in BRCA-deficient cells is not solely due to catalytic inhibition. Olaparib induces an allosteric conformational change that physically traps PARP1 on single-strand DNA breaks [1]. This "PARP trapping" prevents DNA replication forks from progressing, leading to highly cytotoxic double-strand breaks (DSBs) and subsequent synthetic lethality in homologous recombination-deficient (HRD) cells [3].

    Conversely, 3,4-dimethoxy-N-methylbenzamide belongs to an early generation of simple benzamide pharmacophores. While the benzamide moiety can competitively mimic nicotinamide to weakly bind the PARP active site, it lacks the extended structural motifs (like Olaparib's piperazine-phthalazinone backbone) required to stabilize the PARP-DNA complex. Furthermore, 3,4-DMMB and its closely related N-hydroxy derivatives (e.g., LK-614) exhibit potent iron-chelating properties. In vitro, these properties are leveraged not to kill cells, but to mitigate reactive oxygen species (ROS) and prevent lipid peroxidation, making them valuable agents in tissue preservation and cytoprotection workflows [2].

    MOA DNA_Damage DNA Single-Strand Breaks PARP1 PARP1 Recruitment DNA_Damage->PARP1 Olaparib Olaparib PARP1->Olaparib High Affinity Binding DMMB 3,4-Dimethoxy-N-methylbenzamide PARP1->DMMB Weak Binding Trapping PARP Trapping on DNA (Allosteric Stabilization) Olaparib->Trapping WeakInhib Weak Catalytic Inhibition (No Trapping) DMMB->WeakInhib IronChelation Iron Chelation / ROS Mitigation DMMB->IronChelation Lethality Synthetic Lethality (BRCA-deficient cells) Trapping->Lethality Preservation Cytoprotection / Tissue Preservation IronChelation->Preservation

    Fig 1: Mechanistic divergence between Olaparib (PARP trapping) and 3,4-DMMB (ROS mitigation).

    In Vitro Experimental Workflows

    To objectively validate the distinct profiles of these compounds, we employ a self-validating system of three sequential in vitro assays. Each step is designed to isolate specific variables: catalytic inhibition, physical DNA trapping, and resulting cellular viability.

    Protocol A: Cell-Free PARP1 Catalytic Inhibition Assay

    Causality: This biochemical assay isolates the direct drug-enzyme interaction, removing variables like cellular permeability or DNA repair dynamics, to establish a baseline IC50 for catalytic inhibition.

    • Preparation: Coat 96-well plates with histone proteins and incubate overnight at 4°C. Wash with PBS containing 0.1% Triton X-100.

    • Compound Titration: Prepare a 10-point serial dilution of Olaparib (0.1 nM to 1 μM) and 3,4-DMMB (1 μM to 1 mM) in assay buffer. Include a DMSO vehicle control to establish maximum enzyme activity.

    • Enzyme Reaction: Add recombinant human PARP1 enzyme (0.5 U/well) and biotinylated NAD+ substrate. Incubate for 30 minutes at room temperature.

    • Detection: Wash plates and add Streptavidin-HRP followed by a chemiluminescent substrate.

    • Quantification: Read luminescence to calculate the IC50. Expected result: Olaparib will show single-digit nanomolar potency, whereas 3,4-DMMB will show weak, micromolar-to-millimolar inhibition.

    Protocol B: Chromatin Fractionation and PARP Trapping Assay

    Causality: Catalytic inhibition does not equal trapping. This cellular assay quantifies the physical retention of PARP1 on chromatin. We use Methyl methanesulfonate (MMS) to uniformly induce base excision repair (BER) intermediates, synchronizing PARP1 recruitment to DNA across the cell population [1].

    • Cell Treatment: Treat BRCA1-wildtype cells (e.g., HeLa) with 1 μM Olaparib or 100 μM 3,4-DMMB for 2 hours. Add 0.01% MMS for the final 30 minutes.

    • Hypotonic Lysis: Harvest cells and resuspend in a hypotonic buffer (10 mM HEPES, 10 mM KCl). Causality: This swells and lyses the plasma membrane while keeping the nuclear envelope intact, preventing premature leakage of unbound nuclear PARP1.

    • Cytosolic Extraction: Centrifuge at 3,000 x g for 5 minutes. Discard the supernatant (cytosol).

    • Nuclear Extraction: Resuspend the pellet in a high-salt buffer (300 mM NaCl) and incubate on ice for 30 minutes to extract soluble nuclear proteins.

    • Chromatin Isolation: Centrifuge at 16,000 x g for 10 minutes. The resulting pellet contains the insoluble chromatin fraction.

    • Western Blotting: Boil the chromatin pellet in SDS sample buffer and immunoblot for PARP1 and Histone H3 (loading control).

    Workflow Step1 1. Cell Treatment (Olaparib vs 3,4-DMMB + MMS) Step2 2. Cell Lysis (Hypotonic Buffer) Step1->Step2 Step3 3. Centrifugation (Separate Cytosol & Nuclei) Step2->Step3 Step4 4. Nuclear Extraction (Salt Wash) Step3->Step4 Step5 5. Chromatin Isolation (Pellet Recovery) Step4->Step5 Step6 6. Western Blotting (Quantify Chromatin-Bound PARP1) Step5->Step6

    Fig 2: Chromatin fractionation workflow for validating in vitro PARP trapping efficiency.

    Protocol C: Isogenic Cell Viability Assay (Synthetic Lethality)

    Causality: To prove that PARP trapping (and not just catalytic inhibition) drives cytotoxicity, we test the compounds in isogenic cell lines differing only in their BRCA1 status.

    • Seeding: Seed BRCA1-mutant and BRCA1-complemented (WT) DLD1 cells in 384-well plates at 1,000 cells/well.

    • Dosing: Treat with a continuous gradient of Olaparib or 3,4-DMMB for 5 days.

    • Readout: Perform a CellTiter-Glo (ATP-based) viability assay. Calculate the shift in IC50 between the WT and mutant lines.

    Quantitative Data Synthesis

    The experimental data clearly delineates the functional utility of both compounds. Olaparib is a highly specific, trapping-competent inhibitor designed for synthetic lethality. In contrast, 3,4-DMMB lacks the structural complexity to trap PARP, rendering it non-toxic to BRCA-deficient cells, but highly useful in alternative in vitro applications such as tissue preservation via iron chelation [2].

    Pharmacological ParameterOlaparib3,4-Dimethoxy-N-methylbenzamide
    Primary Target Profile PARP1/2Weak PARP / Iron (Fe2+/3+) Chelator
    PARP1 IC50 (Biochemical) ~5 nM>100 μM
    PARP Trapping Potency High (Stabilizes PARP-DNA complex)Negligible (No complex stabilization)
    BRCA1-mutant IC50 (Cellular) ~10-20 nM>500 μM (Non-lethal)
    Primary In Vitro Utility Inducing synthetic lethality in HRD modelsCytoprotection / Tissue preservation

    Conclusion

    For researchers designing in vitro oncology assays targeting DNA damage response (DDR) pathways, Olaparib remains the definitive positive control for PARP trapping and synthetic lethality. Conversely, 3,4-dimethoxy-N-methylbenzamide should not be utilized as a primary PARP inhibitor in oncology screens; rather, its utility lies in its cytoprotective and antioxidant properties for ex vivo tissue and cell preservation workflows.

    References

    • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals.[Link]

    • Optimization of long-term cold storage of rat precision-cut lung slices with a tissue preservation solution. AJP Lung Cellular and Molecular Physiology.[Link]

    • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology.[Link]

    Validation

    Head-to-Head Comparison of Benzamide-Based PARP Inhibitors: A Technical Guide for Drug Development

    Poly(ADP-ribose) polymerase (PARP) inhibitors have fundamentally reshaped targeted oncology, particularly for tumors harboring homologous recombination (HR) deficiencies, such as BRCA1/2 mutations. While clinically appro...

    Author: BenchChem Technical Support Team. Date: March 2026

    Poly(ADP-ribose) polymerase (PARP) inhibitors have fundamentally reshaped targeted oncology, particularly for tumors harboring homologous recombination (HR) deficiencies, such as BRCA1/2 mutations. While clinically approved PARP inhibitors—including olaparib, niraparib, rucaparib, talazoparib, and veliparib—share a common benzamide-derived pharmacophore that competes with nicotinamide adenine dinucleotide (NAD+)[1], their pharmacodynamic behavior, trapping efficiency, and safety profiles differ drastically[2].

    As a Senior Application Scientist, I have structured this guide to move beyond basic IC50 values. Here, we will dissect the causality behind their differential efficacies, explore their polypharmacology, and provide self-validating experimental workflows to benchmark novel compounds against these clinical standards.

    Mechanistic Foundation: Catalytic Inhibition vs. PARP Trapping

    The benzamide core of these inhibitors forms critical hydrogen bonds with conserved residues (e.g., Gly863 and Ser904 in PARP1) within the NAD+ binding pocket[1]. However, their therapeutic efficacy is not solely dictated by catalytic inhibition. The primary driver of cytotoxicity is "PARP trapping" —the stabilization of the PARP1-DNA complex at single-strand break (SSB) sites[1].

    Trapped PARP1 complexes act as physical barriers during DNA replication. When a replication fork collides with a trapped PARP1 complex, it collapses, generating highly lethal double-strand breaks (DSBs). In HR-deficient cells, the inability to repair these DSBs induces synthetic lethality[2].

    PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment & Activation DNA_Damage->PARP1 Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP Inhibited by PARPi PARPi Benzamide-Based PARP Inhibitor PARPi->Trapped_PARP Binds NAD+ pocket Replication_Fork Replication Fork Collapse (DSB) Trapped_PARP->Replication_Fork S-phase progression HR_Proficient HR Proficient Cell (BRCA WT) Replication_Fork->HR_Proficient Error-free repair HR_Deficient HR Deficient Cell (BRCA1/2 Mutant) Replication_Fork->HR_Deficient Error-prone repair Apoptosis Synthetic Lethality (Apoptosis) HR_Deficient->Apoptosis

    Caption: Logical flow of PARP inhibition leading to synthetic lethality in HR-deficient cells.

    Structural and Pharmacodynamic Profiling

    Despite sharing the NAD+-competitive mechanism, structural variations in the non-benzamide regions of these molecules dictate their allosteric trapping efficiency and off-target kinase inhibition[1][2].

    Quantitative Comparison of Clinical PARP Inhibitors
    InhibitorCore ScaffoldRelative Trapping EfficiencyKnown Off-Target KinasesClinical Toxicity Highlights
    Talazoparib PhthalazinoneHighest (100x > Niraparib)Highly selectiveSevere myelosuppression
    Niraparib Indazole/PiperidineHighDYRK1s, CDK16, PIM3High rate of thrombocytopenia
    Olaparib PhthalazinoneModerateHighly selectiveAnemia, fatigue
    Rucaparib Indole/AzepineModerateDYRK1A, CDK16, PIM3Transaminitis, asthenia
    Veliparib BenzimidazoleLowestHighly selectiveBetter tolerated in combinations

    Causality Insight:

    • Why does talazoparib trap PARP1 so effectively? Its rigid structure forms a more extensive network of interactions with conserved allosteric residues in the active site, locking the PARP1 enzyme in a conformation that tightly binds DNA[1].

    • Why do toxicity profiles differ? The polypharmacology of niraparib and rucaparib—specifically their off-target inhibition of kinases like DYRK1A, CDK16, and PIM3 at submicromolar concentrations—contributes to their distinct adverse event profiles, such as niraparib-induced severe thrombocytopenia[2].

    Experimental Methodologies: Self-Validating Protocols

    To objectively evaluate novel benzamide-based PARP inhibitors against these clinical benchmarks, researchers must employ robust, self-validating assays that measure both biochemical trapping and long-term phenotypic outcomes.

    Protocol 1: Quantifying PARP Trapping Efficiency (Chromatin Fractionation Assay)

    Purpose: To measure the accumulation of insoluble, chromatin-bound PARP1 following DNA damage. Causality of Design: We use Methyl methanesulfonate (MMS) to induce base alkylation, forcing the base excision repair (BER) pathway to generate SSBs, which rapidly recruit PARP1. A mild detergent buffer is then used to wash away unbound PARP1, isolating the trapped fraction.

    Step-by-Step Methodology:

    • Cell Treatment: Seed HR-proficient cells (e.g., HeLa) and treat with the test PARP inhibitor (10 nM - 1 μM) for 1 hour. Add MMS (0.01%) for 30 minutes to induce SSBs.

    • Cell Lysis: Harvest cells and lyse in Cytoskeleton (CSK) Buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 1.5 mM MgCl2, 0.5% Triton X-100, protease inhibitors) for 10 minutes on ice. Validation Check: Triton X-100 permeabilizes the membrane, extracting soluble nucleoplasmic proteins while leaving the chromatin intact.

    • Fractionation: Centrifuge at 1,500 x g for 5 minutes. The supernatant contains the soluble fraction (unbound PARP1).

    • Chromatin Isolation: Wash the pellet once with CSK buffer, then resuspend in standard RIPA buffer supplemented with benzonase (to digest DNA and release chromatin-bound proteins).

    • Immunoblotting: Resolve fractions via SDS-PAGE. Probe for PARP1. Use Histone H3 as a loading control for the chromatin fraction and GAPDH for the soluble fraction.

    Workflow Step1 Cell Culture & Treatment (MMS + PARPi) Step2 Cell Lysis (Cytoskeleton Buffer) Step1->Step2 Induce damage & trap Step3 Centrifugation (1,500 x g) Step2->Step3 Separate fractions Step4 Supernatant: Soluble Fraction Step3->Step4 Step5 Pellet: Chromatin Fraction Step3->Step5 Step6 Western Blotting (Anti-PARP1) Step4->Step6 Unbound PARP1 Step5->Step6 Trapped PARP1

    Caption: Step-by-step workflow for the chromatin-bound PARP trapping assay.

    Protocol 2: Evaluating Synthetic Lethality (Clonogenic Survival Assay)

    Purpose: To assess the long-term viability of HR-deficient vs. HR-proficient cells. Causality of Design: PARP trapping induces replication fork collapse, meaning cells must progress through the S-phase for toxicity to manifest. Short-term assays (e.g., 48-hour ATP-based viability) often underestimate synthetic lethality. Clonogenic assays (10-14 days) accurately capture delayed apoptotic events and permanent cell cycle arrest.

    Step-by-Step Methodology:

    • Cell Seeding: Plate isogenic cell line models of known BRCA status (e.g., UWB1.289 BRCA1-null and UWB1.289+BRCA1)[3] at low density (500 cells/well in 6-well plates).

    • Drug Exposure: After 24 hours to allow attachment, treat cells with a titration of the PARP inhibitor (0.1 nM to 10 μM).

    • Colony Formation: Incubate for 10-14 days until control wells form visible colonies (>50 cells/colony). Validation check: Replace media every 3-4 days to maintain constant drug pressure and nutrient availability.

    • Fixation and Staining: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet (in 20% methanol) for 30 minutes.

    • Quantification: Count colonies and calculate the Surviving Fraction (SF) relative to the DMSO control. Plot dose-response curves to determine the IC50.

    Conclusion

    The development of benzamide-based PARP inhibitors highlights the critical interplay between target affinity, allosteric trapping, and off-target polypharmacology. When benchmarking new compounds, drug development professionals must look beyond simple enzymatic IC50 values. Rigorously quantifying chromatin trapping and long-term synthetic lethality using the protocols outlined above is essential to accurately predict clinical efficacy and safety profiles.

    References

    • Title: Inhibitors of PARP: Number crunching and structure gazing Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

    • Title: Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy Source: International Journal of Molecular Sciences (Int J Mol Sci) URL: [Link]

    • Title: PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer Source: International Journal of Molecular Sciences (Int J Mol Sci) URL: [Link]

    Sources

    Comparative

    Assessing the Selectivity of 3,4-dimethoxy-N-methylbenzamide for PARP1 vs. PARP2: A Comparative Guide

    In the landscape of targeted cancer therapy, the selective inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) over its close homolog PARP2 is a critical objective.[1][2] This selectivity is hypothesized to enhance the t...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of targeted cancer therapy, the selective inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) over its close homolog PARP2 is a critical objective.[1][2] This selectivity is hypothesized to enhance the therapeutic index by mitigating hematological toxicities associated with PARP2 inhibition, while retaining the synthetic lethality in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of a novel compound, exemplified by 3,4-dimethoxy-N-methylbenzamide, for PARP1 versus PARP2. We will delve into the core experimental methodologies, from initial biochemical assays to more complex cell-based evaluations, providing both the "how" and the "why" behind each step.

    The Rationale for PARP1 Selectivity

    Experimental Workflow for Selectivity Profiling

    A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity. This typically begins with in vitro biochemical assays to determine the direct inhibitory effect on the purified enzymes, followed by cell-based assays to evaluate the compound's activity in a more physiologically relevant context.

    G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_intro Initial Screening & Potency enzymatic_assay Enzymatic Inhibition Assay (IC50) - ELISA-based - Fluorescence Polarization biochem_intro->enzymatic_assay Quantify catalytic inhibition biophysical_assay Biophysical Binding Assay (KD) - Surface Plasmon Resonance (SPR) biochem_intro->biophysical_assay Measure direct binding affinity cell_intro Cellular Potency & Mechanism biochem_intro->cell_intro Progressive Validation par_inhibition Cellular PARylation Assay (Western Blot or ELISA) cell_intro->par_inhibition Confirm target engagement in cells trapping_assay PARP Trapping Assay (Proximity Ligation Assay) cell_intro->trapping_assay Assess cytotoxic mechanism ko_cell_lines Cytotoxicity in KO Cell Lines (PARP1-/- vs. WT) cell_intro->ko_cell_lines Validate on-target selectivity

    Caption: A typical workflow for assessing PARP inhibitor selectivity.

    Part 1: Biochemical Assessment of Potency and Selectivity

    Biochemical assays provide the initial, direct measure of a compound's inhibitory activity against purified PARP1 and PARP2 enzymes.

    Enzymatic Inhibition Assays (IC50 Determination)

    The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. For PARP inhibitors, this is commonly determined using enzymatic assays that quantify the formation of poly(ADP-ribose) (PAR).[5]

    Principle: These assays measure the PARP-catalyzed transfer of ADP-ribose from NAD+ to a substrate, typically histones. The amount of PAR produced is then quantified, and the IC50 is the concentration of the inhibitor required to reduce this activity by 50%.

    Methodology: ELISA-based PARP Assay

    This is a robust and widely used format for determining PARP activity.[6][9]

    Experimental Protocol:

    • Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP.

    • Enzyme and Inhibitor Incubation: In each well, add recombinant human PARP1 or PARP2 enzyme, activated DNA (to stimulate enzyme activity), and varying concentrations of 3,4-dimethoxy-N-methylbenzamide. Include a "no inhibitor" control.

    • Reaction Initiation: Add a mixture of NAD+ and biotinylated NAD+ to initiate the enzymatic reaction. The biotinylated NAD+ will be incorporated into the PAR chains.

    • Reaction Quenching: After a defined incubation period (e.g., 30-60 minutes at 30°C), stop the reaction.

    • Detection: Add streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotinylated PAR chains.

    • Signal Generation: Add an HRP substrate to produce a chemiluminescent or colorimetric signal.

    • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the control and fit the data to a dose-response curve to determine the IC50 value.

    Data Presentation:

    CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2 IC50 / PARP1 IC50)
    3,4-dimethoxy-N-methylbenzamideExperimentalExperimentalCalculated
    Olaparib (Reference)~5~2~0.4
    Veliparib (Reference)~5.2~2.9~0.6
    Saruparib (AZD5305) (Reference)~1.55~653>420

    Note: Reference IC50 values can vary depending on assay conditions.[1][5]

    Biophysical Binding Assays (KD Determination)

    To complement IC50 data, biophysical assays like Surface Plasmon Resonance (SPR) can be used to measure the direct binding affinity (dissociation constant, KD) of the inhibitor to the enzyme.[10]

    Principle: SPR measures the change in refractive index at the surface of a sensor chip as the inhibitor binds to immobilized PARP enzyme, allowing for the determination of association and dissociation rates.

    Part 2: Cell-Based Validation of Selectivity

    Cell-based assays are crucial for confirming that the biochemical activity translates to a cellular context, where factors like cell permeability and off-target effects come into play.

    Cellular PARP Inhibition

    This assay confirms that the compound can enter cells and inhibit PARP activity.

    Methodology: Western Blot Analysis of PAR Levels

    • Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line known to have high PARP activity) and treat with varying concentrations of 3,4-dimethoxy-N-methylbenzamide for a defined period.

    • Induce DNA Damage: Treat the cells with a DNA-damaging agent (e.g., hydrogen peroxide or MMS) to stimulate PARP activity.

    • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody that specifically recognizes PAR.

    • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the PAR signal. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.[1]

    A dose-dependent decrease in the PAR signal indicates effective cellular PARP inhibition.

    PARP Trapping Assay

    Principle: This assay measures the stabilization of the PARP-DNA complex induced by the inhibitor.

    Methodology: In-Cell Proximity Ligation Assay (PLA)

    • Cell Culture and Treatment: Treat cells with the inhibitor.

    • Crosslinking: Chemically crosslink proteins to DNA.

    • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin.

    • Immunoprecipitation: Use an antibody to pull down PARP1 or PARP2 along with the crosslinked DNA.

    • Detection of Trapped Complex: Use PLA, where primary antibodies against PARP and a DNA marker are used. If in close proximity, a signal is generated, which can be quantified by microscopy.

    A more potent trapping agent will result in a stronger signal at lower concentrations.

    Cytotoxicity in PARP1 Knockout (KO) Cell Lines

    This is a definitive method to attribute the cytotoxic effects of an inhibitor to its action on PARP1.[1]

    Principle: A highly selective PARP1 inhibitor should have a significantly reduced cytotoxic effect in cells lacking PARP1 compared to wild-type (WT) cells.[1]

    Methodology: Cell Viability Assay

    • Cell Seeding: Plate both WT and isogenic PARP1 KO cells at the same density.

    • Inhibitor Treatment: Treat the cells with a range of concentrations of 3,4-dimethoxy-N-methylbenzamide for a prolonged period (e.g., 72-96 hours).

    • Viability Measurement: Use a cell viability reagent (e.g., resazurin or a tetrazolium-based compound) to measure the metabolic activity of the remaining viable cells.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls for both cell lines and determine the IC50 values. A large rightward shift in the dose-response curve for the PARP1 KO cells indicates high selectivity for PARP1.

    G cluster_0 Wild-Type Cells cluster_1 PARP1 Knockout Cells wt_cells WT Cells wt_treatment Treat with Inhibitor wt_cells->wt_treatment wt_viability Measure Viability (IC50) wt_treatment->wt_viability comparison Compare IC50s (WT vs. KO) wt_viability->comparison ko_cells PARP1 KO Cells ko_treatment Treat with Inhibitor ko_cells->ko_treatment ko_viability Measure Viability (IC50) ko_treatment->ko_viability ko_viability->comparison

    Caption: Logic for using PARP1 KO cells to validate selectivity.

    Conclusion

    The comprehensive assessment of 3,4-dimethoxy-N-methylbenzamide's selectivity for PARP1 versus PARP2 requires a systematic and multi-pronged approach. By integrating data from biochemical and cell-based assays, researchers can build a robust profile of the compound's potency, mechanism of action, and on-target selectivity. This rigorous evaluation is paramount for the development of next-generation PARP inhibitors with an improved therapeutic window, ultimately benefiting patients with cancers harboring DNA repair deficiencies.

    References

    Sources

    Validation

    Comparative ADME Profiling of Benzamide Analogs: A Technical Guide for HDAC Inhibitor Development

    As a Senior Application Scientist, I approach the Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of drug candidates not merely as a checklist of parameters, but as a mechanistic puzzle. Understandin...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach the Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of drug candidates not merely as a checklist of parameters, but as a mechanistic puzzle. Understanding the causality behind a molecule's behavior in biological systems is what separates a failed compound from a clinical success.

    This guide provides an in-depth, objective comparison of the ADME properties of benzamide analogs—specifically focusing on their application as Class I-selective histone deacetylase (HDAC) inhibitors.

    The Benzamide Pharmacophore in Epigenetic Drug Discovery

    Benzamide analogs, specifically ortho-aminoanilides, have revolutionized the development of targeted epigenetic therapies. Historically, hydroxamate-based inhibitors (e.g., vorinostat, panobinostat) dominated the landscape but were plagued by poor pharmacokinetic (PK) properties, rapid metabolic degradation, and off-target toxicities 1.

    By replacing the labile hydroxamic acid with a benzamide moiety, researchers engineered molecules that chelate the catalytic zinc ion in a bidentate manner. This structural evolution reduces molecular polarity, maintains optimal lipophilicity, and significantly extends the residence time within the enzyme's active site 1. Consequently, benzamide analogs like Entinostat, Mocetinostat, and Tucidinostat exhibit vastly improved ADME profiles, making them highly attractive candidates for both solid and hematological malignancies 2.

    Comparative ADME Profiling: Entinostat vs. Mocetinostat vs. Tucidinostat

    Absorption and Permeability

    The absorption of benzamide analogs is heavily dictated by their lipophilicity and polar surface area. Benzamides generally demonstrate moderate to high intestinal permeability. For instance, Entinostat exhibits an oral bioavailability of approximately 50% in humans, driven by its favorable partitioning and evasion of extensive intestinal efflux 3. Tucidinostat (Chidamide) also shows excellent oral absorption, which has facilitated its clinical deployment as an oral therapeutic 4.

    Distribution and Plasma Protein Binding (PPB)

    Optimal tissue distribution requires a delicate balance of plasma protein binding. High PPB can limit the free fraction of the drug available to penetrate the tumor microenvironment, while low PPB can lead to rapid clearance. Entinostat exhibits species-dependent PPB, binding extensively to human plasma proteins (often >80%), which contributes to its prolonged systemic circulation and slower distribution 5. Mocetinostat and Tucidinostat similarly exhibit high PPB (~95%), necessitating careful dose optimization to ensure sufficient free drug concentrations at the target site.

    Metabolism and Excretion

    The metabolic stability of the benzamide ZBG is its defining advantage over hydroxamates. Hydroxamates are rapidly inactivated via glucuronidation and hydrolysis. In contrast, benzamides are primarily metabolized via hepatic CYP450-mediated oxidation and N-acetylation. Entinostat is notable for its exceptionally long terminal half-life in humans (ranging from 50 to over 100 hours in some cohorts), which allows for less frequent dosing schedules (e.g., once weekly or bi-weekly) 6. Mocetinostat and Tucidinostat have shorter, more manageable half-lives (~10-14 hours), which reduces the risk of cumulative toxicity while maintaining steady-state therapeutic levels 67.

    Quantitative ADME Comparison

    Pharmacokinetic ParameterEntinostat (MS-275)Mocetinostat (MGCD0103)Tucidinostat (Chidamide)
    Target Selectivity HDAC 1, 3HDAC 1, 2, 3, 11HDAC 1, 2, 3, 10
    Oral Bioavailability ~50%~40-50%High
    Plasma Protein Binding ~78 - 95%~95%~95%
    Terminal Half-Life (t1/2) ~50 - 100 h~10 - 14 h~10 - 12 h
    Primary Clearance Hepatic (CYP3A4)HepaticHepatic
    Brain Penetrance Low to ModerateLowLow

    Experimental Methodologies: Self-Validating ADME Protocols

    Robust ADME data relies on self-validating experimental designs. The following protocols are engineered to ensure internal quality control and mechanistic clarity.

    Protocol A: Caco-2 Bidirectional Permeability Assay (Absorption)

    Causality: Assessing permeability in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions allows us to calculate the efflux ratio (ER). An ER > 2 indicates that the benzamide analog is a substrate for active efflux transporters (e.g., P-glycoprotein), which directly limits oral bioavailability and brain penetrance 8.

    Step-by-Step Methodology:

    • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in a 24-well transwell plate. Culture for 21 days to ensure full differentiation and polarization into an enterocyte-like monolayer.

    • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 300 Ω·cm² are utilized.

    • Dosing: Prepare the benzamide test compound at 10 µM in HBSS buffer (pH 7.4). Add to the donor chamber (Apical for A→B; Basolateral for B→A).

    • Incubation: Incubate at 37°C for 2 hours on an orbital shaker to minimize the unstirred water layer.

    • Sampling & Analysis: Extract aliquots from the receiver chambers and quantify the compound via LC-MS/MS.

    • Self-Validation System: Co-incubate with Lucifer Yellow (100 µM) in the apical chamber. Post-assay fluorometric analysis of the basolateral chamber must show an apparent permeability ( Papp​ ) of < 1 × 10⁻⁶ cm/s for Lucifer Yellow. If higher, the monolayer is compromised, and the data point is automatically discarded.

    Protocol B: Human Liver Microsome (HLM) Stability Assay (Metabolism)

    Causality: HLMs contain the full complement of membrane-bound CYPs and UGTs. By measuring the depletion rate of the parent benzamide over time, we calculate intrinsic clearance ( CLint​ ), which is a direct predictor of in vivo hepatic first-pass metabolism 9.

    Step-by-Step Methodology:

    • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

    • Compound Addition: Spike the benzamide analog to a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% to prevent CYP inhibition.

    • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

    • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Termination & Centrifugation: The cold acetonitrile instantly precipitates microsomal proteins, halting the reaction. Centrifuge at 15,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS.

    • Self-Validation System: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not rapidly depleted ( t1/2​ < 15 min), the NADPH batch is degraded or the microsomes are inactive, invalidating the entire run.

    ADME Screening Workflow Visualization

    The following diagram illustrates the logical progression of in vitro ADME screening for novel benzamide analogs, highlighting the decision gates used to identify lead candidates.

    ADME_Workflow Library Benzamide Analog Library (Ortho-aminoanilides) Absorption Absorption Profiling Caco-2 Permeability & Efflux Library->Absorption In vitro screening Distribution Distribution Profiling Plasma Protein Binding (PPB) Absorption->Distribution Papp > 10 x 10^-6 cm/s Metabolism Metabolic Stability HLM & CYP450 Phenotyping Distribution->Metabolism Free fraction > 5% Excretion Excretion & Clearance Hepatic vs. Renal Routes Metabolism->Excretion t1/2 > 4h Lead Lead Candidate Selection Optimized Half-life & Bioavailability Excretion->Lead Low intrinsic clearance

    Fig 1. Sequential in vitro ADME screening workflow for benzamide-based drug candidates.

    References

    • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC.
    • Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC.
    • 205353Orig1s000 - accessd
    • Recent developments in epigenetic cancer therapeutics: clinical advancement and emerging trends - PMC.
    • Interspecies differences in plasma protein binding of MS-275, a novel histone deacetylase inhibitor - ResearchG
    • The Practical Importance of Half-Life in Psychopharmacology - ResearchG
    • Dissecting Histone Deacetylase 3 in Multiple Disease Conditions: Selective Inhibition as a Promising Therapeutic Strategy - ACS Public
    • In Silico ADMET Prediction for Novel Benzamide Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
    • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - MDPI.

    Sources

    Comparative

    A Researcher's Guide to the Validation of 3,4-dimethoxy-N-methylbenzamide as a Tool Compound for Phosphodiesterase 10A (PDE10A) Inhibition

    This guide provides a comprehensive framework for the validation of 3,4-dimethoxy-N-methylbenzamide as a potential tool compound for studying the function of Phosphodiesterase 10A (PDE10A). For researchers in pharmacolog...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for the validation of 3,4-dimethoxy-N-methylbenzamide as a potential tool compound for studying the function of Phosphodiesterase 10A (PDE10A). For researchers in pharmacology and drug discovery, the rigorous validation of chemical probes is paramount to ensure that experimental outcomes can be confidently attributed to the modulation of the intended target.[1][2] This document outlines a series of essential experiments, provides detailed protocols, and compares the expected performance of 3,4-dimethoxy-N-methylbenzamide with established PDE10A inhibitors.

    Introduction: The Case for a New PDE10A Tool Compound

    Phosphodiesterase 10A (PDE10A) is a dual-specificity enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Its high expression in the medium spiny neurons of the striatum makes it a compelling target for therapeutic intervention in neuropsychiatric disorders such as schizophrenia and Huntington's disease.[4][5][6] A well-validated tool compound is a selective small molecule that allows researchers to probe the biological function of its target protein.[7][8] The benzamide moiety and 3,4-dimethoxy substitution are found in known PDE inhibitors, suggesting that 3,4-dimethoxy-N-methylbenzamide may exhibit activity against PDE10A. This guide will delineate the necessary steps to validate this hypothesis and establish its utility as a reliable research tool.

    The Validation Workflow: A Multi-Pillar Approach

    A robust validation of a tool compound rests on several pillars: confirming its identity and purity, assessing its potency and selectivity, demonstrating target engagement in a cellular context, and linking this engagement to a functional cellular response.[7]

    cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Cellular Validation Purity & Identity Purity & Identity Biochemical Potency Biochemical Potency Purity & Identity->Biochemical Potency Proceed if >95% pure Selectivity Profiling Selectivity Profiling Biochemical Potency->Selectivity Profiling Proceed if potent Cellular Potency Cellular Potency Selectivity Profiling->Cellular Potency Proceed if selective Target Engagement Target Engagement Cellular Potency->Target Engagement Confirm cell permeability & activity Phenotypic Response Phenotypic Response Target Engagement->Phenotypic Response Link binding to function

    Caption: The validation workflow for a tool compound.

    Foundational Characterization: Purity, Potency, and Selectivity

    Purity and Structural Integrity

    Before initiating biological assays, it is crucial to confirm the identity and purity of the compound batch. This is a critical quality control step to ensure that the observed activity is not due to impurities.[8]

    Experimental Protocol: Purity and Identity Confirmation

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the chemical structure of 3,4-dimethoxy-N-methylbenzamide.

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry to verify the molecular weight and elemental composition.

    • High-Performance Liquid Chromatography (HPLC): Determine the purity of the compound. A purity of >95% is generally considered acceptable for a tool compound.

    Biochemical Potency: Direct Inhibition of PDE10A

    The initial step in biological validation is to determine the compound's ability to inhibit the target enzyme in a purified system. This provides a direct measure of its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

    Experimental Protocol: PDE10A Biochemical Inhibition Assay (Fluorescence Polarization)

    This protocol is adapted from commercially available PDE10A assay kits.[9]

    • Reagents: Recombinant human PDE10A enzyme, FAM-cAMP (fluorescently labeled cAMP), binding agent (binds to the product, 5'-AMP), and assay buffer.

    • Procedure: a. Prepare a serial dilution of 3,4-dimethoxy-N-methylbenzamide and known PDE10A inhibitors (e.g., Papaverine, MP-10) in DMSO. b. In a 96-well plate, add the PDE10A enzyme to each well. c. Add the diluted compounds to the wells. d. Initiate the reaction by adding FAM-cAMP. e. Incubate at room temperature to allow for enzymatic hydrolysis. f. Stop the reaction and add the binding agent. g. Measure fluorescence polarization (FP) on a suitable plate reader. A high FP signal corresponds to high PDE10A activity (more product formed), while a low FP signal indicates inhibition.

    • Data Analysis: Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    Comparative Data (Hypothetical):

    CompoundPDE10A IC50 (nM)Reference
    3,4-dimethoxy-N-methylbenzamide 50 (Hypothetical)
    Papaverine~30
    MP-10~1[4]
    TAK-063~0.3[5]
    Selectivity Profiling: Assessing Off-Target Effects

    A good tool compound should be highly selective for its intended target.[8] It is essential to screen 3,4-dimethoxy-N-methylbenzamide against other phosphodiesterase families to rule out off-target effects that could confound experimental results.

    Experimental Protocol: PDE Selectivity Panel

    • Utilize a commercial service (e.g., Reaction Biology, BPS Bioscience) that offers screening against a panel of purified PDE enzymes (PDE1-9, 11).[10]

    • Screen 3,4-dimethoxy-N-methylbenzamide at a fixed concentration (e.g., 1 µM) to identify any significant inhibition of other PDEs.

    • For any PDEs inhibited by >50%, determine the full IC50 curve to quantify the degree of selectivity.

    Comparative Selectivity Data (Hypothetical):

    CompoundPDE10A IC50 (nM)PDE1B IC50 (nM)PDE4D IC50 (nM)Selectivity (vs. PDE1B)Selectivity (vs. PDE4D)
    3,4-dimethoxy-N-methylbenzamide 50 >10,000>10,000>200-fold>200-fold
    Papaverine~30~500~10,000~17-fold>300-fold
    MP-10~1>10,000>10,000>10,000-fold>10,000-fold

    Cellular Validation: Target Engagement and Functional Response

    Biochemical activity does not guarantee efficacy in a cellular environment. It is crucial to demonstrate that the compound can cross the cell membrane, engage its target, and elicit a downstream functional response.[1][7]

    3,4-dimethoxy-N-methylbenzamide 3,4-dimethoxy-N-methylbenzamide PDE10A PDE10A 3,4-dimethoxy-N-methylbenzamide->PDE10A Inhibits cAMP cAMP PDE10A->cAMP Hydrolyzes 5'-AMP 5'-AMP cAMP->5'-AMP (Product) PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Expression Gene Expression CREB->Gene Expression Induces

    Caption: PDE10A inhibition and downstream signaling.

    Cellular Potency: Measuring Intracellular cAMP Levels

    Inhibition of PDE10A in cells should lead to an increase in intracellular cAMP levels. This can be measured using a variety of cell-based assays.

    Experimental Protocol: CRE-Luciferase Reporter Assay

    This assay is a common method for measuring changes in intracellular cAMP levels.[11][12]

    • Cell Line: Use a cell line that endogenously expresses PDE10A (e.g., HEK293 cells) or a cell line engineered to overexpress PDE10A.

    • Transfection: Co-transfect the cells with a CRE-luciferase reporter plasmid. The luciferase gene is under the control of a cAMP response element (CRE), and its expression is induced by increased cAMP levels.

    • Treatment: Treat the transfected cells with a serial dilution of 3,4-dimethoxy-N-methylbenzamide and comparator compounds.

    • Stimulation: Stimulate the cells with a low concentration of an adenylyl cyclase activator (e.g., forskolin) to induce a sub-maximal cAMP response.

    • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the half-maximal effective concentration (EC50).

    Comparative Cellular Potency (Hypothetical):

    CompoundCellular EC50 (nM)
    3,4-dimethoxy-N-methylbenzamide 250
    Papaverine~1000
    MP-10~50
    Target Engagement: Confirming Interaction with PDE10A in Cells

    Demonstrating that the compound physically interacts with its target in a complex cellular environment is a critical validation step.[4][7]

    Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    CETSA is a powerful technique to assess target engagement in intact cells.

    • Cell Culture and Treatment: Treat cells expressing PDE10A with 3,4-dimethoxy-N-methylbenzamide or a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures. The binding of a ligand typically stabilizes the target protein, leading to a higher melting temperature.

    • Protein Separation and Detection: Separate the soluble and aggregated protein fractions by centrifugation.

    • Western Blotting: Detect the amount of soluble PDE10A at each temperature using a specific antibody.

    • Data Analysis: Plot the amount of soluble PDE10A as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

    Conclusion and Recommendations

    This guide has outlined a systematic approach to validate 3,4-dimethoxy-N-methylbenzamide as a tool compound for PDE10A. Based on the hypothetical data presented, 3,4-dimethoxy-N-methylbenzamide shows promise as a moderately potent and selective PDE10A inhibitor. Its cellular activity, while less potent than its biochemical IC50, is within a reasonable range for a tool compound.

    For researchers considering the use of 3,4-dimethoxy-N-methylbenzamide, it is imperative to perform these validation experiments in their own systems. The use of an inactive analog as a negative control in cellular experiments is also highly recommended to further strengthen the link between the observed phenotype and PDE10A inhibition. By following this rigorous validation framework, the scientific community can ensure the generation of reliable and reproducible data in the study of PDE10A biology.

    References

    • Vertex AI Search. (2021, November 18).
    • Dexorgen. A Novel Cell Based Assay for PDE Inhibitor Screenings.
    • Annual Reviews. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery.
    • PubMed. (2022, June 21). Validating Small Molecule Chemical Probes for Biological Discovery.
    • PubMed. (2012, February 1). Pyrazoloquinolines as PDE10A inhibitors: discovery of a tool compound.
    • European Federation for Medicinal Chemistry and Chemical Biology.
    • Promega Corporation. Advancing Biomedical Research with Quality Chemical Probes.
    • BPS Bioscience. Phosphodiesterase (PDE) Cell-Based Screening Services.
    • ACS Chemical Biology. (2014, October 8).
    • Patsnap Synapse. (2025, March 11).
    • BPS Bioscience. PDE4D Cell-Based Reporter Assay Kit.
    • Reaction Biology. PDE Assay Services.
    • BioCurate.
    • Frontiers. (2019, October 29). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?.
    • PMC. (2013, November 13). Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors.
    • ACS Publications. (2012, July 26). Current Landscape of Phosphodiesterase 10A (PDE10A) Inhibition.
    • MedChemExpress. Pde10a Inhibitors.
    • PubMed. (2015, August 31).
    • ResearchGate. Computer simulation to identify selective inhibitor for human phosphodiesterase10A.
    • BPS Bioscience. PDE10A (Mouse) Assay Kit.
    • Smolecule. (2024, February 18). Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl.
    • MDPI. (2024, May 16). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors.
    • Semantic Scholar.
    • PMC. (2013, August 28). Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A.
    • Benchchem. An In-depth Technical Guide to the Mechanism of Action of Pde10A-IN-3.
    • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods.
    • PMC. (2003, June). Principles of early drug discovery.
    • Crown Bioscience. (2026, January 12).
    • PubChem. N-(2-aminoethyl)-3,4-dimethoxy-N-methylbenzamide.
    • Wikipedia. 3,4-Dimethoxyamphetamine.
    • Frontiers. (2022, November 8). A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects.
    • European Pharmaceutical Review. (2014, May 2).
    • Wikipedia. 3,4-Dimethoxyphenethylamine.
    • PubChem. N-butyl-3,4-dimethoxy-N-methylbenzamide.
    • Benchchem. An In-depth Technical Guide to 3,4-Dimethoxy-β-methylphenethylamine.
    • Wikipedia. N,N-Diethyl-3-methylbenzamide.
    • PubMed. (2012, December 15). 3,4-dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I.
    • IJPSR. (2021, October 9). Navitha et al., IJPSR, 2022; Vol. 13(7): 2870-2876.
    • PubChem. 3,4-Dimethoxy-N-methylbenzylamine.
    • PubChemLite. 3,4-dimethoxy-n-phenylbenzamide (C15H15NO3).
    • PubMed. (2020, February 17). The acute toxic and neurotoxic effects of 3,4-methylenedioxymethamphetamine are more pronounced in adolescent than adult mice.
    • PubMed. (2016, November 15). A Case of 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity with Possible Metabolic Interaction.
    • ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
    • ChemicalBook. (2024, March 25).
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    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 3,4-dimethoxy-N-methylbenzamide

    Operational Safety and PPE Protocol for Handling 3,4-Dimethoxy-N-methylbenzamide Executive Summary & Chemical Profile 3,4-dimethoxy-N-methylbenzamide (CAS 60028-86-6)[1] is a functionalized benzamide derivative frequentl...

    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Safety and PPE Protocol for Handling 3,4-Dimethoxy-N-methylbenzamide

    Executive Summary & Chemical Profile

    3,4-dimethoxy-N-methylbenzamide (CAS 60028-86-6)[1] is a functionalized benzamide derivative frequently utilized as a chemical intermediate in pharmaceutical development and organic synthesis. Along with its structural analogs—such as the experimental iron chelator LK-614 (N-hydroxy-3,4-dimethoxy-N-methylbenzamide, CAS 82461-57-2)[2][3][4]—it presents specific handling challenges in the laboratory. While relatively stable under standard conditions, the compound's lipophilic dimethoxy groups and amide functionality require strict adherence to targeted Personal Protective Equipment (PPE) protocols to prevent dermal sensitization, ocular irritation, and respiratory exposure to aerosolized particulates.

    Hazard Causality & Risk Assessment

    As a Senior Application Scientist, I emphasize that selecting PPE is not merely a compliance exercise; it is an applied understanding of physical chemistry.

    • Dermal Permeation : In its solid state, 3,4-dimethoxy-N-methylbenzamide poses a moderate contact hazard. However, when dissolved in polar aprotic solvents (e.g., DMSO, DMF) or halogenated solvents (e.g., DCM), the risk profile shifts dramatically. Solvents like DMSO act as potent penetration enhancers, rapidly carrying dissolved lipophilic solutes through the stratum corneum and into systemic circulation.

    • Aerosolization : The dry powder is highly susceptible to electrostatic charging during transfer. Unmitigated static can cause the powder to aerosolize, bypassing standard benchtop defenses and leading to inhalation or severe chemical conjunctivitis.

    Quantitative PPE & Engineering Controls Matrix

    To standardize safety across workflows, consult the following matrix before initiating any procedure with 3,4-dimethoxy-N-methylbenzamide.

    Operational ScenarioPrimary Engineering ControlHand Protection (Minimum Spec)Eye & Face ProtectionBody Protection
    Weighing Dry Powder Local Exhaust Ventilation (LEV) / EnclosureNitrile (≥4 mil thickness) Safety GogglesFlame-resistant lab coat
    Handling in Aqueous Media Standard Laboratory BenchNitrile (≥4 mil thickness)Safety glasses w/ side shieldsStandard lab coat
    Handling in DMSO / DMF Fume Hood (Face Velocity 80–120 fpm)Butyl Rubber (≥14 mil thickness)Splash goggles + Face shieldChemical-resistant apron
    Handling in DCM / CHCl₃ Fume Hood (Face Velocity 80–120 fpm)Viton or PVA glovesSplash gogglesChemical-resistant apron

    Experimental Protocols: Step-by-Step Operational Workflow

    Every step in this protocol is designed as a self-validating system to ensure operational integrity and absolute safety.

    Phase 1: Pre-Operational Setup and Verification

    • Ventilation Verification : Before opening the chemical container, verify the fume hood's digital monitor. The face velocity must read between 80 and 120 feet per minute (fpm).

      • Causality: Velocities below 80 fpm fail to reliably capture solvent vapors. Conversely, velocities exceeding 120 fpm create turbulent eddies that can pull aerosolized 3,4-dimethoxy-N-methylbenzamide back into the operator's breathing zone.

    • PPE Integrity Check : Select gloves based on the solvent matrix (see Table above). Perform an inflation test on the gloves to check for micro-punctures before donning.

    Phase 2: Weighing and Transferring Solid 3,4-dimethoxy-N-methylbenzamide

    • Static Mitigation : Wipe the exterior of the reagent bottle and the metal weighing spatula with a damp, lint-free cloth.

      • Causality: Benzamide powders[1] readily accumulate static charge. Discharging the equipment prevents the powder from repelling off the spatula and aerosolizing into the laboratory environment.

    • Enclosed Transfer : Conduct the weighing inside a draft-free powder enclosure or LEV. Transfer the required mass into a pre-tared, sealable vial. Seal the vial before transporting it to the main fume hood.

    Phase 3: Solution Preparation and Handling

    • Solvent Addition : Inside the verified fume hood, unseal the vial and slowly introduce the solvent (e.g., DMSO or DCM).

    • Dynamic PPE Upgrades : If utilizing DMSO to dissolve the compound[2], immediately upgrade from standard nitrile to butyl rubber gloves.

      • Causality: Standard 4-mil nitrile gloves offer less than 5 minutes of breakthrough resistance against DMSO. Butyl rubber provides the necessary chemical resistance to prevent the solvent from acting as a transdermal carrier for the benzamide derivative.

    Phase 4: Decontamination and Disposal

    • Targeted Surface Decontamination : Wipe down the balance, spatulas, and fume hood surfaces with a solvent known to dissolve the compound (e.g., a small volume of isopropanol), followed immediately by a standard soap and water wash.

      • Causality: Because 3,4-dimethoxy-N-methylbenzamide is lipophilic, attempting to clean spills with water alone will merely smear the residue, increasing the risk of secondary dermal exposure for the next operator.

    • Waste Segregation : Dispose of all contaminated solid consumables (gloves, wipes) in a designated hazardous solid waste container. Solutions must be collected in compatible, clearly labeled HPLC-grade liquid waste carboys according to .

    Mandatory Visualization: PPE Decision Matrix

    PPE_Workflow Start Handling 3,4-dimethoxy- N-methylbenzamide (CAS 60028-86-6) State Determine Physical State for Procedure Start->State Solid Dry Powder / Solid Form State->Solid Weighing/Transfer Solution In Solution (e.g., DMSO, DCM, DMF) State->Solution Synthesis/Extraction Vent_Solid Local Exhaust Ventilation (Weighing Enclosure) Solid->Vent_Solid Vent_Sol Chemical Fume Hood (Face Velocity >100 fpm) Solution->Vent_Sol PPE_Solid Standard PPE: - Nitrile Gloves (≥4 mil) - ANSI Z87.1 Safety Goggles - Flame-Resistant Lab Coat Vent_Solid->PPE_Solid PPE_Sol Enhanced PPE: - Double Nitrile or Butyl Gloves - Splash Goggles + Face Shield - Chemical Apron Vent_Sol->PPE_Sol

    Fig 1: PPE and engineering control decision matrix based on the chemical's physical state.

    References

    • LK-614 | C10H13NO4 | CID 22925579 , PubChem (National Institutes of Health). Available at:[Link]

    • Cold storage of human precision-cut lung slices in TiProtec , Springer Medizin. Available at:[Link]

    • Personal Protective Equipment , Occupational Safety and Health Administration (OSHA). Available at:[Link]

    • Skin Exposures and Effects , Centers for Disease Control and Prevention (CDC/NIOSH). Available at:[Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

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    Route proposals generated from BenchChem retrosynthesis models.

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